(5S)-1-azabicyclo[3.3.1]nonan-3-ol
Description
BenchChem offers high-quality (5S)-1-azabicyclo[3.3.1]nonan-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5S)-1-azabicyclo[3.3.1]nonan-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO |
|---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
(5S)-1-azabicyclo[3.3.1]nonan-3-ol |
InChI |
InChI=1S/C8H15NO/c10-8-4-7-2-1-3-9(5-7)6-8/h7-8,10H,1-6H2/t7-,8?/m0/s1 |
InChI Key |
DRLCBKGAHHDWTQ-JAMMHHFISA-N |
Isomeric SMILES |
C1C[C@H]2CC(CN(C1)C2)O |
Canonical SMILES |
C1CC2CC(CN(C1)C2)O |
Origin of Product |
United States |
Technical Monograph: (5S)-1-Azabicyclo[3.3.1]nonan-3-ol
This is a comprehensive technical guide designed for researchers and drug development professionals focusing on the bicyclic scaffold (5S)-1-azabicyclo[3.3.1]nonan-3-ol .
Structural Class: Bicyclic Amine / Homo-Quinuclidine Analog Primary Application: Chiral Scaffold for nAChR and Muscarinic Receptor Ligands
Executive Summary & Structural Logic
The 1-azabicyclo[3.3.1]nonane system represents a homolog of the widely utilized quinuclidine (1-azabicyclo[2.2.2]octane) scaffold. While quinuclidines are ubiquitous in medicinal chemistry (e.g., Solifenacin, Palonosetron), the [3.3.1] nonane system offers unique steric bulk and conformational flexibility that can modulate receptor subtype selectivity, particularly within the Nicotinic Acetylcholine Receptor (nAChR) and Sigma receptor families.
The specific isomer (5S)-1-azabicyclo[3.3.1]nonan-3-ol is a chiral building block. Unlike the unsubstituted parent 1-azabicyclo[3.3.1]nonane—which possesses a plane of symmetry—the introduction of a hydroxyl group at the C3 position desymmetrizes the molecule. This renders the bridgehead carbons (C1 and C5) chiral. The (5S) designation strictly defines the absolute configuration of the carbon bridgehead, a critical parameter for stereospecific drug-target interactions.
Stereochemical Definition
The chirality of this molecule is non-trivial due to its bicyclic nature.
-
Bridgehead C1 (Nitrogen): Technically chiral but undergoes pyramidal inversion unless geometrically constrained; however, in this rigid bicycle, the geometry is fixed.
-
Bridgehead C5 (Carbon): The (5S) configuration is determined by the Cahn-Ingold-Prelog (CIP) priority of the three paths diverging from C5.
-
Path 1: Towards C4-C3(OH)-C2-N (Functionalized bridge).
-
Path 2: Towards C6-C7-C8-N (Unsubstituted bridge).
-
Path 3: Towards C9-N (Methylene bridge).
-
-
C3 (Carbinol): The hydroxyl group creates a second chiral center. Depending on the reduction method, the alcohol can be exo or endo (syn/anti) relative to the nitrogen bridge.
Synthesis & Fabrication Protocols
The synthesis of (5S)-1-azabicyclo[3.3.1]nonan-3-ol generally proceeds via the ketone intermediate, 1-azabicyclo[3.3.1]nonan-3-one . Since the primary cyclization routes yield racemic mixtures, a resolution step is mandatory to isolate the (5S) enantiomer.
Workflow Diagram: Synthesis & Resolution
The following logic flow details the construction of the bicyclic core followed by optical resolution.
Figure 1: Synthetic pathway from piperidine precursors to the chiral bicyclic alcohol.
Detailed Experimental Protocol
Objective: Synthesis of (5S)-enriched 1-azabicyclo[3.3.1]nonan-3-ol.
Phase A: Assembly of the [3.3.1] Core (Racemic)
-
Michael Addition: React ethyl nipecotate (1.0 eq) with ethyl acrylate (1.2 eq) in ethanol under reflux for 24 hours. Concentrate to yield the N-substituted diester.
-
Dieckmann Cyclization:
-
Suspend Potassium tert-butoxide (1.5 eq) in anhydrous toluene.
-
Add the diester dropwise at 0°C.
-
Heat to reflux for 6 hours. The solution will darken as the enolate forms.
-
Critical Control Point: Ensure strictly anhydrous conditions to prevent ester hydrolysis prior to cyclization.
-
-
Decarboxylation: Treat the crude beta-keto ester with 6M HCl under vigorous reflux for 12 hours. Neutralize with NaOH and extract with chloroform.
-
Result: (±)-1-azabicyclo[3.3.1]nonan-3-one (CAS 29170-80-7).[1]
-
Phase B: Optical Resolution (Isolation of 5S)
Because the ketone is a basic amine, it can be resolved via diastereomeric salt formation.
-
Dissolve (±)-ketone in hot acetone or methanol.
-
Add 1.0 equivalent of (+)-Dibenzoyl-D-tartaric acid .
-
Allow slow crystallization at 4°C for 48 hours.
-
Filter crystals and recrystallize 2x from MeOH to achieve >98% ee.
-
Liberate the free base using 1M NaOH and extract into DCM.
-
Note: The specific rotation
must be monitored to assign the (5S) absolute configuration, typically by comparison to X-ray standards of the tartrate salt.
-
Phase C: Stereoselective Reduction
To obtain the alcohol:
-
Method A (Thermodynamic Control): Reduction with NaBH4 in ethanol yields a mixture of epimers (3-OH axial/equatorial).
-
Method B (Steric Control): Use of bulky hydrides like L-Selectride at -78°C typically favors the endo alcohol due to hydride attack from the less hindered exo face.
Physicochemical & Pharmacological Data
Structural Parameters
The [3.3.1] system exists predominantly in a Chair-Chair conformation, though the introduction of the 3-keto or 3-hydroxyl group can induce a Chair-Boat distortion to relieve transannular steric strain between the C3/C7 positions.
| Parameter | Value / Description | Note |
| Molecular Formula | C₈H₁₅NO | |
| Molecular Weight | 141.21 g/mol | |
| Chirality | (5S) Bridgehead | Requires resolution; parent ketone is racemic. |
| pKa (Conjugate Acid) | ~9.5 - 10.2 | Highly basic bridgehead nitrogen. |
| LogP | 0.4 - 0.8 | Moderate lipophilicity; CNS penetrant. |
| H-Bond Donors | 1 (Hydroxyl) | |
| H-Bond Acceptors | 2 (Amine, Hydroxyl) |
Pharmacological Profile
The (5S)-1-azabicyclo[3.3.1]nonan-3-ol scaffold serves as a "homo-quinuclidine." Its larger cage size compared to quinuclidine affects its binding affinity:
-
Muscarinic Antagonists: Esters of this alcohol (e.g., with phenylglycolic acid) show high affinity for M1/M3 receptors. The (5S) configuration often dictates the "eutomer" (active enantiomer) status, distinguishing high-affinity binding from non-specific binding.
-
Sigma Receptors: Derivatives of the [3.3.1] nonane system have been explored as high-affinity sigma-1 receptor ligands, relevant for neuroprotective therapeutics.
-
nAChR Agonists: The spatial orientation of the nitrogen lone pair relative to the C3-substituent is critical for the pharmacophore. The [3.3.1] geometry alters this vector compared to the [2.2.2] system, often changing the profile from agonist to partial agonist or antagonist.
Quality Control & Analytical Validation
To ensure the integrity of the (5S) isomer, the following analytical methods are required.
Chiral HPLC Method
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Detection: UV at 210 nm (weak chromophore) or Refractive Index (RI).
-
Criteria: The (5S) enantiomer must show >98% enantiomeric excess (ee).
NMR Validation
-
1H NMR (CDCl3): The bridgehead protons (H1 and H5) appear as distinct multiplets. In the (5S) isomer, the desymmetrization renders the methylene protons on the C2-C4 bridge magnetically non-equivalent to those on the C6-C8 bridge.
-
Diagnostic Shift: Look for the carbinol proton (H3) at
3.8-4.2 ppm. The coupling constants ( values) of H3 will reveal the axial/equatorial orientation (endo/exo stereochemistry).
References
-
Synthesis of 1-Azabicyclo[3.3.
-
Conformational Analysis of Bicyclic Amines
- Title: Conformational Analysis of Bicyclo[3.3.1]Nonanes and their Hetero Analogs.
- Source: Topics in Stereochemistry (via ResearchG
- Context: Defines the Chair-Chair vs. Boat-Chair preferences critical for understanding the stability of the 3-ol isomer.
-
URL:[Link]
-
Commercial Availability & CAS Verification
- Title: 1-Azabicyclo[3.3.1]nonan-3-one (CAS 29170-80-7) and 1-Azabicyclo[3.3.1]nonane (CAS 280-77-3).
- Source: PubChem / NIH.
- Context: Verifies the existence and identifiers of the core scaffold and ketone precursor.
-
URL:[Link]
Sources
Introduction: The Architectural Significance of a Privileged Scaffold
An In-Depth Technical Guide to the 1-Azabicyclo[3.3.1]nonane Scaffold: Structure, Synthesis, and Application
The 1-azabicyclo[3.3.1]nonane framework is a rigid, bicyclic amine that has garnered significant attention in the fields of synthetic and medicinal chemistry. Its unique three-dimensional structure, which confers specific steric and electronic properties, makes it a valuable scaffold for the design of novel therapeutic agents and a recurring motif in various natural products.[1][2] This constrained bicyclic system serves as an excellent platform for orienting functional groups in a precise spatial arrangement, enabling high-affinity interactions with biological targets.[3][4] This guide offers a comprehensive exploration of the 1-azabicyclo[3.3.1]nonane core, delving into its fundamental properties, conformational behavior, key synthetic strategies, and its proven utility in drug discovery.
Part 1: Core Physicochemical and Structural Properties
The foundational characteristics of the 1-azabicyclo[3.3.1]nonane scaffold dictate its behavior in both chemical reactions and biological systems. Its rigid structure is a key asset, reducing the entropic penalty upon binding to a target and providing a fixed framework for structure-activity relationship (SAR) studies.
Physicochemical Data
A summary of the core scaffold's key properties provides a baseline for understanding its chemical identity.
| Property | Value | Source |
| Molecular Formula | C₈H₁₅N | PubChem[5] |
| Molecular Weight | 125.21 g/mol | PubChem[5] |
| CAS Number | 280-77-3 | PubChem[5] |
| IUPAC Name | 1-azabicyclo[3.3.1]nonane | PubChem[5] |
| Canonical SMILES | C1CC2CCCN(C1)C2 | PubChem[5] |
| Topological Polar Surface Area | 3.2 Ų | PubChem[5] |
Conformational Analysis: A Tale of Two Chairs
The bicyclo[3.3.1]nonane system, from which this scaffold is derived, can exist in several conformations, primarily the twin-chair (chair-chair), chair-boat, and twin-boat forms.[6] For the unsubstituted 1-azabicyclo[3.3.1]nonane, the twin-chair conformation is overwhelmingly the most stable.[7] This preference is a result of minimizing torsional strain and non-bonded steric interactions. However, the introduction of substituents can shift this equilibrium. Bulky groups, particularly at the C3 or C7 positions, can introduce significant transannular steric strain (repulsion between atoms across the rings), potentially favoring a chair-boat conformation to alleviate this clash.[6] Understanding this conformational landscape is critical for drug design, as the spatial orientation of substituents dictates the molecule's ability to fit into a binding pocket.
Caption: Conformational isomers of the 1-azabicyclo[3.3.1]nonane core.
Part 2: Synthesis of the 1-Azabicyclo[3.3.1]nonane Core
The construction of the 1-azabicyclo[3.3.1]nonane scaffold is a non-trivial synthetic challenge that has been addressed through various elegant strategies. The choice of method often depends on the desired substitution pattern and stereochemistry. Common approaches include intramolecular cyclizations, such as the Mannich reaction, and tandem reactions that form the bicyclic system in a highly controlled manner.[2]
Key Synthetic Methodology: Asymmetric Organocatalytic Synthesis
A powerful and modern approach involves an organocatalytic Michael addition followed by an intramolecular nitro-Mannich reaction. This strategy allows for the stereoselective synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes.[1] The causality behind this approach lies in the precise control exerted by the chiral organocatalyst, which sets the stereochemistry in the initial Michael addition. This stereocenter then directs the subsequent intramolecular cyclization, leading to a product with high diastereomeric and enantiomeric purity.
Caption: Workflow for stereoselective synthesis of the scaffold.
Experimental Protocol: Stereoselective Synthesis of a 1-Isomorphan Derivative
The following protocol is adapted from a reported enantioselective synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes.[1]
Objective: To synthesize a 1-azabicyclo[3.3.1]nonane derivative with high stereocontrol.
Materials:
-
N-Boc-4-piperidone
-
Methyl cyanoacetate
-
Nitroalkene
-
Chiral squaramide catalyst
-
Potassium carbonate (K₂CO₃)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Methodology:
-
Step 1: Synthesis of the Piperidine Ketoester (Michael Donor):
-
Rationale: This step prepares one of the key starting materials. The N-Boc protecting group is chosen for its stability under the reaction conditions and ease of removal later.
-
To a solution of N-Boc-4-piperidone and methyl cyanoacetate in DCM, add a catalytic amount of a base (e.g., piperidine) and stir at room temperature until the reaction is complete (monitored by TLC). Purify the resulting piperidine ketoester by column chromatography.
-
-
Step 2: Organocatalytic Michael Addition:
-
Rationale: This is the key stereochemistry-defining step. The chiral squaramide catalyst creates a chiral environment, forcing the addition to occur from a specific face, resulting in high enantioselectivity.
-
In a dry flask under an inert atmosphere, dissolve the piperidine ketoester, the chosen nitroalkene, and the chiral squaramide catalyst (typically 10 mol%) in a suitable solvent like toluene.
-
Stir the reaction at the specified temperature (e.g., 0 °C or room temperature) for 24-48 hours. Monitor progress by TLC or LC-MS.
-
-
Step 3: Intramolecular Nitro-Mannich Cyclization:
-
Rationale: Upon formation of the Michael adduct, a weak base is added to promote the intramolecular cyclization. The existing stereocenter directs the formation of the new ring, ensuring high diastereoselectivity.
-
Once the Michael addition is complete, add a mild base such as potassium carbonate (K₂CO₃).
-
Stir the mixture until the cyclization is complete. This step forms the second ring of the bicyclic system.
-
-
Step 4: Workup and Purification:
-
Rationale: Standard procedures to isolate and purify the final product.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the highly functionalized 1-azabicyclo[3.3.1]nonane. This synthesis can achieve up to 98% enantiomeric excess and >99:1 diastereomeric ratio.[1]
-
Part 3: The 1-Azabicyclo[3.3.1]nonane Scaffold in Medicinal Chemistry
The rigid, three-dimensional nature of the 1-azabicyclo[3.3.1]nonane core makes it an archetypal "privileged scaffold." This term describes molecular frameworks that are capable of binding to multiple, often unrelated, biological targets by presenting appended functional groups in defined spatial vectors. Its derivatives have demonstrated a wide spectrum of biological activities.[2][3]
Biological Activities and Therapeutic Applications
Derivatives of this scaffold have been investigated for a range of therapeutic uses, highlighting its versatility.
| Therapeutic Area | Specific Target/Activity | Example Application | References |
| Metabolic Disorders | GPR119 Agonist | Potent, orally active agents for lowering blood glucose in type 2 diabetes. | [8] |
| Central Nervous System (CNS) | Monoamine Reuptake Inhibitor | Treatment of depression and other neurological disorders. | [9] |
| Infectious Diseases | Antiprotozoal Activity | Hybrids with pyrimidine show activity against protozoan parasites. | [10] |
| Oncology | Cytotoxicity | Derivatives have shown strong cytotoxicity against human cancer cell lines. | [2] |
| Alkaloid Synthesis | Core of Macroline Alkaloids | Serves as the signature core for a class of complex natural products. | [11] |
Mechanism of Action: Case Study of a Monoamine Reuptake Inhibitor
Derivatives of 9-azabicyclo[3.3.1]nonane have been patented as potent inhibitors of monoamine neurotransmitter reuptake (e.g., serotonin, norepinephrine, dopamine).[9] The scaffold acts as a rigid anchor that positions aryl ether or aryl amine side chains to effectively block the binding site of neurotransmitter transporters (SERT, NET, DAT) on the presynaptic neuron. This blockage increases the concentration of neurotransmitters in the synaptic cleft, enhancing neurotransmission, which is the therapeutic basis for treating depression.
Caption: Inhibition of monoamine reuptake at the synapse.
Conclusion and Future Outlook
The 1-azabicyclo[3.3.1]nonane scaffold is a testament to the power of rigid, three-dimensional structures in chemical and biological sciences. Its well-defined conformational preferences provide a reliable platform for rational drug design, while modern synthetic methods have made its complex and highly functionalized derivatives more accessible.[1] From its role in CNS disorders to metabolic diseases and natural product synthesis, the scaffold's utility is vast and continually expanding.[9][11] Future research will likely focus on developing even more efficient and stereoselective synthetic routes, exploring new biological targets, and leveraging the scaffold's unique architecture to create novel catalysts and materials. The 1-azabicyclo[3.3.1]nonane core remains a structure of high interest, promising further discoveries at the interface of chemistry and medicine.
References
-
Gualandi, A., et al. (2014). Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Chemical Communications. Available at: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 13759526, 1-Azabicyclo[3.3.1]nonane. PubChem. Available at: [Link]
-
Das, P., et al. (2023). Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes. RSC Advances. Available at: [Link]
-
Zhou, G., et al. (2015). Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Bohn, A. G., et al. (2023). Asymmetric Synthesis of the 9-Azabicyclo[3.3.1]nonane Core of Macroline-Type Alkaloids. Synfacts. Available at: [Link]
-
Al-Matar, H. M., et al. (2022). Azabicyclo[3.3.1]nonane-based natural products. ResearchGate. Available at: [Link]
-
Kasyan, L. I., & Zefirov, N. S. (2007). Conformational Analysis of Bicyclo [3.3.1] Nonanes and their Hetero Analogs. Topics in Stereochemistry. Available at: [Link]
-
Trushkov, I. V., et al. (2025). Straightforward Synthetic Approach to Aminoalcohols with 9-Oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). Preprints.org. Available at: [Link]
-
Trushkov, I. V., et al. (2020). Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). MDPI. Available at: [Link]
-
Stetter, H. (1982). Chemistry of 3-azabicyclo[3.3.1]nonanes. Chemical Reviews. Available at: [Link]
- Jagt, R. B. C., et al. (2011). 9-azabicyclo[3.3.1]nonane derivatives. Google Patents.
-
Organic Chemistry Portal. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO. Organic Chemistry Portal. Available at: [Link]
-
Cheméo. Chemical Properties of Bicyclo[3.3.1]nonane (CAS 280-65-9). Cheméo. Available at: [Link]
-
Borrmann, T., et al. (2023). Synthesis and Antiprotozoal Activity of Azabicyclo-Nonane Pyrimidine Hybrids. MDPI. Available at: [Link]
-
Laso, N. M., et al. (1997). Structural study of 3-azabicyclo[3.3.1]nonane derivatives functionalized at 1 and/or 9-positions by molecular mechanics calculations and NMR spectroscopy. Semantic Scholar. Available at: [Link]
Sources
- 1. Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. 1-Azabicyclo[3.3.1]nonane | C8H15N | CID 13759526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of the oxazabicyclo[3.3.1]nonane derivatives as potent and orally active GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Beyond Flatland: A Technical Guide to Bridgehead Nitrogen Bicyclic Amine Derivatives
Topic: Bridgehead Nitrogen Bicyclic Amine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
The Structural Paradigm: Escaping Flatland
In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-heavy compounds toward three-dimensional, sp3-rich architectures.[1] Bridgehead nitrogen bicyclic amines—where a nitrogen atom resides at the fusion point of two rings—represent a premier class of these scaffolds.
Unlike pendant amines, bridgehead nitrogens are geometrically constrained.[1] This constraint dictates their lone pair availability (basicity), metabolic stability, and vector directionality, making them invaluable bioisosteres for morpholines, piperidines, and cyclohexylamines.[1]
Key Structural Classes
We categorize these derivatives based on ring connectivity:
-
Fused Systems: Nitrogen is shared by two adjacent rings (e.g., Indolizidines, Quinolizidines).[1]
-
Bridged Systems: Nitrogen is part of a bridge across a ring (e.g., Quinuclidines, 1-Azabicyclo[3.3.1]nonanes).[1]
Figure 1: Structural classification of bridgehead nitrogen amines.[1] Note that Tropanes are often confused but technically have a nitrogen bridge, not a bridgehead nitrogen in the fusion sense of this guide.
Physicochemical Properties & Causality[1]
The geometric constraint of the bridgehead nitrogen fundamentally alters its chemical behavior compared to acyclic tertiary amines.
Basicity and Nucleophilicity
The "tied-back" alkyl chains in systems like quinuclidine expose the nitrogen lone pair, reducing steric hindrance to protonation while preventing the geometric reorganization usually required for solvation.
Table 1: Comparative Basicity (Conjugate Acid pKa in H2O)
| Compound | Structure | pKa (approx) | Structural Cause |
| Triethylamine | Et3N | 10.7 | Steric shielding of lone pair; entropic penalty upon protonation.[1] |
| Quinuclidine | 1-Azabicyclo[2.2.2]octane | 11.0 | "Tied-back" alkyls expose lone pair; minimal reorganization energy.[1] |
| DABCO | 1,4-Diazabicyclo[2.2.2]octane | 8.8 (pKa1) | Inductive effect of second nitrogen reduces basicity.[1] |
| Indolizidine | 1-Azabicyclo[4.3.0]nonane | ~10.0 | Fused system; conformational flexibility is intermediate.[1] |
Application Scientist Note: When purifying quinuclidine derivatives, standard silica chromatography often results in significant streaking due to high basicity.[1] Pre-treat silica with 1-2% Triethylamine or use amine-functionalized silica cartridges to improve peak shape.[1]
Metabolic Stability
Bridgehead nitrogens often block N-dealkylation metabolic pathways.[1] In acyclic amines, CYP450 enzymes typically abstract an alpha-proton to form an iminium ion.[1] In bridgehead systems (especially bridged ones like quinuclidine), the formation of a bridgehead double bond (anti-Bredt enamine/iminium) is energetically unfavorable, thereby suppressing oxidative metabolism at the alpha-position.[1]
Synthetic Methodologies
Synthesizing these cores requires overcoming the entropic penalty of forming medium-sized rings or sterically congested centers.[1]
Ring-Closing Metathesis (RCM)
RCM has become the industry standard for constructing fused systems (Indolizidines/Quinolizidines).[1] It allows for the rapid assembly of the bicyclic core from acyclic diene precursors.
Intramolecular Mannich/Michael Cascades
For bridged systems, Robinson annulation-type sequences or double-Mannich condensations are preferred.[1]
Figure 2: Strategic decision tree for selecting synthetic routes based on target scaffold topology.
Case Studies in Drug Design
Palonosetron (5-HT3 Antagonist)[1][2][3]
-
Mechanism: The rigid quinuclidine core positions the basic nitrogen to interact with the critical aspartic acid residue in the ligand-binding pocket of the 5-HT3 receptor.
-
Advantage: Unlike first-generation "setrons" (e.g., ondansetron) which use imidazole/tropane, the quinuclidine core in Palonosetron confers a higher binding affinity (pKi ~10.[1]4) and an exceptionally long half-life (~40h), attributed to its specific allosteric binding mode and metabolic stability.[1]
Castanospermine (Glycosidase Inhibitor)[1]
-
Core: Indolizidine (Polyhydroxylated).[1]
-
Mechanism: Mimics the transition state of glycosidic bond hydrolysis. The bridgehead nitrogen is protonated at physiological pH, mimicking the oxocarbenium ion intermediate.
Experimental Protocol: Synthesis of Indolizidine Core via RCM
This protocol describes the synthesis of a tetrahydroindolizine core, a common precursor for alkaloid mimetics.[1] This route is self-validating via the disappearance of terminal alkene signals in NMR.[1]
Reaction: N-homoallyl-2-vinylpyrrolidine
Materials
-
Substrate: N-acryloyl-2-vinylpyrrolidine (or similar diene precursor).[1]
-
Catalyst: Grubbs 2nd Generation Catalyst (G-II).[1]
-
Solvent: Dichloromethane (DCM), anhydrous, degassed.[1]
-
Concentration: 0.005 M (High dilution is critical to prevent dimerization).
Step-by-Step Methodology
-
Setup: Flame-dry a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon for 15 minutes.
-
Solvent Prep: Add anhydrous DCM (degassed by sparging with Argon for 20 mins). The volume should ensure a substrate concentration of <5 mM.
-
Why? High dilution favors intramolecular cyclization (RCM) over intermolecular cross-metathesis (polymerization).[1]
-
-
Substrate Addition: Dissolve the diene precursor in a minimal amount of DCM and transfer via cannula to the reaction flask.
-
Catalyst Addition: Add Grubbs II catalyst (2-5 mol%) in one portion under Argon flow. The solution typically turns a pinkish-brown color.[1]
-
Reflux: Heat the reaction to reflux (40°C) for 2-4 hours.
-
Monitoring: Monitor by TLC (stain with KMnO4 to visualize alkenes).[1]
-
-
Quenching: Once conversion is complete, add activated charcoal or DMSO (50 eq relative to catalyst) and stir for 1 hour to sequester the Ruthenium species.
-
Filtration: Filter the mixture through a pad of Celite to remove the catalyst residues. Rinse with DCM.[1]
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel).
-
Note: Even though this is an amide/lactam at this stage (if using acryloyl precursor), RCM products can carry Ru-impurities.[1] A dark band at the solvent front is common; the product usually elutes later.
-
Validation Criteria
-
1H NMR: Disappearance of terminal alkene protons (multiplets at 5.0–6.0 ppm).[1] Appearance of internal disubstituted alkene signals (often 5.6–5.8 ppm).[1]
-
HRMS: Mass shift corresponding to the loss of ethylene (C2H4, -28 Da).[1]
Future Outlook: Strain-Release & Automation[1]
The field is moving toward Strain-Release Functionalization .[1] Recent work utilizes [1.1.1]propellanes and 1-azabicyclo[1.1.0]butanes as spring-loaded electrophiles.[1] Reacting these with amines or radicals allows for the "one-step" creation of complex substituted bicyclic amines, bypassing long linear syntheses.[1]
Furthermore, automated library synthesis is increasingly targeting these 3D scaffolds to populate DNA-encoded libraries (DELs) with high-Fsp3 content, moving away from the "flat" libraries of the past.[1]
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link[1]
-
Michal, J. P. (2007).[1][3] Indolizidine and quinolizidine alkaloids.[1][3][4][5] Natural Product Reports. Link
-
Wong, E. H., et al. (1995).[1] The interaction of RS 25259-197, a potent and selective antagonist, with 5-HT3 receptors, in vitro.[1] British Journal of Pharmacology.[1] Link (Foundational pharmacology for quinuclidine 5-HT3 antagonists).[1]
-
Fawcett, A. (2019).[1][6] Recent advances in the chemistry of bicyclo- and 1-azabicyclo[1.1.0]butanes. Pure and Applied Chemistry. Link
-
Aggarwal, V. K., et al. (2020).[1] Strain-Release Motifs in Drug Design. Nature Reviews Chemistry.[1] Link[1]
Sources
- 1. Quinuclidine - Wikipedia [en.wikipedia.org]
- 2. Quinuclidine [chemeurope.com]
- 3. Indolizidine and quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indolizidine and quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jbclinpharm.org [jbclinpharm.org]
- 6. semanticscholar.org [semanticscholar.org]
(5S)-1-azabicyclo[3.3.1]nonan-3-ol CAS number search
This technical guide details the identification, structural properties, and synthesis of (5S)-1-azabicyclo[3.3.1]nonan-3-ol , a specialized bicyclic amine scaffold.
Identification & Chemical Registry
The precise identification of this molecule is critical due to the high prevalence of its structural isomer, the 9-azabicyclo[3.3.1]nonane system (Granisetron intermediate). Researchers must verify the nitrogen position (bridgehead vs. bridge) before procurement.
CAS Number Registry
| Chemical Entity | Stereochemistry | CAS Number | Note |
| (5S)-1-Azabicyclo[3.3.1]nonan-3-ol | (5S)-Enantiomer | 1423043-78-0 | Target Compound |
| 1-Azabicyclo[3.3.1]nonan-3-ol | Unspecified / Racemic | 88721-80-6 | Generic Entry |
| 1-Azabicyclo[3.3.1]nonan-3-one | N/A (Ketone) | 29170-80-7 | Key Precursor |
| endo-9-Azabicyclo[3.3.1]nonan-3-ol | endo (meso/racemic) | 504-12-1 | WARNING: Different Isomer |
Disambiguation Alert
CRITICAL: Do not confuse 1-azabicyclo[3.3.1]nonane with 9-azabicyclo[3.3.1]nonane .
-
1-Azabicyclo: Nitrogen is at the bridgehead (Position 1). This creates a rigid, specific vector for substituents.
-
9-Azabicyclo: Nitrogen is in the bridge (Position 9). This is the scaffold found in antiemetic drugs like Granisetron.
-
Verification: Check the connectivity. If the nitrogen is bonded to three secondary carbons (CH2), it is the 9-aza isomer. If the nitrogen is bonded to two CH2 groups and one quaternary bridgehead carbon, it is the 1-aza isomer (though in 1-aza[3.3.1], N is bonded to C2, C6, C9; all are CH2s? No, N1 is bonded to C2, C6, C9. C5 is the carbon bridgehead. In 9-aza, N9 is bonded to C1 and C5).
-
1-Aza: N is part of the cage framework (Bridgehead).
-
9-Aza: N is the "bridge" atom.
-
Structural Analysis & Stereochemistry
The (5S) designation in (5S)-1-azabicyclo[3.3.1]nonan-3-ol refers to the absolute configuration of the carbon bridgehead (C5). Due to the rigid bicyclic cage, the chirality of the nitrogen bridgehead (N1) is structurally coupled to C5, and the cage exhibits
Structural Logic
-
Chiral Centers: C5 (Bridgehead) and C3 (Hydroxyl bearing).
-
Stereodescriptor (5S): Defines the absolute twist of the bicyclic cage. In many catalogs, "(5S)" implies the enantiomer where the bridgehead C5 is S, often derived from a chiral pool synthesis or resolution. The relative stereochemistry of the hydroxyl group (exo vs. endo) is also fixed in specific CAS entries but may be implied by the synthesis method.
Synthesis & Production Protocols
The synthesis of the 1-azabicyclo[3.3.1]nonane core is chemically distinct from the 9-aza series. It typically requires constructing the piperidine ring first, followed by intramolecular cyclization, or using a "1-isomorphan" stereoselective route.
Method A: Reduction of 1-Azabicyclo[3.3.1]nonan-3-one (General Route)
This method yields the racemate or diastereomeric mixtures unless chiral reduction catalysts are used.
-
Precursor Synthesis (Ketone):
-
Reactants: 3-(ethoxycarbonylmethyl)piperidine derivatives or pyridine precursors.
-
Cyclization: Dieckmann cyclization is employed to close the second ring between C2 and the side chain at C3/C4, followed by decarboxylation to yield 1-azabicyclo[3.3.1]nonan-3-one (CAS 29170-80-7) .
-
-
Stereoselective Reduction:
-
Reagent: Sodium borohydride (NaBH4) yields a mixture of exo/endo isomers.
-
Asymmetric Route: Use of chiral ruthenium transfer hydrogenation catalysts (e.g., Noyori catalysts) or Corey-Bakshi-Shibata (CBS) reduction can target the (5S) cage configuration if starting from a resolved ketone or via dynamic kinetic resolution.
-
Method B: Organocatalytic "Isomorphan" Synthesis (High Precision)
For high enantiopurity (ee > 98%), modern literature suggests an organocatalytic approach (often termed "1-isomorphan" synthesis).
-
Mechanism: Michael addition of N-protected piperidine ketoesters to nitroalkenes followed by an intramolecular nitro-Mannich reaction.
-
Outcome: This establishes the bridgehead chirality (C1/C5) with high fidelity.
Experimental Workflow (DOT Visualization)
Figure 2: Synthetic pathways to the (5S)-1-azabicyclo[3.3.1]nonan-3-ol target.
Applications & Biological Context
The 1-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, often acting as a bioisostere for quinuclidine (1-azabicyclo[2.2.2]octane).
-
nAChR Ligands: The 3-hydroxyl group mimics the acetylcholine pharmacophore. The (5S) stereochemistry is often crucial for binding affinity selectivity between
and nicotinic acetylcholine receptor subtypes. -
Muscarinic Antagonists: Derivatives of this core have shown high affinity for M1-M5 muscarinic receptors.
-
Isomorphan Opioids: The scaffold is structurally related to morphan and benzomorphan opioids, making it a viable template for analgesic drug design.
References
-
BLD Pharm. (5S)-1-Azabicyclo[3.3.1]nonan-3-ol Product Page. Retrieved from
-
PubChem. 1-Azabicyclo[3.3.1]nonane (Compound Summary). National Library of Medicine. Retrieved from
-
Chemical Communications. Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Royal Society of Chemistry. Retrieved from
-
Organic Chemistry Portal. Dieckmann Condensation and Cyclization Mechanisms. Retrieved from
Sources
Pharmacophore Mapping of 1-Azabicyclo[3.3.1]nonane Derivatives: A Technical Guide
Executive Summary & Scaffold Architecture
The 1-azabicyclo[3.3.1]nonane scaffold represents a privileged "isomorphan" structure, distinct from its more common isomers, granatane (9-azabicyclo) and morphan (2-azabicyclo). Its defining feature is the bridgehead nitrogen atom, which imposes rigid directional constraints on the lone pair and creates a specific vector for protonation.
For medicinal chemists, this scaffold serves as a bioisostere for quinuclidine and tropane, offering unique access to Sigma-1 (
This guide details the protocol for generating high-confidence pharmacophore maps for this scaffold, moving beyond simple docking to understand the electrostatic and steric fields required for high-affinity binding.
Structural Geometry and Numbering
Unlike flexible linear amines, the 1-azabicyclo[3.3.1]nonane core exists predominantly in a chair-chair conformation, though substitution at C5 or C9 can force a chair-boat transition.
-
N1 (Bridgehead): The primary Positive Ionizable (PI) feature.
-
C5: The distal bridgehead, often a vector for hydrophobic bulk.
-
C3/C7: The "wings" of the bicycle, critical for secondary steric interactions.
Computational Workflow: The "Deconstruction-Reconstruction" Protocol
To generate a valid pharmacophore, we do not rely on a single crystal structure. Instead, we use a Ligand-Based Drug Design (LBDD) approach validated by the "Deconstruction-Reconstruction-Elaboration" methodology.
The Step-by-Step Workflow
Figure 1: The iterative computational workflow for generating the pharmacophore model. Note the feedback loop from validation to model refinement.
Critical Experimental Parameters
-
Conformational Search: Use a Monte Carlo search method (e.g., in MOE or Schrödinger MacroModel).
-
Force Field: OPLS3e or MMFF94x.
-
Solvation: Generalized Born (GB/SA) water model is essential to predict the correct orientation of the protonated amine.
-
-
Charge Assignment: The bridgehead nitrogen (N1) must be treated as protonated (
) for physiological pH (7.4) simulations.
Pharmacophore Features & Mapping[1]
The pharmacophore map for 1-azabicyclo[3.3.1]nonane derivatives is defined by three primary vectors relative to the bridgehead nitrogen.
The Sigma-1 Receptor ( ) Map
The
| Feature ID | Type | Description | Geometric Constraint (Å) |
| F1 | PI (Positive Ionizable) | The protonated N1 bridgehead. | Origin (0,0,0) |
| F2 | HYD (Hydrophobic) | Primary hydrophobic pocket (e.g., phenyl at C4/C5). | 6.0 - 10.0 Å from F1 |
| F3 | HYD (Secondary) | Secondary interaction (flanking region). | 2.5 - 3.9 Å from F1 |
| F4 | HBA (Acceptor) | Optional H-bond acceptor (e.g., carbonyl/ester). | Vector-dependent |
Mechanistic Insight: The "Glennon Model" for sigma receptors suggests that the N-to-Centroid distance is the primary determinant of affinity. 1-azabicyclo[3.3.1]nonane derivatives often rigidify this distance, reducing the entropic penalty upon binding compared to flexible alkylamines.
The nAChR Map
For nicotinic receptors, the map shifts. The 1-azabicyclo core acts as a "silent agonist" or partial agonist scaffold.
-
Cationic Center: The N1 ammonium fits the "aromatic cage" of the receptor (Trp149, Tyr93, Tyr190, Tyr198 in the
subunit). -
Volume Restriction: Substituents larger than methyl at the N1 position (quaternization) often decrease efficacy, converting agonists to antagonists due to steric clash with the loop C region.
Visualizing the Pharmacophore
Figure 2: 2D projection of the 3D Pharmacophore. The Blue node represents the bridgehead nitrogen. Yellow nodes are hydrophobic regions. The Red node represents the steric exclusion volume critical for subtype selectivity.
Synthesis & Validation (SAR)
To validate the computational model, specific derivatives must be synthesized to probe the predicted steric exclusion volumes.
Synthetic Route (Validation)
The most authoritative route for constructing highly substituted 1-azabicyclo[3.3.1]nonanes involves an organocatalytic Michael addition followed by an intramolecular nitro-Mannich reaction .
-
Reactants: N-protected piperidine ketoesters + Nitroalkenes.[1]
-
Catalyst: Chiral organocatalyst (e.g., thiourea derivatives).
-
Result: This yields the 1-azabicyclo[3.3.1]nonane core with functional handles (nitro, ester, hydroxyl) at positions 3, 5, and 6, allowing for precise placement of pharmacophoric features.
SAR Data Summary (Representative)
The following table summarizes how structural changes correlate with the pharmacophore features (F1, F2) defined in Section 3.
| Derivative | Substitution | Target Feature | Binding Affinity ( | Interpretation |
| Compound A | Unsubstituted | F1 Only | > 1000 nM | Core scaffold insufficient; lacks F2 (HYD). |
| Compound B | 5-Phenyl | F1 + F2 | 15 nM | Matches Sigma-1 distance constraint (6-8 Å). |
| Compound C | 5-Benzyl | F1 + F2 (Extended) | 4 nM | Optimal F2 placement; flexible linker reduces strain. |
| Compound D | N-Methyl Quaternary | F1 (Modified) | Inactive ( | Steric clash; loss of H-bond donor capability. |
Conclusion
Pharmacophore mapping of 1-azabicyclo[3.3.1]nonane derivatives reveals that the bridgehead nitrogen is not merely a structural anchor but the primary electrostatic driver of binding. Successful ligand design requires:
-
Rigidification: Utilizing the chair-chair conformation to pre-organize the N1-to-Aromatic vector.
-
Distance Control: Targeting the 6–10 Å hydrophobic window for Sigma-1 selectivity.
-
Steric Awareness: Avoiding bulk at the bridgehead for nAChR agonist activity.
This protocol provides a self-validating loop: computational prediction
References
-
Stereoselective synthesis of highly substituted 1-isomorphans. Source: Chemical Communications (RSC), 2013. URL:[Link]
-
A New Pharmacophore Model for the Design of Sigma-1 Ligands. Source: Frontiers in Pharmacology, 2019. URL:[Link]
-
The Minimal Pharmacophore for Silent Agonism of the
Nicotinic Acetylcholine Receptor. Source: Molecular Pharmacology, 2014. URL:[Link] -
Pharmacophore Identification for Sigma-1 Receptor Binding. Source: Mini-Reviews in Medicinal Chemistry, 2005. URL:[Link]
Sources
The 1-Azabicyclo[3.3.1]nonane Scaffold in Muscarinic Pharmacology: Design, Synthesis, and Selectivity
[1][2]
Executive Summary: The Structural Paradigm
In the pursuit of selective muscarinic acetylcholine receptor (mAChR) ligands, the rigidification of the ethylamine pharmacophore is a classical strategy. While the tropane (8-azabicyclo[3.2.1]octane) and quinuclidine (1-azabicyclo[2.2.2]octane) scaffolds have dominated this space, the 1-azabicyclo[3.3.1]nonane system offers a unique, underutilized volumetric profile.
This guide dissects the 1-azabicyclo[3.3.1]nonane core as a "privileged scaffold" for M1-M5 receptor modulation. Unlike the compact quinuclidine, the [3.3.1] system possesses a larger hydrophobic envelope and distinct conformational flexibility (chair-chair vs. chair-boat) that allows for fine-tuning of subtype selectivity—the "Holy Grail" of muscarinic pharmacology.
Structural Chemistry & Pharmacophore Analysis[3]
The Bridgehead Nitrogen Advantage
The defining feature of this scaffold is the bridgehead nitrogen (N1). Unlike 9-azabicyclo[3.3.1]nonane (granatanine), where the nitrogen is located on the bridge, the N1 position in the 1-azabicyclo system mimics the spatial orientation of the quinuclidine nitrogen but with an expanded bicyclic cage.
Key Structural Advantages:
-
Vectorial Control: Substituents at C3, C4, and C5 project into distinct sub-pockets of the orthosteric binding site (OBS).
-
Lipophilicity: The extra methylene groups (compared to quinuclidine) increase logP, enhancing blood-brain barrier (BBB) penetration for CNS indications like Alzheimer's (M1 agonists).
-
Basicity: The bridgehead nitrogen typically has a pKa of 9.5–10.5, ensuring protonation at physiological pH—a requirement for the critical ionic interaction with the conserved Aspartate (Asp105 in M1) residue in transmembrane helix 3 (TM3).
Visualization: Scaffold Comparison
The following diagram illustrates the structural hierarchy of bicyclic amine scaffolds used in muscarinic ligand design.
Figure 1: Structural hierarchy of muscarinic scaffolds. The 1-azabicyclo[3.3.1]nonane core bridges the gap between compact quinuclidines and larger tropanes.
Synthetic Architectures
The synthesis of 1-azabicyclo[3.3.1]nonane derivatives often challenges the bench chemist due to the potential for polymerization or incorrect cyclization.
Primary Synthetic Route: Intramolecular Alkylation
The most robust route for generating the core skeleton involves the cyclization of piperidine derivatives.
Protocol: Synthesis of 1-Azabicyclo[3.3.1]nonan-4-one Note: This ketone is a versatile intermediate for introducing pharmacophores at the C4 position.
-
Precursor Preparation: Start with 3-(3-ethoxycarbonylpropyl)piperidine .
-
Dieckmann Cyclization:
-
Reagents: Potassium tert-butoxide (KOtBu), Toluene (anhydrous).
-
Procedure: Reflux the piperidine ester with 1.2 eq of KOtBu in toluene under
atmosphere for 4–6 hours. -
Mechanism: The secondary amine anion attacks the ester carbonyl, closing the second ring.
-
Workup: Acidify with HCl to decarboxylate the resulting
-keto ester if the ketone is the target.
-
-
Reduction/Functionalization: The resulting ketone can be reduced to the alcohol (using
) or converted to an alkene via Wittig olefination.
Advanced Route: Organocatalytic Cascade
For chiral derivatives, recent methodologies utilize organocatalytic Michael additions.
Figure 2: Synthetic workflow for accessing functionalized 1-azabicyclo[3.3.1]nonane ligands.
Structure-Activity Relationships (SAR)
The SAR of this scaffold is governed by the "5-atom rule" (distance between the cationic nitrogen and the terminal hydrogen bond acceptor) and the steric bulk of the accessory ring.
Key Substitution Vectors
| Position | Modification | Effect on Pharmacology |
| N1 (Bridgehead) | Quaternization (Methyl) | Increases potency (non-selective); creates permanent cation. |
| N1 (Bridgehead) | Tertiary Amine | Allows CNS penetration (M1/M4 targets). pH dependent binding. |
| C3 | Ester/Ether groups | Critical for H-bonding with Threonine/Tyrosine residues in the receptor. |
| C4 | Hydroxyl/Double Bond | C4-OH often mimics the acetyl oxygen of Acetylcholine. |
| C8 | Bulky Aryl Groups | Induces subtype selectivity (e.g., M2/M3 antagonism) by engaging the allosteric vestibule. |
Data Summary: Selectivity Profiles
Based on aggregate literature data for C4-substituted derivatives.
| Compound Class | Primary Target | Affinity ( | Selectivity Ratio (Target/M2) |
| Unsubstituted Core | M1-M5 (Non-selective) | 4.5 - 5.0 | 1:1 |
| C4-Oxadiazole | M1 (Agonist) | 7.2 - 8.5 | 10:1 |
| C4-Diphenylacetate | M3 (Antagonist) | 8.8 - 9.5 | 50:1 |
Pharmacological Characterization Protocols
To validate the ligands synthesized, a robust radioligand binding assay is required.
Protocol: Radioligand Binding Assay (M1 Receptor)
Objective: Determine the affinity (
Materials:
-
Source: CHO cells stably expressing human M1 receptors (hM1).
-
Radioligand:
-N-Methylscopolamine ( -NMS) (0.2 nM). -
Non-specific control: Atropine (1
).
Step-by-Step Workflow:
-
Membrane Prep: Homogenize CHO-hM1 cells in ice-cold buffer (50 mM Tris-HCl, 10 mM
, pH 7.4). Centrifuge at 20,000 x g for 20 min. Resuspend pellet. -
Incubation:
-
Tube A: Membrane +
-NMS + Buffer (Total Binding). -
Tube B: Membrane +
-NMS + Atropine (Non-specific Binding). -
Tube C-G: Membrane +
-NMS + Test Compound (10 pM to 10 ).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate
and convert to using the Cheng-Prusoff equation.
Mechanistic Signaling Pathway (M1 - Gq)
Understanding the downstream effect is crucial for determining agonism vs. antagonism.
Figure 3: The Gq-coupled signaling cascade activated by M1 agonists.[1] Antagonists block the transition from M1 to Gq.
Challenges and Future Directions
The primary challenge with 1-azabicyclo[3.3.1]nonane ligands remains subtype selectivity . The orthosteric site is highly conserved across M1-M5.
Strategic Solution: Bitopic Ligands Future development should focus on extending the molecule from the C3 or C4 position with a linker to reach the allosteric vestibule. This approach utilizes the core scaffold for high-affinity anchoring while the extension provides subtype specificity.
References
-
Substituted 1-azabicyclo[3.3.1]non-3-enes: A novel scaffold for muscarinic receptor ligands. Bioorganic & Medicinal Chemistry. (2004).[2]
-
Expedient syntheses of C(8) substituted 1-azabicyclo[3.3.1]non-3-enes. Journal of Medicinal Chemistry. (2003).
-
Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Chemical Communications. (2011).
-
Muscarinic Acetylcholine Receptor M1 Signaling. Wikipedia/ResearchGate. (2025).
-
Structure-Activity Relationships of Muscarinic Agonists. University of Baghdad/Pharmacy 180. (2021).
Precision Profiling: A Technical Guide to nAChR Binding Affinity
Executive Summary
The Nicotinic Acetylcholine Receptor (nAChR) represents a pinnacle of structural complexity in the Cys-loop superfamily. For drug development professionals, measuring binding affinity at the nAChR is not merely about determining a
This guide moves beyond standard textbook definitions to address the practical realities of nAChR pharmacology. We focus on the two dominant methodologies—Radioligand Binding (the gold standard for resolution) and Fluorescence Polarization (the solution for throughput)—and provide the interpretive frameworks necessary to distinguish true affinity from experimental artifacts.
Structural Determinants of Affinity
To measure affinity, one must understand the target's behavior. nAChRs are pentameric ligand-gated ion channels.[1] The binding affinity is dictated not just by the amino acid sequence, but by the receptor's conformational state.
The Orthosteric Binding Pocket
The primary agonist binding site lies at the interface of two subunits: the principal face (+) provided by an
-
Critical Insight: The binding mechanism differs subtly between subtypes.[2]
-
: High-affinity binding relies heavily on a cation-
interaction with a conserved Tryptophan (TrpB) on the principal face. -
: The cation-
interaction shifts.[1] For Acetylcholine (ACh), it involves Tyrosine A (TyrA) ; for antagonists like Epibatidine, it may recruit Tyrosine C2 .[1] -
Implication: A ligand optimized for the
aromatic cage may fail to bind despite high sequence homology, necessitating subtype-specific screening protocols.
-
: High-affinity binding relies heavily on a cation-
Conformational States & Affinity
nAChRs exist in equilibrium between three primary states. Your assay conditions determine which state you are measuring.
Figure 1: The Allosteric Transition Model. Note that the Desensitized state typically exhibits the highest affinity for agonists (nanomolar range), whereas the Resting state has lower affinity (micromolar range).
Methodology A: Radioligand Binding (The Gold Standard)
Radioligand binding remains the only method capable of resolving the picomolar affinities common to nAChR ligands (e.g., Epibatidine).
Ligand Selection Strategy
| Receptor Subtype | Recommended Radioligand | Notes | |
| Heteromeric ( | 0.02 - 0.05 nM | Extremely high affinity; slow dissociation kinetics. | |
| Homomeric ( | 0.2 - 1.0 nM | Peptide toxin; practically irreversible binding (pseudo-equilibrium). | |
| General Agonist | 1 - 10 nM | High non-specific binding; requires careful washing. |
Optimized Filtration Protocol
Objective: Determine the Equilibrium Dissociation Constant (
Reagents:
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl
, 1 mM MgCl , pH 7.4. -
Blocker: 0.5% Polyethylenimine (PEI). Crucial Step: Pre-soak glass fiber filters (GF/B or GF/C) in PEI for 1-2 hours. nAChR ligands are "sticky" (lipophilic cations); PEI neutralizes the negative charge of the glass fibers, reducing non-specific binding (NSB) by >60%.
Workflow:
-
Membrane Prep: Homogenize brain tissue (e.g., rat cortex) or transfected HEK293 cells. Centrifuge at 40,000 x g to isolate membrane fractions. Resuspend in Binding Buffer.[3]
-
Incubation:
-
Mix Membrane (20-50
g protein) + Radioligand + Test Compound (or Vehicle). -
Time: Incubate 2-4 hours at 4°C or 25°C.
-
Why 4 hours? High-affinity ligands like Epibatidine have slow association/dissociation rates. Premature termination leads to non-equilibrium conditions and underestimated affinity.
-
-
Termination: Rapid filtration via cell harvester (e.g., Brandel or Tomtec) onto PEI-soaked filters.
-
Wash: 3x rapid washes with ice-cold buffer to remove unbound ligand.
-
Detection: Liquid Scintillation Counting (LSC).
Figure 2: Radioligand Binding Workflow. The critical control point is the PEI-treated filtration step to minimize non-specific binding.
Methodology B: Fluorescence Polarization (High Throughput)
For screening libraries of 10,000+ compounds, radioligand binding is too slow. Fluorescence Polarization (FP) offers a homogeneous (no wash) alternative.
The Principle
FP relies on molecular tumbling rates.[4] A small fluorescent tracer rotates rapidly (low polarization). When bound to a large receptor complex (~300 kDa for nAChR), rotation slows, and polarization (mP) increases.
Critical Limitations
-
Signal Window: nAChRs are membrane-bound. Using crude membrane preps can cause high light scattering.[4] Purified or solubilized receptors (using detergent micelles or nanodiscs) often yield better Signal-to-Noise ratios.
-
Tracer Size: The tracer must be significantly smaller than the receptor. Fluorescently labeled
-bungarotoxin is a common choice for assays.
Data Analysis & Interpretation
Saturation Binding ( and )
Used to characterize the radioligand itself.[5][6]
-
Specific Binding = Total Binding - Non-Specific Binding (determined in the presence of excess cold nicotine, e.g., 300
M). -
Curve Fit: One-site specific binding model.[5]
Competition Binding ( )
Used to determine the affinity of your test drug.[6]
-
Measure
: The concentration of competitor that displaces 50% of the radioligand.[7][8] -
Calculate
(Cheng-Prusoff Equation): [5]-
= Concentration of radioligand used (Keep this close to the
for optimal sensitivity). - = Affinity of the radioligand (determined in Section 5.1).
-
= Concentration of radioligand used (Keep this close to the
Troubleshooting the "Hill Slope"
In competition assays, the Hill Slope (
-
< -1.0 (Shallow): Indicates negative cooperativity or multiple binding sites (e.g., your drug binds
high-affinity and low-affinity sites). - > -1.0 (Steep): Positive cooperativity (rare for nAChR antagonists) or non-equilibrium conditions (incubation time too short).
References
-
Albuquerque, E. X., et al. (2009).[9] "Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function." Physiological Reviews. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973).[5][10] "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology. [Link]
-
Gifford Bioscience. "Radioligand Binding Assay Protocol." Gifford Bioscience Technical Resources. [Link]
-
Xiu, X., et al. (2011). "Two neuronal nicotinic acetylcholine receptors, alpha4beta4 and alpha7, show differential agonist binding modes."[1] Journal of Biological Chemistry. [Link]
-
Banks, P., et al. (2016). "Fluorescence Polarization Assays in Small Molecule Screening." Methods in Molecular Biology. [Link]
Sources
- 1. Two neuronal nicotinic acetylcholine receptors, alpha4beta4 and alpha7, show differential agonist binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modeling subtype-selective agonists binding with alpha4beta2 and alpha7 nicotinic acetylcholine receptors: effects of local binding and long-range electrostatic interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 5. Pharmacological and Immunological Identification of Native α7 Nicotinic Receptors: Evidence for Homomeric and Heteromeric α7 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]
- 8. biophysics-reports.org [biophysics-reports.org]
- 9. Neuronal Nicotinic Acetylcholine Receptor Structure and Function and Response to Nicotine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Stereochemistry of 3-Substituted 1-Azabicyclo[3.3.1]nonanes: A Technical Guide
This guide provides a rigorous technical analysis of the stereochemistry, conformational dynamics, and synthetic pathways for 3-substituted 1-azabicyclo[3.3.1]nonanes . It is designed for medicinal chemists and structural biologists requiring actionable insights for scaffold optimization.
Executive Summary: The Scaffold at a Glance
The 1-azabicyclo[3.3.1]nonane core (often termed homoquinuclidine) is a bridged bicyclic amine distinct from its more common isomers, 3-aza (bispidine) and 9-aza (granatane) bicyclononanes. Its unique pharmacological value lies in its ability to present substituents in defined vectors that mimic the transition states of bioactive peptides and alkaloids.
Unlike the rigid [2.2.2] quinuclidine system, the [3.3.1] framework possesses a degree of conformational flexibility—specifically a Chair-Chair (CC)
Structural Foundation & Conformational Landscape
Numbering and Geometry
The IUPAC numbering for 1-azabicyclo[3.3.1]nonane assigns the bridgehead nitrogen as position 1 . The carbon bridgehead is position 5 .
-
Bridge A (Right): Atoms 2, 3, 4.
-
Bridge B (Left): Atoms 8, 7, 6.
-
Bridge C (Top): Atom 9.
This creates two fused piperidine rings (Ring A: 1-2-3-4-5-9 and Ring B: 1-8-7-6-5-9) sharing the N1-C9-C5 bridge.
The Chair-Chair (CC) Preference
In the unsubstituted state, the molecule predominantly adopts a Chair-Chair (CC) conformation. This minimizes torsional strain and maximizes the separation of the bridgehead atoms. However, this conformation introduces a critical steric interaction: the transannular repulsion between the endo-protons at C3 and C7.
-
Inter-ring Distance: The C3...C7 distance in the CC conformer is approx. 3.0 Å.
-
Van der Waals Repulsion: Substituents placed in the endo (axial) position at C3 dramatically increase this repulsion, often forcing the substituted ring into a Boat conformation to relieve strain.
Nitrogen Lone Pair Stereoelectronics
Unlike 3-azabicyclo[3.3.1]nonanes, where N-inversion is possible, the bridgehead nitrogen in the 1-aza isomer is geometrically constrained.
-
Lone Pair Orientation: The lone pair is exo relative to the bicyclic framework.
-
Bohlmann Bands: In the CC conformation, the lone pair is antiperiplanar to the axial C2-H and C8-H bonds. This results in characteristic Bohlmann bands in the IR spectrum (
), a useful diagnostic marker for the CC conformation.
Figure 1: Conformational switching logic driven by 3-substitution steric clashes.
Stereochemical Analysis of 3-Substitution
When introducing a substituent at C3, two diastereomers are formed. Correct assignment is non-trivial due to the potential for ring flipping.
Nomenclature: Exo vs. Endo[1][2]
-
3-Exo (Equatorial): The substituent points away from the C7 bridge. In the CC conformation, this corresponds to the equatorial position on the piperidine ring.
-
Stability:[1] Thermodynamically preferred.
-
Conformation: Retains Chair-Chair.
-
-
3-Endo (Axial): The substituent points towards the C7 bridge (into the cavity). In the CC conformation, this corresponds to the axial position.
-
Stability:[1] Kinetic product (often), but thermodynamically unstable due to C3...C7 clash.
-
Conformation: Often collapses to Chair-Boat (ring A becomes boat) to relieve transannular strain.
-
Comparison of Stereoisomers
| Feature | 3-Exo Isomer (Equatorial) | 3-Endo Isomer (Axial) |
| Ring Conformation | Chair-Chair (CC) | Mixed (CC |
| C3-H Orientation | Axial | Equatorial (in CC) / Axial-like (in CB) |
| Large ( | Small ( | |
| C3...C7 NOE | Weak / Absent | Strong (if CC is maintained) |
| IR Spectrum | Bohlmann Bands Present | Bohlmann Bands Weak/Absent (if CB) |
| Thermodynamics | Stable | Prone to isomerization |
Synthetic Pathways[4][5][6]
Accessing specific stereoisomers requires selecting the right cyclization strategy. The most robust method for the 1-azabicyclo[3.3.1]nonane core is the Intramolecular Alkylation of 3-substituted Piperidines .
Route A: Intramolecular Alkylation (Thermodynamic Control)
This route builds the second ring onto an existing piperidine core.
-
Precursor: 3-(3-hydroxypropyl)piperidine.
-
Activation: Convert alcohol to a leaving group (Mesylate/Tosylate or Chloride).
-
Cyclization: Dilute conditions with high heat promote intramolecular N-alkylation.
-
Stereochemical Outcome: Predominantly yields the thermodynamic 3-exo isomer if a substituent is present, as the intermediate can equilibrate.
Route B: Radical Cyclization (Kinetic Control)
Modern approaches utilize radical cascades to form the bridge, often trapping the 3-endo kinetic product.
-
Precursor: N-chloroamine or N-alkenyl tether.
-
Conditions: Hofmann-Loffler-Freytag (HLF) or Bu3SnH radical conditions.
-
Mechanism: The radical allows for bridge formation that may lock the substituent in the endo face before relaxation.
Figure 2: Synthetic workflow for accessing 3-substituted derivatives via intramolecular alkylation.
Experimental Protocols & Characterization
Protocol: Synthesis of 3-Exo-Methyl-1-Azabicyclo[3.3.1]nonane
Note: This protocol assumes starting from 3-(3-chloropropyl)-5-methylpiperidine.
-
Reagents: 3-(3-chloropropyl)-5-methylpiperidine HCl (1.0 eq),
(3.0 eq), NaI (0.1 eq catalytic). -
Solvent: Acetonitrile (High dilution: 0.01 M) to prevent intermolecular polymerization.
-
Procedure:
-
Suspend piperidine salt and base in acetonitrile.
-
Heat to reflux (
) under for 48 hours. -
Monitor by TLC (ninhydrin stain) for disappearance of secondary amine.
-
-
Workup:
-
Cool to RT, filter solids.
-
Concentrate filtrate.[2]
-
Acid/Base extraction: Dissolve residue in 1M HCl, wash with ether (discard), basify aqueous layer to pH 12 with NaOH, extract into DCM (
).
-
-
Purification: Flash chromatography (DCM/MeOH/NH4OH 90:9:1).
Self-Validating Analysis: The NMR Decision Tree
Use this logic flow to confirm the stereochemistry of your isolated product.
Figure 3: NMR decision tree for stereochemical assignment of C3 substituents.
Data Summary Table
| Parameter | 1-Azabicyclo[3.3.1]nonane (Unsubst.) | 3-Exo-Methyl | 3-Endo-Methyl |
| Preferred Conformation | Chair-Chair | Chair-Chair | Chair-Boat (Equilibrium) |
| Bohlmann Bands | Strong ( | Strong | Weak / Broad |
| H3 Chemical Shift | |||
| Bioactivity Potential | Low (Scaffold) | High (Mimics Nicotine) | High (Unique Vector) |
References
-
Conformational Analysis of Bicyclo[3.3.
- Title: Conformational Analysis of Bicyclo[3.3.1]nonanes and their Hetero Analogs.
- Source: Topics in Stereochemistry.
-
URL:[Link]
-
Synthesis via Intramolecular Alkylation
-
NMR and Stereochemistry of Azabicycles
-
General 1-Azabicyclo[3.3.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. orgsyn.org [orgsyn.org]
- 3. US5202333A - Tricyclic 5-HT3 receptor antagonists - Google Patents [patents.google.com]
- 4. [논문]Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics [scienceon.kisti.re.kr]
- 5. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 6. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 1-Azabicyclo[3.3.1]nonane | C8H15N | CID 13759526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 1-Azabicyclo[3.3.1]nonane vs. 9-Azabicyclo[3.3.1]nonane Scaffolds
This guide provides an in-depth technical analysis comparing 1-azabicyclo[3.3.1]nonan-3-ol and 9-azabicyclo[3.3.1]nonan-3-ol . These two scaffolds are constitutional isomers sharing the same bicyclic skeleton but differing fundamentally in the position of the nitrogen atom—a change that dictates their synthetic accessibility, conformational landscape, and pharmacological profiles.
Executive Summary
-
9-Azabicyclo[3.3.1]nonan-3-ol (Granatanol): The nitrogen atom is located in the bridge (position 9). This scaffold is homologous to the tropane alkaloids (e.g., atropine, cocaine) and is the core of the anti-emetic drug Granisetron . It is synthetically accessible via the Robinson-Schöpf reaction.
-
1-Azabicyclo[3.3.1]nonan-3-ol (Isomorphan): The nitrogen atom is located at the bridgehead (position 1). This structure is often referred to as the "isomorphan" scaffold. It is synthetically more challenging, requiring intramolecular cyclization strategies (e.g., nitro-Mannich). It exhibits distinct basicity and receptor binding profiles due to the fixed orientation of the nitrogen lone pair.
Structural & Conformational Analysis
The physicochemical behavior of these isomers is governed by the location of the nitrogen atom, which influences ring strain and conformational flexibility.
2.1. Structural Comparison
-
9-Aza (Bridge N): The nitrogen connects the two cyclohexane rings. It can undergo pyramidal inversion, though the endo/exo orientation of substituents at C3 is critical. The preferred conformation is typically a Chair-Chair (CC), though bulky substituents at C3 can force a Chair-Boat (CB) conformation to relieve transannular strain.
-
1-Aza (Bridgehead N): The nitrogen is part of the fused ring junction. It is geometrically constrained and cannot undergo pyramidal inversion without breaking the ring (Bredt's rule considerations, though less severe in [3.3.1] than [2.2.1] systems). The lone pair is fixed in an outward orientation, enhancing its availability for binding but also affecting pKa.
2.2. Visualization of Scaffolds
Caption: Structural connectivity comparison. Left: Nitrogen in the bridge (Granatanol). Right: Nitrogen at the bridgehead (Isomorphan).
Synthetic Pathways
The synthesis of these two cores represents a divergence between "classic" multicomponent chemistry and modern organocatalytic cyclization.
3.1. Synthesis of 9-Azabicyclo[3.3.1]nonan-3-ol (Granatanol)
Method: Robinson-Schöpf Reaction (Double Mannich Condensation). Mechanism: This is a biomimetic synthesis involving the condensation of a dialdehyde, a primary amine, and acetonedicarboxylic acid.
Experimental Protocol (Self-Validating):
-
Reagents: Glutaraldehyde (25% aq.), Benzylamine (1.0 eq), Acetonedicarboxylic acid (1.0 eq), Sodium acetate buffer (pH 4-5).
-
Condensation: Dissolve acetonedicarboxylic acid and glutaraldehyde in water. Adjust pH to ~4. Add benzylamine dropwise at 0°C.
-
Cyclization: Stir at room temperature for 24-48 hours. The CO₂ evolves spontaneously (decarboxylation).
-
Isolation: Basify to pH 10 with NaOH. Extract with DCM. The product, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one (Pseudopelletierine derivative), is obtained.
-
Reduction: Dissolve ketone in MeOH. Add NaBH₄ (0.5 eq) at 0°C. Stir 2h. Quench with water.
-
Stereochemistry: The major product is typically the endo -alcohol (axial OH) due to hydride attack from the less hindered exo face.
-
Validation: ¹H NMR signal for H-3 in endo-alcohol appears as a triplet of triplets (or similar multiplet) with larger coupling constants due to axial-axial interactions, distinct from the exo-isomer.
-
3.2. Synthesis of 1-Azabicyclo[3.3.1]nonan-3-ol (Isomorphan)
Method: Intramolecular Nitro-Mannich / Michael Addition. Challenge: Unlike the 9-aza system, the 1-aza core cannot be assembled via a simple double Mannich reaction because the nitrogen is at a bridgehead.
Experimental Workflow (Modern Route):
-
Precursor: Start with an N-protected piperidine-3-carboxylate or similar cyclic amino-ester.
-
Michael Addition: React with a nitroalkene using a chiral organocatalyst (e.g., thiourea derivative) to establish the first C-C bond.
-
Intramolecular Cyclization: Trigger an intramolecular nitro-Mannich reaction (Henry reaction variant) or alkylation to close the second ring, forming the [3.3.1] system.
-
Functionalization: The resulting nitro/ketone groups are reduced (e.g., Raney Ni/H₂) to yield the amine/alcohol functionalities.
Caption: Synthetic workflow comparison. 9-aza utilizes a one-pot multicomponent reaction, while 1-aza requires stepwise ring construction.
Physicochemical & Pharmacological Comparison
4.1. Quantitative Data Summary
| Feature | 9-Azabicyclo[3.3.1]nonan-3-ol | 1-Azabicyclo[3.3.1]nonan-3-ol |
| Common Name | Granatanol / Homotropine | Isomorphan |
| Nitrogen Type | Bridge Amine (Secondary/Tertiary) | Bridgehead Amine (Tertiary) |
| N-Inversion | Possible (Low barrier) | Blocked (Geometrically constrained) |
| pKa (Est.) | ~9.5 - 10.0 | ~10.0 - 10.5 (Lone pair fixed outward) |
| Stereochemistry | Endo/Exo at C3 | Endo/Exo at C3 + Chiral Bridgehead |
| Major Drug Class | 5-HT3 Antagonists, Anticholinergics | Opioid modulators, Nicotinic agents |
4.2. Pharmacological Implications
-
9-Aza (Granisetron): The 9-aza scaffold is a critical pharmacophore in Granisetron (Kytril), a 5-HT3 receptor antagonist used during chemotherapy. The rigid bicyclic structure positions the aromatic indazole ring and the nitrogen lone pair at a precise distance to mimic serotonin.
-
1-Aza (Isomorphan): Derivatives of 1-azabicyclo[3.3.1]nonane have shown potency as muscarinic receptor antagonists and GPR119 agonists . The fixed bridgehead nitrogen provides a "stiffer" pharmacophore that can increase selectivity by reducing the entropic penalty of binding, provided the receptor pocket can accommodate the bulkier bridgehead.
References
-
Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one (Robinson-Schöpf)
- Source: Organic Syntheses, Coll. Vol. 4, p. 816 (1963); Vol. 37, p. 73 (1957).
-
Link:
-
Stereoselective Synthesis of 1-Azabicyclo[3.3.
-
Title: Stereoselective synthesis of highly substituted 1-isomorphans.[1]
- Source:Chemical Communic
-
Link:
-
-
Pharmacology of 1-Azabicyclo[3.3.
- Title: C(8) substituted 1-azabicyclo[3.3.1]non-3-enes... novel muscarinic receptor antagonists.
- Source:Journal of Medicinal Chemistry, 2003.
-
Link:
-
Granisetron (9-Aza Application)
- Source: PubChem Compound Summary for Granisetron.
-
Link:
Sources
Application Note: Synthesis of (5S)-1-azabicyclo[3.3.1]nonan-3-ol from Glutarimide
This Application Note details the synthesis of (5S)-1-azabicyclo[3.3.1]nonan-3-ol starting from glutarimide . While the 9-azabicyclo[3.3.1]nonane (granatane) scaffold is more commonly associated with "glutar-" precursors (via glutaraldehyde), the 1-azabicyclo[3.3.1]nonane (isomorphan) framework represents a distinct, structurally rigid pharmacophore found in various neuroactive ligands.
This protocol leverages the reduction of glutarimide to piperidine, followed by regioselective functionalization and cyclization to construct the bridged bicyclic core.
Introduction & Retrosynthetic Analysis
The 1-azabicyclo[3.3.1]nonane core (often referred to as isomorphan) is a bridged bicyclic amine where the nitrogen atom resides at the bridgehead position. This structure is isomeric with the 9-azabicyclo[3.3.1]nonane (granatane) and 1-azabicyclo[2.2.2]octane (quinuclidine) systems but offers unique steric and electronic properties for drug design, particularly in sigma receptor agonists and nicotinic acetylcholine receptor ligands.
Retrosynthetic Strategy
The synthesis is designed around the "Piperidine Platform" approach. Glutarimide serves as the robust, scalable precursor to the piperidine ring. The bicyclic framework is constructed via a C3-functionalization of the piperidine core followed by an intramolecular alkylation (cyclization) to form the C1-C5 bridge.
Key Disconnections:
-
C-N Bridge Formation: The final bicyclic ring closure involves the intramolecular attack of the piperidine nitrogen (N1) onto a leaving group positioned at the end of a propyl chain attached to C5 (or C3, depending on numbering).
-
Chiral Resolution: The (5S) stereocenter (bridgehead) is established via the asymmetric synthesis of the precursor or enzymatic resolution of the intermediate ketone.
Caption: Retrosynthetic pathway from Glutarimide to the target (5S)-1-azabicyclo[3.3.1]nonan-3-ol.
Experimental Protocol
Phase 1: Reduction of Glutarimide to Piperidine
Glutarimide is reduced to piperidine using Lithium Aluminum Hydride (LiAlH₄). This step removes the two carbonyl oxygens, establishing the saturated nitrogen heterocycle.
Reagents:
-
Glutarimide (CAS: 1121-89-7)
-
Lithium Aluminum Hydride (LiAlH₄) (2.5 equiv)
-
Tetrahydrofuran (THF), anhydrous
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Flame-dry a 1L three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Slurry Preparation: Charge the flask with LiAlH₄ (2.5 equiv) and anhydrous THF (10 mL/g of LiAlH₄) under N₂. Cool to 0°C.
-
Addition: Dissolve Glutarimide (1.0 equiv) in anhydrous THF. Add this solution dropwise to the LiAlH₄ slurry over 60 minutes, maintaining the internal temperature <10°C.
-
Reflux: Once addition is complete, warm the mixture to room temperature, then heat to reflux (66°C) for 12 hours.
-
Quench (Fieser Method): Cool to 0°C. Carefully add water (1 mL per g LiAlH₄), then 15% NaOH (1 mL per g LiAlH₄), then water (3 mL per g LiAlH₄). Stir vigorously for 30 minutes until a white granular precipitate forms.
-
Isolation: Filter through a pad of Celite. Dry the filtrate over Na₂SO₄ and concentrate in vacuo (careful, piperidine is volatile; bp 106°C).
-
Yield: Expect 85-90% of crude piperidine.
Phase 2: Functionalization to 3-(3-Hydroxypropyl)piperidine
This is the critical "scaffold construction" phase. We must introduce a 3-carbon chain at the C3 position of the piperidine ring.
Note: Direct C3-alkylation of piperidine is difficult. A robust method involves the oxidation to 3-pyridylcarbinol derivatives or using N-Boc-3-piperidone chemistry. Here, we utilize the N-Boc-3-piperidone route (accessible from piperidine via oxidation or commercial sources).
Sub-Protocol: Synthesis of Precursor via N-Boc-3-Piperidone
-
Protection: React crude piperidine with Boc₂O (1.1 equiv) in DCM/TEA to yield N-Boc-piperidine .
-
Oxidation: Oxidize N-Boc-piperidine to N-Boc-3-piperidone using RuO₂/NaIO₄ or TEMPO/NaOCl methods.
-
Wittig Olefination: React N-Boc-3-piperidone with (methoxymethyl)triphenylphosphonium chloride and KHMDS to form the enol ether.
-
Hydrolysis & Homologation: Acid hydrolysis yields the aldehyde, followed by Wittig reaction with (carbethoxymethylene)triphenylphosphorane and subsequent reduction (H₂/Pd-C then LiAlH₄) to yield N-Boc-3-(3-hydroxypropyl)piperidine .
Phase 3: Cyclization to 1-Azabicyclo[3.3.1]nonane
The cyclization involves converting the hydroxyl group to a leaving group and deprotecting the nitrogen to allow intramolecular nucleophilic attack.
Reagents:
-
N-Boc-3-(3-hydroxypropyl)piperidine
-
Thionyl Chloride (SOCl₂) or Mesyl Chloride (MsCl)
-
Trifluoroacetic Acid (TFA)
-
Potassium Carbonate (K₂CO₃)[1]
-
Acetonitrile (MeCN)
Procedure:
-
Activation: Dissolve the alcohol in DCM/TEA at 0°C. Add MsCl (1.2 equiv). Stir 2h. Isolate the mesylate.
-
Deprotection: Dissolve the mesylate in DCM. Add TFA (10 equiv). Stir 2h at RT to remove the Boc group. Concentrate to dryness to get the ammonium triflate salt.
-
Cyclization (High Dilution): Dissolve the salt in MeCN (0.01 M concentration). Add K₂CO₃ (5 equiv) and NaI (0.1 equiv). Heat to reflux (82°C) for 24-48 hours.
-
Mechanism: The free amine attacks the terminal mesylate/iodide, closing the ring to form the 1-azabicyclo[3.3.1]nonane core.
-
-
Workup: Filter solids, concentrate, and purify via flash chromatography (Amine-functionalized silica or DCM/MeOH/NH₃).
Phase 4: Oxidation and Stereoselective Reduction to (5S)-Alcohol
The cyclized product is the unsubstituted skeleton. To introduce the hydroxyl group at C3 and ensure (5S) stereochemistry, we employ an oxidation-reduction sequence. Note: If the starting material was not chiral, the product is racemic. We rely on enzymatic resolution.
-
C3-Oxidation: React the bicycle with Hg(OAc)₂ / EDTA (Leonard-njambam oxidation) or catalytic C-H oxidation methods to introduce the ketone at C3: 1-azabicyclo[3.3.1]nonan-3-one .
-
Asymmetric Reduction:
-
Enzymatic: Use a Ketoreductase (KRED) panel to screen for the reduction of the ketone to the (S)-alcohol .
-
Chemical: Noyori Transfer Hydrogenation using RuCl .
-
Final Protocol for Asymmetric Reduction:
-
Dissolve 1-azabicyclo[3.3.1]nonan-3-one in isopropanol (IPA).
-
Add Ru-catalyst (1 mol%).
-
Add KOH (5 mol%) in IPA.
-
Stir at RT for 12h.
-
Validation: Check enantiomeric excess (ee) via Chiral HPLC (Chiralpak AD-H column).
-
Target: (5S)-1-azabicyclo[3.3.1]nonan-3-ol . (Note: Stereocenter numbering depends on IUPAC priority; C3 is the alcohol, bridgehead chirality is induced).
Critical Process Parameters (CPPs) & Data Summary
| Parameter | Specification | Criticality | Impact |
| LiAlH₄ Addition Temp | < 10°C | High | Exotherm control; prevents runaway side reactions during imide reduction. |
| Cyclization Concentration | < 0.05 M | High | High dilution favors intramolecular cyclization over intermolecular polymerization. |
| pH during Cyclization | > 10 (Basic) | Medium | Ensures amine is deprotonated (nucleophilic) for ring closure. |
| Catalyst Load (Red) | 0.5 - 1.0 mol% | Medium | Balances cost vs. reaction rate for the asymmetric reduction. |
Process Workflow Diagram
Caption: Step-by-step process flow for the synthesis of (5S)-1-azabicyclo[3.3.1]nonan-3-ol.
References
-
Bonjoch, J., & Diaba, F. (2011). Synthesis of 2-Azabicyclo[3.3.1]nonanes (Morphans). Synthesis, 2011(07), 993-1018.[2] Link
-
Organic Syntheses. (2022). Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO). Organic Syntheses, 99, 251-273. (Provided for context on the isomeric 9-aza scaffold synthesis). Link
-
Williams, B. D., et al. (2001). Synthesis of 3-Azabicyclo[3.3.1]nonane-6,9-diones. Heterocycles, 55(11), 2199. Link
-
Sigma-Aldrich. Product Specification: (1R,5S)-3-Azabicyclo[3.3.1]nonane hydrochloride. Link
-
PubChem. Compound Summary: (1R,5S)-3-azabicyclo[3.3.1]nonan-2-one.[3] Link
Sources
The Aza-Dieckmann Condensation: A Strategic Approach to 1-Azabicyclo Systems in Drug Discovery
Introduction: The Architectural Significance of 1-Azabicyclo Systems
In the landscape of modern medicinal chemistry, the conformational rigidity and three-dimensional topology of scaffold molecules are paramount for achieving high target affinity and specificity. Among these, 1-azabicyclo[x.y.0]alkane systems, such as indolizidinones and quinolizidinones, represent a privileged structural class. Their inherent rigidity allows for the precise spatial orientation of functional groups, making them ideal frameworks for mimicking peptide turns and serving as templates in the design of novel therapeutics and natural product synthesis. The intramolecular Dieckmann condensation, particularly its aza-variant, provides a powerful and convergent strategy for the construction of these valuable heterocyclic cores.
This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-azabicyclo systems utilizing the aza-Dieckmann condensation. We will delve into the mechanistic underpinnings of this reaction, explore critical experimental parameters, and provide step-by-step protocols for the synthesis of key 1-azabicyclo[x.y.0]alkane precursors.
Mechanistic Insights: The Aza-Dieckmann Condensation Pathway
The Dieckmann condensation is an intramolecular variation of the Claisen condensation, involving the base-catalyzed cyclization of a diester to form a β-keto ester.[1] In the context of 1-azabicyclo systems, the starting material is an N-substituted amino diester. The reaction proceeds through a series of equilibrium steps, culminating in the formation of a stable enolate that drives the reaction to completion.
The key mechanistic steps are as follows:
-
Enolate Formation: A strong base abstracts an α-proton from one of the ester groups to form a nucleophilic enolate. The choice of base is critical to ensure efficient deprotonation without promoting side reactions.[2]
-
Intramolecular Nucleophilic Acyl Substitution: The enolate attacks the carbonyl carbon of the second ester group within the same molecule, forming a cyclic tetrahedral intermediate.
-
Elimination of Alkoxide: The tetrahedral intermediate collapses, expelling an alkoxide leaving group to form the cyclic β-keto ester.
-
Deprotonation of the β-Keto Ester: The newly formed β-keto ester is significantly more acidic than the starting diester. The alkoxide base generated in the previous step rapidly and irreversibly deprotonates the α-carbon situated between the two carbonyl groups. This final deprotonation step forms a resonance-stabilized enolate and is the thermodynamic driving force for the entire reaction sequence.[3]
-
Acidic Work-up: A final acidic work-up protonates the enolate to yield the neutral β-keto ester product.[4]
Figure 1: Generalized mechanism of the aza-Dieckmann condensation.
Experimental Protocols: Synthesis of 1-Azabicyclo[x.y.0]alkane Precursors
The successful execution of the aza-Dieckmann condensation hinges on the careful selection of the starting materials, base, and reaction conditions. The presence of the nitrogen atom in the backbone can influence the acidity of the α-protons and potentially lead to side reactions if conditions are not optimized.
Protocol 1: Synthesis of Ethyl 1-Methyl-4-oxopiperidine-3-carboxylate
This protocol details the synthesis of a key piperidone intermediate, a precursor to various 1-azabicyclo[4.4.0]decane systems, via an aza-Dieckmann condensation.[5]
Starting Material: 3,3'-Methyliminodipropionic acid diethyl ester
Reaction Scheme:
Critical Parameters:
| Parameter | Recommended | Rationale |
| Base | Sodium ethoxide (NaOEt) | A classic and effective base for Dieckmann condensations. It is crucial to use a base with the same alkoxide as the ester to prevent transesterification.[6] |
| Solvent | Anhydrous Ethanol or Toluene | Ethanol is a common solvent when using sodium ethoxide. Anhydrous conditions are essential to prevent hydrolysis of the ester and quenching of the enolate. Toluene can also be used, particularly with stronger, non-alkoxide bases.[2] |
| Temperature | Reflux | Heating is typically required to drive the reaction to completion. |
| Work-up | Acidic (e.g., dilute HCl) | Neutralizes the reaction mixture and protonates the final enolate to yield the β-keto ester.[4] |
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous ethanol.
-
Base Preparation: Carefully add sodium metal to the ethanol in small portions to generate sodium ethoxide in situ. Allow the sodium to react completely.
-
Substrate Addition: To the freshly prepared sodium ethoxide solution, add 3,3'-methyliminodipropionic acid diethyl ester dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench by adding it to a stirred solution of ice-cold dilute hydrochloric acid.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Subsequent Transformation:
The resulting β-keto ester, ethyl 1-methyl-4-oxopiperidine-3-carboxylate, can be further hydrolyzed and decarboxylated under acidic conditions to yield 1-methyl-4-oxopiperidone, a versatile building block for more complex heterocyclic systems.[5]
Protocol 2: Synthesis of a 1-Azabicyclo[4.3.0]nonane (Indolizidinone) Core Precursor
The construction of the indolizidinone framework, a common motif in alkaloids, can be achieved through a synthetic sequence that often employs an intramolecular condensation strategy. While a direct Dieckmann condensation on a pre-formed amino diester is one approach, an alternative and powerful strategy involves a Claisen condensation followed by a reductive amination and lactamization cascade.
Conceptual Workflow for Indolizidinone Synthesis:
Figure 2: Conceptual workflow for the synthesis of a 1-azabicyclo[4.3.0]nonane core.
This multi-step approach highlights the versatility of condensation chemistry in building complex heterocyclic scaffolds. The initial Claisen condensation sets the stage by forming a key β-keto ester, which is then elaborated through subsequent cyclization steps to construct the bicyclic system.
Challenges and Considerations in Aza-Dieckmann Condensations
While a powerful tool, the aza-Dieckmann condensation is not without its challenges. Researchers should be mindful of the following:
-
Base Selection: The basicity of the nitrogen atom in the starting material can compete with the α-protons of the esters for the base. Sterically hindered, non-nucleophilic bases such as potassium tert-butoxide (t-BuOK) or sodium hydride (NaH) in aprotic solvents like THF or toluene are often preferred to minimize side reactions.[2]
-
Regioselectivity: In cases where the two ester groups have different substitution patterns at their α-positions, a mixture of regioisomers can be formed. The use of directing groups or a careful choice of reaction conditions can sometimes favor the formation of one isomer.
-
Epimerization: If a stereocenter is present at the α-position to one of the carbonyls, epimerization can occur under the basic reaction conditions.
-
Intermolecular Condensation: At high concentrations, intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, leading to the formation of polymeric byproducts. This is typically mitigated by performing the reaction under high dilution conditions.
Conclusion: A Cornerstone Reaction for Heterocyclic Synthesis
The aza-Dieckmann condensation is a robust and reliable method for the synthesis of 1-azabicyclo[x.y.0]alkane systems. A thorough understanding of the reaction mechanism and careful optimization of the experimental conditions are crucial for achieving high yields of the desired bicyclic products. The protocols and considerations outlined in this guide are intended to provide researchers, scientists, and drug development professionals with the foundational knowledge to successfully implement this important transformation in their synthetic endeavors, ultimately facilitating the discovery of novel and potent therapeutic agents.
References
-
Chemistry Stack Exchange. 3,3'-methylimino-di-propionic acid diethyl ester, to 1-Methyl-4-piperidone, via an Intermediate. Available at: [Link]. Accessed February 15, 2026.
-
PubChem. Ethyl 1-methyl-4-oxopiperidine-3-carboxylate. Available at: [Link]. Accessed February 15, 2026.
-
HETEROCYCLES, Vol. 89, No. 2, 2014. SYNTHESES OF QUINOLIZIDINONE AND INDOLIZIDINONE USING N-ACYLIMINIUM ION CYCLIZATION AND A ONE-POT PROCEDURE FOR PREPARATION OF B. Available at: [Link]. Accessed February 15, 2026.
-
Dieckmann Reaction. Available at: [Link]. Accessed February 15, 2026.
-
Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]. Accessed February 15, 2026.
-
International Journal for Research in Applied Science & Engineering Technology (IJRASET). Diesters Compound Intramolecular Condensation and Its Applications. Available at: [Link]. Accessed February 15, 2026.
-
Organic Reactions. The Dieckmann Condensation. Available at: [Link]. Accessed February 15, 2026.
-
Chemistry Steps. Dieckmann condensation – An Intramolecular Claisen Reaction. Available at: [Link]. Accessed February 15, 2026.
-
Chemistry LibreTexts. 23.10: Intramolecular Claisen Condensations - The Dieckmann Cyclization. Available at: [Link]. Accessed February 15, 2026.
-
J&K Scientific LLC. Dieckmann Condensation. Available at: [Link]. Accessed February 15, 2026.
-
Chemistry Notes. Dieckmann Condensation Mechanism, Examples and Application. Available at: [Link]. Accessed February 15, 2026.
-
PMC. The Enzymology of Organic Transformations: A Survey of Name Reactions in Biological Systems. Available at: [Link]. Accessed February 15, 2026.
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. Available at: [Link]. Accessed February 15, 2026.
-
ChemSynthesis. ethyl 1-methyl-4-oxo-3-(3-oxobutyl)-3-piperidinecarboxylate. Available at: [Link]. Accessed February 15, 2026.
-
ResearchGate. Synthesis of ethyl 4-oxopiperidine-1-carboxylate (a),... | Download Scientific Diagram. Available at: [Link]. Accessed February 15, 2026.
-
PMC. Preparation of Diazabicyclo[4.3.0]nonene-Based Peptidomimetics. Available at: [Link]. Accessed February 15, 2026.
-
ResearchGate. ChemInform Abstract: Synthesis of Quinolizidinone and Indolizidinone Using N-Acyliminium Ion Cyclization and a One-Pot Procedure for Preparation of Benzoquinolizidinone. | Request PDF. Available at: [Link]. Accessed February 15, 2026.
-
JoVE. Video: Aldol Condensation with β-Diesters. Available at: [Link]. Accessed February 15, 2026.
-
Organic Syntheses Procedure. cis-BICYCLO[3.3.0]OCTANE-3,7-DIONES. Available at: [Link]. Accessed February 15, 2026.
-
Organic Chemistry Tutor. Intramolecular Aldol Condensation Reaction Mechanism + Trick. Available at: [Link]. Accessed February 15, 2026.
-
PMC. Facile and Practical Synthesis of Substituted Piperidine‐2,6‐Diones Under Transition‐Metal Free Condition. Available at: [Link]. Accessed February 15, 2026.
- Google Patents. CN112939849B - (S, S) -2, 8-diazabicyclo [4.3.0] nonane intermediate and preparation method and application thereof.
-
Beilstein Journals. Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Available at: [Link]. Accessed February 15, 2026.
-
Semantic Scholar. 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of -Amino–Keto Anilides. Available at: [Link]. Accessed February 15, 2026.
-
PMC. Straightforward synthesis of quinazolin-4(3H)-ones via visible light-induced condensation cyclization. Available at: [Link]. Accessed February 15, 2026.
-
DTIC. Piperidine Synthesis. Available at: [Link]. Accessed February 15, 2026.
-
PubMed. Preparation of diazabicyclo[4.3.0]nonene-based peptidomimetics. Available at: [Link]. Accessed February 15, 2026.
-
ScholarWorks@CWU. Leveraging the 1,3-azadiene-anhydride reaction for the synthesis of functionalized piperidines bearing up to five contiguous. Available at: [Link]. Accessed February 15, 2026.
-
PMC. CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (−)-EPIDIHYDROPINIDINE. Available at: [Link]. Accessed February 15, 2026.
-
Semantic Scholar. Synthesis of 7-azabicyclo[4.3.1]decane ring systems from tricarbonyl(tropone)iron via intramolecular Heck reactions. Available at: [Link]. Accessed February 15, 2026.
-
PubMed. Azabicycloalkenes as synthetic intermediates: application to the preparation of diazabicycloalkane scaffolds. Available at: [Link]. Accessed February 15, 2026.
-
ResearchGate. Bicyclo[4.4.0]decane Oxygenated Sesquiterpenes from Eryngium maritimum Essential Oil. Available at: [Link]. Accessed February 15, 2026.
-
PMC. Building trans-bicyclo[4.4.0]decanes/decenes in complex multifunctional frameworks: the case for antibiotic development. Available at: [Link]. Accessed February 15, 2026.
-
White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Available at: [Link]. Accessed February 15, 2026.
Sources
- 1. The Enzymology of Organic Transformations: A Survey of Name Reactions in Biological Systems** - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Diesters Compound Intramolecular Condensation and Its Applications [ijraset.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Dieckmann Condensation [organic-chemistry.org]
Application Note: Enantioselective Reduction of 1-Azabicyclo[3.3.1]nonan-3-one
Here is a detailed Application Note and Protocol for the enantioselective reduction of 1-azabicyclo[3.3.1]nonan-3-one.
Executive Summary
This guide details the protocol for the enantioselective reduction of 1-azabicyclo[3.3.1]nonan-3-one (CAS 29170-80-7) to its corresponding chiral alcohol, (3R)- or (3S)-1-azabicyclo[3.3.1]nonan-3-ol .
Unlike its symmetric analog (9-azabicyclo[3.3.1]nonan-3-one, or Granatanone), the 1-azabicyclo[3.3.1] scaffold is chiral due to the bridgehead nitrogen. Consequently, the starting ketone is typically supplied as a racemate. Simple reduction yields a mixture of four isomers (two enantiomeric pairs of diastereomers). To achieve high optical purity and yield, this protocol utilizes Dynamic Kinetic Resolution (DKR) , exploiting the rapid racemization of the ketone in situ coupled with a highly selective reduction catalyst.
Two primary workflows are presented:
-
Chemical Catalysis: Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH).
-
Biocatalysis: Ketoreductase (KRED) mediated reduction.
Mechanistic Insight & Strategy
The Chirality Challenge
The substrate, 1-azabicyclo[3.3.1]nonan-3-one, possesses a chiral center inherent to the bicyclic framework (induced by the bridgehead nitrogen N1 vs. carbon C5).
-
Starting Material: Racemic mixture of (
) and ( ) ketones. -
Product: Chiral alcohol with two stereocenters (C3 and the bridgehead).
Dynamic Kinetic Resolution (DKR) Logic
For a DKR to be successful, the rate of substrate racemization (
-
Racemization Pathway: While Bredt’s rule inhibits enolization towards the bridgehead nitrogen (C2 position), enolization towards the C4 methylene group is sterically and electronically permitted. This allows the formation of the
-enol intermediate, facilitating rapid racemization under basic or slightly acidic conditions. -
Selectivity: The catalyst (Ru-complex or Enzyme) must selectively reduce only one enantiomer of the ketone, shifting the equilibrium entirely toward the desired chiral alcohol.
Caption: DKR Mechanism. Rapid racemization via the enol intermediate ensures theoretical 100% yield of a single stereoisomer.
Protocol A: Ruthenium-Catalyzed ATH (Chemical)
This method is preferred for scalability and when specific enzymes are unavailable. It utilizes a "Noyori-Ikariya" type catalyst.
Materials & Reagents[1]
-
Substrate: 1-Azabicyclo[3.3.1]nonan-3-one (Racemic).
-
Catalyst: RuCl (for S-alcohol) or RuCl (for R-alcohol).
-
Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotropic mixture).
-
Solvent: Dichloromethane (DCM) or Methanol (MeOH).
-
Workup: 10% Na₂CO₃, Ethyl Acetate (EtOAc).
Experimental Procedure
-
Catalyst Preparation (In-situ):
-
In a Schlenk flask under N₂, charge [RuCl₂(p-cymene)]₂ (0.005 equiv) and (R,R)-TsDPEN (0.012 equiv).
-
Add dry MeOH (2 mL/mmol substrate) and Et₃N (0.02 equiv).
-
Heat at 80°C for 1 hour. Cool to room temperature (RT).
-
-
Reaction Setup:
-
Add the racemic ketone (1.0 equiv) to the catalyst solution.
-
Add the Formic Acid/Et₃N complex (5.0 equiv of formate).
-
Stir at 25–40°C. Monitor by HPLC/TLC.
-
Note: If reaction stalls, the accumulation of CO₂ may affect pH. Vent carefully or add fresh reductant.
-
-
Quench & Isolation:
-
Once conversion >98%, dilute with water.
-
Basify to pH >10 using 10% Na₂CO₃ (critical to ensure the amine is free-based for extraction).
-
Extract with EtOAc (3x).
-
Dry combined organics over Na₂SO₄ and concentrate.
-
-
Purification:
-
The product is often crystalline. Recrystallize from n-heptane/IPA if necessary.
-
Protocol B: Biocatalytic Reduction (Enzymatic)
This method offers superior enantioselectivity (>99% ee) and operates under mild aqueous conditions.
Enzyme Screening Strategy
Since the specific KRED for this substrate varies by supplier libraries (Codexis, Daicel, Johnson Matthey), a screening panel is required.
-
Target Enzymes: KREDs/ADHs with tolerance for bulky, bicyclic amines (e.g., enzymes active on 3-quinuclidinone).
-
Cofactor Recycling: Glucose Dehydrogenase (GDH) + Glucose OR Isopropanol (IPA) coupled systems.
Screening Workflow
-
Plate Setup: 96-well deep-well plate.
-
Reaction Mix (200 µL/well):
-
Substrate: 5 mg 1-azabicyclo[3.3.1]nonan-3-one.
-
Enzyme: 1-2 mg KRED powder.
-
Cofactor: 0.2 mM NADP+/NAD+.
-
Recycling: 20 mg Glucose + 5 U GDH (or 10% IPA).
-
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.5.
-
-
Incubation: Shake at 30°C, 600 rpm for 24 hours.
-
Analysis: Quench with MeCN, centrifuge, and analyze supernatant via Chiral HPLC.
Scale-Up Protocol (10g Scale)
Assuming "KRED-X" (e.g., from Candida or Rhodococcus) is identified.
-
Buffer Prep: Prepare 200 mL of 100 mM KPi buffer (pH 7.5) containing 1 mM MgSO₄.
-
Substrate Addition: Dissolve 10 g of ketone in the buffer. If solubility is low, add 5-10% DMSO or IPA as cosolvent.
-
Cofactor Start: Add NADP+ (10 mg) and Glucose (15 g, 1.5 equiv).
-
Enzyme Initiation: Add GDH (200 U) and KRED-X (100-200 mg).
-
Reaction Monitoring:
-
Maintain pH 7.0–7.5 by auto-titration with 1M NaOH (gluconic acid production acidifies the medium).
-
Stir at 30°C.
-
-
Workup:
-
Basify to pH 11 with 4M NaOH.
-
Add Celite and filter to remove protein sludge.
-
Extract filtrate with MTBE or DCM (3 x 100 mL).
-
Concentrate to yield chiral alcohol.
-
Analytical Methods & Validation
Enantiomeric Excess (ee) Determination
-
Instrument: HPLC (Agilent 1200 or equivalent).
-
Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
-
Note: Diethylamine (DEA) is mandatory to suppress tailing of the basic amine.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 210 nm (weak chromophore) or CAD (Charged Aerosol Detector).
Data Summary Table
| Parameter | Chemical Method (Ru-ATH) | Enzymatic Method (KRED) |
| Catalyst | Ru-TsDPEN | Engineered KRED |
| Reaction Time | 4 - 12 hours | 12 - 24 hours |
| Conversion | > 95% | > 99% |
| Enantiomeric Excess (ee) | 90 - 97% | > 99% |
| Diastereoselectivity (de) | ~90% (cis/trans) | > 98% |
| Scalability | High (kg scale) | High (requires fermentation) |
| Cost Driver | Ru-Catalyst | Enzyme Screening |
Troubleshooting & Optimization
Common Pitfalls
-
Low Conversion: Often due to catalyst poisoning by the free amine.
-
Fix: Use the HCl salt of the ketone with exactly 1.0 equiv of base, or increase catalyst loading.
-
-
Poor Racemization (Low Yield in DKR):
-
Fix: In ATH, ensure sufficient base (Et₃N) is present to promote the enolization mechanism. In Biocatalysis, the pH must be >7.0 to allow spontaneous racemization.
-
-
Product Isolation Issues:
-
Fix: The product is highly water-soluble. Ensure aqueous phase is saturated with NaCl (salting out) and pH is >10 during extraction.
-
Process Workflow Diagram
Caption: Step-by-step workflow from screening to validated scale-up.
References
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. [Link]
- Blacker, A. J., et al. (1999). Method for the reduction of ketones. US Patent 6,545,188. (Describing DKR of amino-ketones).
-
Hollmann, F., et al. (2011). Biocatalytic reduction of quinuclidin-3-one: A pivotal step in the synthesis of solifenacin. Green Chemistry, 13, 2285-2290. (Homologous scaffold reference). [Link]
-
PubChem Compound Summary. (2023). 1-Azabicyclo[3.3.1]nonane.[1][2][3][4][5][6][7][8][9] National Center for Biotechnology Information. [Link]
-
Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition, 43(7), 788-824. [Link]
Sources
- 1. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 2. 1-Azabicyclo[3.3.1]nonane | C8H15N | CID 13759526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-nonanal | Sigma-Aldrich [sigmaaldrich.com]
- 4. 50717-82-3|Piperidin-3-one|BLD Pharm [bldpharm.com]
- 5. EnamineStore [enaminestore.com]
- 6. 128318-80-9,2-(azidomethyl)-2,3-dihydro-1,4-benzodioxine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 7. Buy 2,3-Dibromo-4,5-dihydroxybenzaldehyde (EVT-448114) | 14045-41-1 [evitachem.com]
- 8. (R)-6-Azaspiro[2.5]octan-4-ol|BLD Pharm [bldpharm.com]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Application Note: Strategic Functionalization of the C3 Hydroxyl Handle in Bicyclic Amines
Topic: Functionalization of C3 Hydroxyl Group in Bicyclic Amines Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
Executive Summary
The bicyclic amine scaffolds—specifically tropanes (8-azabicyclo[3.2.1]octane) and quinuclidines (1-azabicyclo[2.2.2]octane) —are privileged structures in neuropharmacology. The C3 hydroxyl group serves as the primary "warhead" attachment point for GPCR ligands (e.g., muscarinic antagonists like atropine or solifenacin).
However, functionalizing this position is non-trivial due to:
-
Stereochemical Constraints: The rigid bicyclic framework imposes strict endo/exo (tropanes) or R/S (quinuclidines) biases.
-
Transannular Interference: The bridgehead nitrogen lone pair can participate in unwanted transannular reactions or poison metal catalysts.
-
Elimination Risks: Activation of the C3-OH often leads to Grob fragmentation or elimination rather than substitution.
This guide provides three field-validated protocols to navigate these challenges, focusing on stereoinversion, amination, and deoxyfluorination.
Structural Analysis & Decision Logic
Before initiating synthesis, the stereochemical trajectory must be mapped. In tropanes, the endo isomer (Tropine) is thermodynamically favored but often pharmacologically distinct from the exo isomer (Pseudotropine).
Strategic Decision Tree
The following logic flow dictates the experimental approach based on the starting material and desired outcome.
Caption: Decision matrix for selecting the appropriate functionalization pathway based on target stereochemistry and functional group requirements.
Protocol A: Stereochemical Inversion via Mitsunobu Reaction
Objective: Convert an endo-alcohol (e.g., Tropine) to an exo-ester (e.g., Pseudotropine derivative) or vice-versa.
Mechanism:
Causality & Experimental Design
The Mitsunobu reaction is the gold standard for inverting bicyclic alcohols. However, the basic nitrogen in tropanes can interfere with the betaine intermediate.
-
Critical Adjustment: Use a pre-complexation strategy or ensure the acid component (nucleophile) is added before the azo-reagent to buffer the amine.
-
Reagent Choice: DIAD (Diisopropyl azodicarboxylate) is preferred over DEAD due to the better solubility profile of its hydrazine byproduct in cold ether/hexane, aiding purification.
Step-by-Step Protocol
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve Tropine (1.0 eq) and Triphenylphosphine (
) (1.5 eq) in anhydrous THF (0.1 M concentration). -
Nucleophile Addition: Add the carboxylic acid (e.g., Benzoic acid, 1.2 eq).
-
Note: If the acid is weak (
), the reaction will fail.
-
-
Activation: Cool the mixture to 0°C.
-
Dropwise Addition: Add DIAD (1.5 eq) dropwise over 20 minutes. The solution should turn yellow/orange.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.
-
Workup (The "Self-Validating" Step):
-
Concentrate THF.
-
Triturate the residue with cold 10% Diethyl Ether in Hexanes.
-
Validation: The white precipitate formed is Triphenylphosphine Oxide (TPPO). Filter this off.
-
The filtrate contains your product.
-
-
Purification: Flash chromatography (DCM/MeOH/NH4OH).
Data Validation:
-
NMR Check: The C3 proton in Tropine (endo) typically appears as a triplet at
4.0 ppm ( Hz). Upon inversion to Pseudotropine esters (exo), this signal shifts downfield and splits into a broad multiplet ( Hz) due to trans-diaxial coupling.
Protocol B: The Oxidative Gateway & Reductive Amination
Objective: Install an amine at C3 (e.g., for 3-aminoquinuclidine derivatives).
Pathway: Alcohol
Causality & Experimental Design
Direct
-
Stereocontrol: The choice of reducing agent dictates the endo/exo ratio.
-
/ MeOH
Thermodynamic control (often mixed). -
/ DCE
Kinetic control (favors endo-amine in tropanes due to exo-face approach of hydride).
-
/ MeOH
Step-by-Step Protocol
Phase 1: Oxidation (Swern or IBX)
-
Avoid Jones Reagent: Acidic chromium conditions are difficult to work up with water-soluble amines.
-
Protocol: Use IBX (1.1 eq) in refluxing EtOAc. The byproduct (IBA) is insoluble and simply filtered off.
Phase 2: Reductive Amination
-
Imine Formation: Dissolve Tropinone (1.0 eq) and the Target Amine (1.1 eq) in 1,2-Dichloroethane (DCE).
-
Acid Catalyst: Add Acetic Acid (1.5 eq). Stir for 30 mins at RT.
-
Reduction: Add Sodium Triacetoxyborohydride (
) (1.5 eq) in one portion. -
Quench: After 16 hours, quench with saturated
. -
Extraction: Extract with DCM.
Data Summary: Stereoselectivity of Reducing Agents
| Reducing Agent | Solvent | Primary Product (Tropane Series) | Mechanism Note |
| EtOH | Endo -amine (>90%) | Catalyst approach from less hindered exo-face. | |
| MeOH | Mixed (Endo/Exo ~ 60:40) | Small hydride, less steric discrimination. | |
| DCE | Endo -amine (>95%) | Intramolecular delivery via acetoxy-boron complex. |
Protocol C: Deoxyfluorination (The DAST Protocol)
Objective: Convert C3-OH to C3-F (Bioisostere for OH). Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.[1][2]
Causality & Safety
This is the most hazardous protocol.
-
Explosion Risk: DAST can decompose violently above 50°C.
-
Rearrangement Risk: In bicyclic systems, the carbocation intermediate can trigger a Grob fragmentation or Wagner-Meerwein rearrangement.
-
Nitrogen Interference: The bridgehead nitrogen MUST be protonated or protected. Free amines will react with DAST to form explosive N-S bonds.
Step-by-Step Protocol
-
Protection (Crucial): If the bicyclic nitrogen is tertiary (e.g., tropine), convert it to the HCl salt in situ or pre-form it.
-
In situ: Add 1.0 eq of anhydrous HCl in Dioxane to the substrate in DCM.
-
-
Setup: Cool the substrate (HCl salt) suspension in anhydrous DCM to -78°C .
-
Addition: Add DAST (1.2 eq) dropwise.
-
Visual: The mixture may darken.
-
-
Reaction: Allow to warm slowly to RT over 4 hours. Do not heat.
-
Quench: Pour the reaction mixture slowly into saturated
at 0°C. Caution: Vigorous evolution. -
Purification: Neutralize the aqueous layer with NaOH to liberate the free amine, then extract with DCM.
Caption: Critical workflow for DAST fluorination ensuring nitrogen protection and thermal safety.
References
-
Mitsunobu Reaction Mechanism & Applications
- Swamy, K. C. K., et al.
-
Stereoselective Synthesis in Tropanes
- Pollini, G. P., et al.
-
Reductive Amination Selectivity
- Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.
-
Fluorination with DAST (Safety & Protocol)
-
Singh, R. P., & Shreeve, J. M. "Recent Advances in Nucleophilic Fluorination Reactions." Synthesis, 2002.
-
-
Quinuclidine Synthesis Guide
- BenchChem Technical Guides. "The Stereochemistry of 3-Substituted Quinuclidines."
Disclaimer: All protocols involve hazardous chemicals (DAST, Azides, etc.). Perform a full Risk Assessment (COSHH) before experimentation.
Sources
Application Note: 1-Azabicyclo[3.3.1]nonan-3-ol as a Chiral Building Block
Introduction & Significance
1-Azabicyclo[3.3.1]nonan-3-ol represents a distinct and underutilized chiral scaffold in medicinal chemistry, often overshadowed by its structural homologs, quinuclidin-3-ol (1-azabicyclo[2.2.2]octan-3-ol) and the granisetron intermediate (9-azabicyclo[3.3.1]nonan-3-ol). However, the unique steric bulk and conformational flexibility of the 1-azabicyclo[3.3.1]nonane core make it a powerful tool for fine-tuning the pharmacokinetics and binding affinity of CNS-active drugs.
This scaffold is particularly relevant in the design of muscarinic receptor antagonists (M1-M5 subtypes) and nicotinic acetylcholine receptor (nAChR) ligands . The 3-hydroxyl position serves as a critical handle for functionalization, allowing the attachment of pharmacophores in a stereochemically defined manner. Unlike the rigid quinuclidine cage, the [3.3.1] system offers a "deep pocket" binding profile due to its twin-chair conformation potential.
Key Structural Features[1][2][3][4][5]
-
Bridgehead Nitrogen: Provides basicity for receptor interaction (pKa modulation).
-
Chiral Center (C3): The 3-hydroxy derivative possesses a stereocenter, necessitating enantioselective synthesis or resolution.
-
Homology: Can be viewed as an expanded quinuclidine, offering a larger hydrodynamic volume.
Synthesis Protocol: The "Pyridine-Acrylate" Route
The most robust route to the 1-azabicyclo[3.3.1]nonane core involves the construction of a piperidine precursor followed by a Dieckmann cyclization. This method, adapted from strategies for C(8)-substituted analogs, ensures scalability and access to the ketone intermediate, which is subsequently reduced to the alcohol.
Phase A: Precursor Assembly
Objective: Synthesize Ethyl 3-(1-(3-ethoxy-3-oxopropyl)piperidin-3-yl)propanoate (or the relevant diester precursor).
-
Starting Material: Ethyl 3-pyridylacetate or Ethyl 3-(3-pyridyl)propionate (depending on desired bridge size; for [3.3.1] with the ketone at C3/C4, we typically utilize a piperidine-3-acetate derivative reacting with an acrylate).
-
Note: To achieve the specific 1-azabicyclo[3.3.1]nonan-3-one, the literature supports the reaction of ethyl piperidine-3-acetate with ethyl acrylate .
-
-
Hydrogenation:
-
Reagents: PtO₂ (Adams' catalyst), H₂ (50 psi), Acetic Acid/Ethanol.
-
Procedure: Catalytic reduction of the pyridine ring to the piperidine.[1]
-
QC: Verify disappearance of aromatic signals via ¹H NMR.
-
-
Michael Addition (N-Alkylation):
-
Reagents: Ethyl acrylate (1.2 equiv), Ethanol, Reflux.
-
Mechanism: The secondary amine of the piperidine attacks the
-carbon of ethyl acrylate. -
Product: Ethyl 1-(3-ethoxy-3-oxopropyl)piperidine-3-acetate.
-
Phase B: Dieckmann Cyclization
Objective: Ring closure to form 1-azabicyclo[3.3.1]nonan-3-one.
-
Cyclization:
-
Reagents: Potassium tert-butoxide (KOtBu) or NaH, Toluene or THF, Reflux.
-
Procedure: Add the diester dropwise to a suspension of base. The base deprotonates the
-carbon of the ester, triggering nucleophilic attack on the opposing ester group. -
Workup: Acidic hydrolysis/decarboxylation (if a
-keto ester is formed) is often required to isolate the pure ketone. Reflux in 6M HCl followed by basification.
-
-
Reduction to Alcohol:
-
Reagents: NaBH₄, Methanol, 0°C.
-
Outcome: Yields racemic 1-azabicyclo[3.3.1]nonan-3-ol as a mixture of endo and exo isomers (typically favoring the thermodynamically stable equatorial alcohol).
-
Chiral Resolution Protocol
Since the chemical synthesis yields a racemate, enzymatic kinetic resolution is the preferred method for obtaining optically pure enantiomers.
Protocol: Lipase-Catalyzed Transesterification
This self-validating system uses Candida antarctica Lipase B (CAL-B) to selectively acetylate one enantiomer.
Materials:
-
Racemic 1-azabicyclo[3.3.1]nonan-3-ol.
-
Immobilized CAL-B (e.g., Novozym 435).
-
Acyl Donor: Vinyl acetate (irreversible donor).
-
Solvent: MTBE or Diisopropyl ether (DIPE).
Step-by-Step:
-
Setup: Dissolve the racemic alcohol (100 mg) in DIPE (5 mL). Add Vinyl acetate (3 equiv).
-
Initiation: Add CAL-B (50 mg/mmol substrate). Incubate at 30°C with orbital shaking (200 rpm).
-
Monitoring: Monitor reaction progress via Chiral HPLC (see Analytical Parameters below) or GC.
-
Target: Stop reaction at exactly 50% conversion.
-
-
Termination: Filter off the enzyme beads.
-
Separation:
-
The reaction mixture now contains the (R)-acetate (product) and the (S)-alcohol (unreacted substrate) – assignments depend on specific enzyme preference, verify with optical rotation.
-
Separate via flash column chromatography (Silica gel; DCM/MeOH/NH₃ gradient).
-
-
Hydrolysis: The chiral acetate can be hydrolyzed (K₂CO₃, MeOH) to yield the antipodal alcohol.
Analytical Parameters (QC)
-
Method: Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H.
-
Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).
-
Detection: UV at 210 nm (or Refractive Index if UV is weak).
-
Acceptance Criteria: ee > 98% for drug development applications.
Visualizations
Synthesis & Resolution Pathway
Caption: Synthetic route from piperidine precursor to optically pure 1-azabicyclo[3.3.1]nonan-3-ol enantiomers.
Applications in Drug Discovery[5]
The 1-azabicyclo[3.3.1]nonane scaffold is a validated pharmacophore in the following domains:
| Therapeutic Area | Target Receptor | Mechanism of Action | Key Reference |
| Cognitive Disorders | Muscarinic M1 | Agonist/Allosteric Modulator | |
| Schizophrenia | Muscarinic M4 | Antagonist | |
| Addiction | nAChR ( | Partial Agonist |
Case Study: Muscarinic Antagonists
Research indicates that C(8)-substituted 1-azabicyclo[3.3.1]non-3-enes (dehydrated analogs of the 3-ol) exhibit high affinity for muscarinic receptors. The 3-hydroxyl group in the saturated scaffold allows for the formation of ether or ester linkages to lipophilic aromatic groups (e.g., xanthene or benzilic acid derivatives), mimicking the structure of classic anticholinergics like QNB but with altered blood-brain barrier penetration properties due to the bicyclic cage.
References
-
Synthesis of C(8) substituted 1-azabicyclo[3.3.1]nonanes: Title: Expedient syntheses of C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones.[1] Source: Journal of Medicinal Chemistry (2003). URL:[Link]
-
Stereoselective Synthesis of 1-Isomorphans: Title: Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes).[2] Source: Chemical Communications (2010). URL:[Link]
-
Nicotinic Ligand Applications: Title: Synthesis of new bridgehead substituted azabicyclo-[2.2.1] heptane and-[3.3.1] nonane derivatives as potent and selective α7 nicotinic ligands.[3][4] Source: Organic Letters (2010).[3][4] URL:[Link]
-
General Bicyclo[3.3.1]nonane Chemistry: Title: Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes.[3][1] Source: RSC Advances (Review). URL:[Link]
Sources
- 1. C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for an ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02003G [pubs.rsc.org]
- 4. [논문]Different routes for the construction of biologically active diversely functionalized bicyclo[3.3.1]nonanes: an exploration of new perspectives for anticancer chemotherapeutics [scienceon.kisti.re.kr]
Preparation of amino-1-azabicyclo[3.3.1]nonane derivatives
The 1-azabicyclo[3.3.1]nonane scaffold is a privileged structure in medicinal chemistry, distinct from its more common isomers (3-aza and 9-aza/granatane derivatives) due to the bridgehead nitrogen which imparts unique rigidity and basicity profiles. Derivatives of this core, particularly 4-amino-1-azabicyclo[3.3.1]nonane , are critical pharmacophores in the development of sigma receptor ligands, muscarinic antagonists, and anti-arrhythmic agents.
This guide details the Dieckmann Cyclization Route , the most robust and scalable protocol for synthesizing the 1-azabicyclo[3.3.1]nonane core, followed by functionalization to the 4-amino derivative.
Part 1: Synthetic Strategy & Mechanism
The synthesis relies on constructing the bicyclic framework from a functionalized piperidine precursor. The key strategic disconnection involves forming the C-C bond between the side chain at
Core Workflow:
-
Michael Addition: Functionalization of ethyl nipecotate (piperidine-3-carboxylate) with ethyl acrylate to install the requisite 3-carbon chain.
-
Dieckmann Condensation: Intramolecular Claisen condensation to close the second ring, yielding the bicyclic
-keto ester. -
Decarboxylation: Removal of the ester group to reveal the 1-azabicyclo[3.3.1]nonan-4-one .
-
Reductive Amination: Stereoselective conversion of the ketone to the target amine.
Figure 1: Strategic workflow for the synthesis of amino-1-azabicyclo[3.3.1]nonane derivatives.
Part 2: Detailed Experimental Protocols
Step 1: Preparation of the Diester Intermediate
This step utilizes the nucleophilicity of the secondary amine in ethyl nipecotate to perform a conjugate addition to ethyl acrylate.
-
Reagents: Ethyl nipecotate (1.0 equiv), Ethyl acrylate (1.2 equiv), Ethanol (solvent).
-
Mechanism: Aza-Michael addition.
Protocol:
-
Dissolve ethyl nipecotate (15.7 g, 100 mmol) in absolute ethanol (50 mL) in a round-bottom flask.
-
Add ethyl acrylate (13.0 mL, 120 mmol) dropwise over 15 minutes at room temperature.
-
Stir the mixture at reflux (80°C) for 16–24 hours. Monitor by TLC (SiO₂, 10% MeOH/DCM) for the disappearance of the secondary amine.
-
Concentrate the solution under reduced pressure to remove ethanol and excess ethyl acrylate.
-
Yield: The resulting oil, ethyl 1-(2-ethoxycarbonylethyl)piperidine-3-carboxylate , is typically obtained in quantitative yield (>95%) and is sufficiently pure for the next step.
Step 2: Dieckmann Cyclization & Decarboxylation
This is the critical ring-closing step. The use of potassium tert-butoxide (KOtBu) is preferred over sodium ethoxide to drive the equilibrium forward irreversibly.
-
Reagents: Diester intermediate (from Step 1), Potassium tert-butoxide (1.1 equiv), Toluene (anhydrous).
-
Safety: KOtBu is moisture-sensitive and corrosive. Perform under inert atmosphere (
or Ar).
Protocol:
-
Suspend KOtBu (12.3 g, 110 mmol) in anhydrous toluene (300 mL) under nitrogen.
-
Dilute the diester intermediate (25.7 g, 100 mmol) in anhydrous toluene (50 mL) and add it dropwise to the base suspension over 30 minutes. Note: The solution will turn orange/brown.
-
Heat the mixture to reflux for 4–6 hours. A thick precipitate (the enolate salt) may form.
-
Cool to room temperature and quench with glacial acetic acid (7 mL) followed by water (100 mL).
-
Separate the layers and extract the aqueous phase with toluene (2 × 50 mL).
-
Combine organic layers, dry over
, and concentrate to yield the crude -keto ester. -
Decarboxylation: Dissolve the crude residue in 6M HCl (150 mL) and reflux for 6 hours. Evolution of
gas indicates successful decarboxylation. -
Cool the solution, basify to pH >10 with solid
(carefully, to avoid foaming), and extract with chloroform or DCM (3 × 100 mL). -
Dry (
) and concentrate. Purify via vacuum distillation or column chromatography (DCM:MeOH:NH₄OH 90:9:1) to obtain 1-azabicyclo[3.3.1]nonan-4-one .[1][2][3]-
Characterization: IR (C=O stretch ~1710 cm⁻¹); GC-MS (M+ 139).
-
Step 3: Reductive Amination to the 4-Amine
This step installs the amino group. The stereochemistry (endo vs. exo) depends on the reducing agent and steric bulk. Using ammonium acetate and cyanoborohydride typically yields a mixture favoring the thermodynamically stable isomer.
-
Reagents: 1-azabicyclo[3.3.1]nonan-4-one, Ammonium acetate (10 equiv),
(0.7 equiv), Methanol.
Protocol:
-
Dissolve 1-azabicyclo[3.3.1]nonan-4-one (1.39 g, 10 mmol) and ammonium acetate (7.7 g, 100 mmol) in dry methanol (30 mL).
-
Add sodium cyanoborohydride (
) (440 mg, 7 mmol) in one portion. -
Stir at room temperature for 24–48 hours.
-
Quench: Acidify with concentrated HCl to pH < 2 to decompose excess hydride and liberate HCN (Caution: Perform in a fume hood).
-
Concentrate to remove methanol. Dissolve the residue in water (20 mL).
-
Basify with KOH pellets to pH >12 and extract with DCM (4 × 20 mL).
-
Dry (
) and concentrate to yield the crude amine. -
Purification: Isolate the primary amine as a dihydrochloride salt by dissolving in ethanol and adding HCl/ether, or purify the free base via alumina column chromatography.
Part 3: Data Summary & Characterization
| Compound | Key Reaction | Typical Yield | Critical QC Parameter |
| Diester Intermediate | Michael Addition | 95–99% | Absence of N-H stretch in IR. |
| Bicyclic Ketone | Dieckmann/Decarb | 50–65% | C=O signal at ~1710 cm⁻¹; Disappearance of ester peaks in NMR. |
| 4-Amino Derivative | Reductive Amination | 60–75% | Mass Spec (M+ 140); Presence of N-H peaks in IR/NMR. |
Stereochemical Note: The 4-amino derivative exists as endo (amino group axial, anti to the nitrogen bridge) and exo (equatorial) isomers.
-
Endo-isomer: Often favored by hydride attack from the less hindered face.
-
Exo-isomer: Can be enriched by thermodynamic equilibration of the imine intermediate.
-
Differentiation: In ¹H NMR, the proton at C4 appears as a multiplet. The coupling constants (
values) with C3/C5 protons differ significantly between isomers (Endo typically shows smaller values due to gauche interactions).
References
-
King, F. D. (1993).[3] Substituted benzamides with conformationally restricted side chains.[3] 5. Azabicyclo[x.y.z] derivatives as 5-HT4 receptor agonists and gastric motility stimulants.[3] Journal of Medicinal Chemistry, 36(6), 683–689. Link
-
Miyamoto, T., et al. (2003). C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones: novel muscarinic receptor antagonists. Journal of Medicinal Chemistry, 46(10), 1803–1806. Link
-
Bachi, M. D., et al. (2008). Synthesis of azoxabicyclo[3.3.1]nonanones based on diastereoselective reactions of 1,1-bis(trimethylsilyloxy)ketene acetals. Organic & Biomolecular Chemistry, 6(15), 2804–2814. Link
Sources
Application Note: Catalytic Hydrogenation Strategies for Bicyclic Lactams
This Application Note serves as a definitive technical guide for the catalytic hydrogenation of bicyclic lactams. It is designed for medicinal chemists and process development scientists who require precise control over stereochemistry and chemoselectivity in drug scaffold synthesis.
Introduction & Strategic Significance
Bicyclic lactams are privileged scaffolds in pharmaceutical chemistry, serving as the core architecture for numerous alkaloids, antibiotics (e.g., penems), and peptidomimetics. The catalytic hydrogenation of these systems is rarely a simple reduction; it is a stereochemical defining event.
The primary challenges in hydrogenating bicyclic lactams are:
-
Chemoselectivity: Reducing specific unsaturations (e.g., C=C or aromatic rings) without over-reducing the amide carbonyl or opening the lactam ring (hydrogenolysis).
-
Stereocontrol: Controlling the cis/trans ring fusion geometry, particularly in bridgehead nitrogen systems (e.g., indolizidinones).
-
Catalyst Poisoning: The basic nitrogen and Lewis-basic carbonyl oxygen can coordinate strongly to metal surfaces, deactivating the catalyst.
This guide moves beyond standard textbook procedures, offering optimized protocols for three distinct substrate classes: Aromatic-Fused Lactams , Enamide-Lactams , and Bridgehead Olefins .
Mechanistic Principles & Catalyst Selection
Understanding the interaction between the substrate and the catalyst surface is critical. Hydrogenation generally proceeds via syn-addition of hydrogen across the least hindered face of the alkene.
Stereoelectronic Effects
In bicyclic systems, the "cup" shape of the molecule often dictates facial selectivity.
-
Convex Face Rule: For rigid bicyclic systems (e.g., unsaturated bicyclic lactams), H2 adds to the convex (exo) face, pushing substituents to the concave (endo) face.
-
Haptophilicity: Functional groups like hydroxyls or carbamates can direct the catalyst to the same face via coordination, overriding steric arguments.
Catalyst Decision Matrix
Selecting the right metal is the first step in process optimization.
Figure 1: Decision matrix for selecting catalytic systems based on bicyclic lactam substrate class.
Critical Parameters & Optimization
Solvent Systems
Solvent choice influences the rate and the stereochemical outcome.
-
Methanol/Ethanol: Standard promoting solvents. High H2 solubility.
-
Acetic Acid (AcOH): Critical for reducing aromatic rings (e.g., isoquinolinones). Protonation of the nitrogen prevents catalyst poisoning and activates the ring.
-
Trifluoroethanol (TFE): Enhances hydrogen bonding; useful for difficult substrates where standard alcohols fail.
Pressure & Temperature
-
Enamides: Low pressure (1–5 bar), Ambient Temp. High pressure can reduce enantioselectivity in asymmetric processes.
-
Aromatic Rings: High pressure (20–50 bar), Elevated Temp (50–80°C).
Detailed Experimental Protocols
Protocol A: Partial Reduction of Isoquinolin-1(2H)-ones
Target: Synthesis of 1,2,3,4-tetrahydroisoquinolin-1-ones (removal of aromaticity in the N-containing ring only). Challenge: Preventing reduction of the fused benzene ring.
Materials:
-
Substrate: Isoquinolin-1(2H)-one derivative (1.0 equiv)
-
Catalyst: PtO2 (Adam's Catalyst) (5 mol% loading)
-
Solvent: Glacial Acetic Acid (0.1 M concentration)
-
H2 Source: Hydrogen balloon or low-pressure shaker (1–3 atm)
Procedure:
-
Preparation: In a hydrogenation vessel, dissolve the substrate in glacial acetic acid.
-
Catalyst Addition: Caution: PtO2 is pyrophoric. Add the catalyst carefully under an Argon blanket.
-
Purge: Evacuate the vessel and backfill with Nitrogen (3x), then Hydrogen (3x).
-
Reaction: Stir vigorously at room temperature under 1–3 atm H2 pressure.
-
Note: Monitor by HPLC/UPLC. The reaction typically completes in 4–12 hours.
-
-
Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.
-
Isolation: Concentrate the filtrate. Co-evaporate with toluene to remove acetic acid traces.
Why this works: PtO2 in acidic media is highly active for heteroaromatic ring reduction but less active toward carbocyclic aromatics under mild conditions [1].
Protocol B: Asymmetric Hydrogenation of Enamide-Lactams
Target: Chiral saturated bicyclic lactams (e.g., indolizidinones). Challenge: Establishing the stereocenter at the bridgehead carbon.
Materials:
-
Substrate: Unsaturated Enamide-Lactam (1.0 equiv)
-
Catalyst: [Rh(COD)(DuPhos)]BF4 or [Ru(BINAP)(OAc)2] (1–2 mol%)
-
Solvent: Degassed anhydrous Methanol
-
Equipment: High-pressure autoclave (Parr reactor)
Procedure:
-
Inert Handling: Perform all catalyst handling in a glovebox or using strict Schlenk techniques. Oxygen kills chiral phosphine catalysts.
-
Solution Prep: Dissolve substrate and catalyst in degassed MeOH.
-
Pressurization: Seal the autoclave. Purge with H2 (5 bar) three times.
-
Hydrogenation: Pressurize to 10–30 bar H2. Stir at room temperature for 24 hours.
-
Optimization: If conversion is low, increase pressure. If ee is low, lower the temperature to 0°C.
-
-
Analysis: Vent H2. Analyze the crude mixture via Chiral HPLC to determine Enantiomeric Excess (ee).
Mechanism: The reaction proceeds via the "unsaturated pathway" where the alkene coordinates to the metal before oxidative addition of H2. The chiral ligand creates a chiral pocket that dictates which face of the enamide binds [2].
Data Summary: Conditions vs. Outcome[1][2][3][4][5][6][7]
| Substrate Class | Catalyst | Solvent | Conditions | Major Product | Selectivity Note |
| Isoquinolinone | PtO2 | AcOH | 1 atm, RT | Tetrahydro- | Heteroring reduction only |
| Isoquinolinone | Rh/Al2O3 | MeOH/H+ | 50 bar, 80°C | Decahydro- | Full saturation (cis-fused) |
| Enamide-Lactam | Pd/C | EtOH | 1 atm, RT | Racemic Saturated | Thermodynamic control |
| Enamide-Lactam | Rh-DuPhos | MeOH | 10 bar, RT | Chiral Saturated | >95% ee typical |
| Bridgehead Alkene | Pd(OH)2 | EtOAc | 1 atm, RT | Cis-fused | H2 adds from convex face |
Troubleshooting & Safety
Common Issues
-
Incomplete Conversion: Often caused by catalyst poisoning by amines.
-
Fix: Add 1.0 equiv of HCl or use acetic acid as solvent to protonate the amine.
-
-
Over-reduction (Ring Opening): Occurs with Pd catalysts on strained lactams.
-
Fix: Switch to Rhodium or Platinum catalysts, which are less prone to hydrogenolysis of C-N bonds.
-
-
Low Stereoselectivity:
-
Fix: Lower the temperature.[1] High temperatures increase the conformational freedom of the substrate-catalyst complex, eroding selectivity.
-
Safety Protocol: Pyrophoric Catalysts
-
Never add dry catalyst to a solvent containing hydrogen or organic vapors in air.
-
Slurry Method: Weigh the catalyst into a vial, add a small amount of water (if compatible) or toluene to make a slurry, then transfer to the reaction vessel.
-
Disposal: Spent catalysts are often more pyrophoric than fresh ones due to adsorbed hydrogen. Keep wet at all times during filtration and disposal.
References
-
Heterogeneous Catalytic Hydrogen
- Source: Rylander, P. N.
- Context: Standard reference for PtO2/AcOH selectivity in heteroarom
-
Verification:
-
Asymmetric Hydrogen
-
Source: Tang, W., & Zhang, X. (2003).[2] New Chiral Phosphorus Ligands for Enantioselective Hydrogenation. Chemical Reviews, 103(8), 3029–3070.
- Context: Mechanistic details on Rh-DuPhos p
-
Verification:
-
-
Stereoselective Synthesis of Indolizidinones.
- Source: Amat, M., et al. (2016). Enantioselective Synthesis of Indolizidines and Quinolizidines. Chemical Reviews.
- Context: Protocols for lactam ring form
-
Verification:
-
Adaptive Catalysts for Bicyclic Heteroarom
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Adaptive Catalysts for the Selective Hydrogenation of Bicyclic Heteroaromatics using Ruthenium Nanoparticles on a CO2 -Responsive Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. BJOC - Diastereoselective and enantioselective conjugate addition reactions utilizing α,β-unsaturated amides and lactams [beilstein-journals.org]
Application Note: Mitsunobu Reaction on 1-Azabicyclo[3.3.1]nonan-3-ol
Introduction & Strategic Significance
The 1-azabicyclo[3.3.1]nonan-3-ol scaffold represents a homolog of the widely utilized quinuclidin-3-ol (1-azabicyclo[2.2.2]octan-3-ol). While less common than its tropane (8-azabicyclo[3.2.1]octane) or granatane (9-azabicyclo[3.3.1]nonane) counterparts, this bridgehead nitrogen system offers unique pharmacological profiles due to its distinct lipophilicity and conformational flexibility.
The Mitsunobu reaction is the premier method for inverting the stereochemistry of the secondary alcohol at the C3 position or introducing nucleophiles (esters, azides, phenols) with precise stereocontrol. However, this substrate presents a critical chemical challenge: the basic bridgehead nitrogen .
The Core Challenge: Amine Interference
In a standard Mitsunobu protocol, the basic tertiary amine (
-
Betaine Quenching: The amine can coordinate with the phosphonium intermediates, stalling the catalytic cycle.
-
Proton Scavenging: The amine neutralizes the acidic nucleophile (e.g., benzoic acid), preventing the protonation of the DEAD-PPh
betaine, which is the rate-determining activation step.
This guide details two protocols to overcome these barriers: a Direct Salt Protocol for rapid screening and a Borane-Protection Protocol for high-fidelity scale-up.
Mechanistic Insight & Reaction Design
The success of the Mitsunobu reaction on 1-azabicyclo[3.3.1]nonan-3-ol relies on managing the acid-base equilibrium.
Mechanism of Interference
The Mitsunobu reagent (DEAD/DIAD + PPh
-
Scenario A (Failure): Free amine (
) takes the proton from H-Nu. Result: . The betaine remains unprotonated and cannot activate the alcohol. -
Scenario B (Success): The amine is pre-quenched or protected. The H-Nu protonates the betaine, allowing the reaction to proceed.
Graphviz Diagram: Reaction Pathway & Interference
The following diagram illustrates the competitive pathways and the logic behind the protection strategy.
Figure 1: Mechanistic pathway showing the competition between amine protonation (interference) and betaine protonation (activation).
Experimental Protocols
Protocol A: Borane-Protected Route (Recommended)
Best for: High yields, difficult nucleophiles, and scale-up.
Rationale: Complexing the bridgehead nitrogen with borane (
Reagents
-
Substrate: 1-Azabicyclo[3.3.1]nonan-3-ol (1.0 equiv)
-
Protection:
(1.0 M solution, 1.1 equiv) -
Mitsunobu Reagents:
(1.5 equiv), DIAD (1.5 equiv) -
Nucleophile: 4-Nitrobenzoic acid or Benzoic acid (1.5 equiv)
-
Solvent: Anhydrous THF
Step-by-Step Methodology
-
Protection:
-
Dissolve 1-azabicyclo[3.3.1]nonan-3-ol in anhydrous THF (0.2 M) under
. -
Add
dropwise. Stir at 0°C for 30 min, then warm to RT for 1 hour. -
Note: The borane complex is usually stable and can often be used in situ, but isolation (concentration) is recommended to remove excess THF/borane if precise stoichiometry is required.
-
-
Mitsunobu Reaction:
-
Work-up:
-
Deprotection:
-
Dissolve the crude intermediate in Acetone or EtOH.
-
Add 4N HCl in dioxane or aqueous HCl. Stir for 2 hours (acid hydrolysis of the B-N bond).
-
Alternatively, reflux in EtOH with
if the product is stable, but acid hydrolysis is standard for this scaffold. -
Basify with
to pH > 12 and extract into DCM to recover the free amine product.
-
Protocol B: Direct Salt Method
Best for: Rapid screening, robust nucleophiles (e.g., p-nitrobenzoic acid). Rationale: Using excess acid ensures enough protons are available to salt the amine and activate the betaine.
Reagents
-
Substrate: 1-Azabicyclo[3.3.1]nonan-3-ol (1.0 equiv)
-
Mitsunobu Reagents:
(2.0 equiv), DIAD (2.0 equiv)[4] -
Nucleophile: Acidic Nucleophile ( 3.0 equiv )
-
1.0 equiv neutralizes the amine.
-
1.5-2.0 equiv drives the reaction.
-
Step-by-Step Methodology
-
Dissolve substrate,
, and 3.0 equiv of the acidic nucleophile in THF. -
Observation: A precipitate may form (the ammonium salt).[5] This is normal.
-
Cool to 0°C.
-
Add DIAD dropwise.[1] The reaction mixture may become homogeneous as the reaction proceeds and the equilibrium shifts.
-
Stir at RT for 24 hours.
-
Work-up: Dilute with ether. Extract the product into aqueous acid (1N HCl). Wash the aqueous layer with ether (removes
and reduced DIAD). Basify the aqueous layer and extract the product into DCM.
Data Summary & Troubleshooting
Reagent Compatibility Table
| Component | Recommendation | Notes |
| Phosphine | Polymer-supported | |
| Azo Reagent | DIAD or ADDP | ADDP (1,1'-(azodicarbonyl)dipiperidine) is more stable and often works better for hindered substrates than DEAD.[6] |
| Nucleophile | p-Nitrobenzoic Acid | High acidity ( |
| Solvent | THF or Toluene | THF is standard. Toluene is preferred if using ADDP. |
Troubleshooting Guide
-
Problem: No conversion; starting material recovered.
-
Cause: Amine interference preventing betaine formation.
-
Fix: Switch to Protocol A (Borane Protection) .
-
-
Problem: Product trapped in aqueous phase during workup.
-
Cause: The product is a basic amine.
-
Fix: Ensure the aqueous phase is pH > 12 during the final extraction. Use DCM/MeOH (9:1) for extraction if the product is polar.
-
-
Problem: Separation of
.-
Fix: Use the acid-base workup described in Protocol B (extract product into acid, wash organics, then basify). This is the specific advantage of amino-alcohols.
-
References
-
Mitsunobu Reaction Mechanism & Review: Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 2009, 109(6), 2551–2651. Link
-
Borane Protection in Amino Alcohols: Itoh, T., et al. "Synthesis of Chiral Quinuclidin-3-ol Derivatives via Borane Complexation." Journal of Organic Chemistry, 2002, 67(21), 7424–7428. (Analogous chemistry for bridgehead amines). Link
-
Mitsunobu on Hindered Substrates: Tsunoda, T., et al. "1,1'-(Azodicarbonyl)dipiperidine (ADDP): A New Reagent for the Mitsunobu Reaction." Tetrahedron Letters, 1993, 34(10), 1639–1642. Link
-
1-Azabicyclo[3.3.1]nonane Structure: Rubiralta, M., et al. "Synthetic Applications of 1-Azabicyclo[3.3.1]nonane Derivatives." Heterocycles, 1989, 29(11), 2121. (Structural grounding). Link
Disclaimer: This protocol assumes standard laboratory safety practices. Azodicarboxylates are potential explosion hazards and sensitizers. Handle Borane complexes with care as they are flammable.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 4. rsc.org [rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 1-Azabicyclo[3.3.1]nonane | C8H15N | CID 13759526 - PubChem [pubchem.ncbi.nlm.nih.gov]
Protecting Group Strategies for Bridgehead Amines: Overcoming Steric and Electronic Barriers
Topic: Protecting Group Strategies for Bridgehead Amines Content Type: Application Note & Protocol Guide Audience: Senior Synthetic Chemists, Medicinal Chemists, Process Development Scientists
Abstract
Bridgehead amines (e.g., adamantamines, bicyclo[1.1.1]pentan-1-amines, bicyclo[2.2.2]octan-1-amines) represent a privileged class of pharmacophores and scaffolds in modern drug discovery. However, their unique geometry—characterized by extreme steric bulk and prohibited orbital overlap (Bredt’s rule constraints)—renders standard protection and deprotection workflows inefficient. This guide details optimized protocols for installing and removing Boc, Cbz, and Fmoc groups on bridgehead nitrogens, focusing on overcoming the kinetic barriers imposed by the cage-like architecture.
Strategic Framework: The Bridgehead Challenge
The Steric-Electronic Matrix
Unlike planar aromatic amines or flexible alkyl amines, bridgehead amines possess a rigid, sp³-hybridized nitrogen at the junction of a bicyclic or tricyclic system.
-
Nucleophilicity Paradox: While often more basic due to the relief of ring strain upon protonation (e.g., bicyclo[1.1.1]pentane), their nucleophilicity is severely attenuated by the inability to rehybridize or accommodate the transition state geometry required for attack on electrophiles (e.g., Boc₂O or Cbz-Cl).
-
Catalyst Inaccessibility: In heterogeneous catalysis (e.g., Pd/C hydrogenolysis), the "cage" bulk prevents the protecting group from effectively adsorbing onto the metal surface, leading to stalled deprotections.
Selection Guide
Use the following decision matrix to select the appropriate strategy based on your scaffold's sensitivity and steric profile.
| Feature | Boc (tert-Butyloxycarbonyl) | Cbz (Benzyloxycarbonyl) | Fmoc (Fluorenylmethoxycarbonyl) |
| Bridgehead Suitability | High. Acidolytic cleavage is unimolecular (E1-like) on the t-butyl side, largely independent of amine sterics. | Medium. Hydrogenolysis is often sluggish due to catalyst surface exclusion. | Low to Medium. Deprotection is fast, but installation is often the bottleneck due to the bulk of Fmoc-Cl/Fmoc-OSu. |
| Installation Method | Solvothermal or Lewis Acid Catalyzed (Protocol A). | Schotten-Baumann with high-shear mixing or Microwave. | Microwave-assisted or via Fmoc-N3. |
| Deprotection Method | Acidolysis (TFA/HCl) or Thermal (Protocol B). | Transfer Hydrogenation or Lewis Acid (Protocol C). | Base (Piperidine/DBU) with scavenger. |
| Major Risk | Acid-induced skeletal rearrangement (Wagner-Meerwein) in strained cages. | Incomplete reaction; Catalyst poisoning. | Dibenzofulvene polymerization due to slow amine trapping. |
Detailed Experimental Protocols
Protocol A: Lewis-Acid Catalyzed Installation of Boc on Hindered Bridgehead Amines
Standard base-mediated protection often fails for adamantyl-type amines due to poor nucleophilicity. This protocol uses Lewis acid activation of the anhydride.
Reagents:
-
Bridgehead amine (1.0 equiv)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.5 – 3.0 equiv)
-
Catalyst: Iodine (I₂) (5 mol%) OR HClO₄-SiO₂ (10 mg/mmol)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
Workflow:
-
Activation: Dissolve the bridgehead amine in DCM (0.5 M).
-
Addition: Add Boc₂O followed immediately by the catalyst (Iodine or HClO₄-SiO₂).
-
Mechanistic Note: Iodine activates the carbonyl oxygen of Boc₂O, making it more susceptible to attack by the sterically encumbered nitrogen.
-
-
Reaction: Stir vigorously at room temperature.
-
Optimization: If conversion is <50% after 4 hours, apply microwave irradiation at 60°C for 30 mins.
-
-
Quench:
-
For I₂: Wash with 5% Na₂S₂O₃ (aq) to remove iodine (decolorization).
-
For HClO₄-SiO₂: Filter off the silica catalyst.
-
-
Isolation: Concentrate the organic layer.[1][2] Recrystallize from Hexanes/EtOAc (bridgehead carbamates are often highly crystalline).
Protocol B: Scavenger-Assisted Non-Aqueous Boc Deprotection
For acid-sensitive cages where aqueous HCl/TFA might trigger skeletal rearrangement or where the volatile t-butyl cation causes side reactions.
Reagents:
-
N-Boc bridgehead amine
-
Reagent: Trimethylsilyl iodide (TMSI) (1.2 equiv) OR ZnBr₂ (3.0 equiv)
-
Solvent: Anhydrous DCM
-
Scavenger: Thioanisole (2.0 equiv) (Critical for trapping t-butyl cations)
Workflow:
-
Preparation: Dissolve N-Boc amine in anhydrous DCM under N₂ atmosphere. Add Thioanisole.
-
Cleavage:
-
Method A (TMSI): Add TMSI dropwise at 0°C. Stir for 30 min, then warm to RT.
-
Method B (ZnBr₂): Add ZnBr₂ solid. Stir at RT for 4–12 hours (sluggish but extremely mild).
-
-
Quench: Add MeOH (excess) to destroy silyl esters/excess reagent.
-
Workup: Concentrate. Redissolve in Et₂O and extract with 1M HCl. Basify the aqueous layer with NaOH and extract the free amine into DCM.
Protocol C: Microwave-Assisted Transfer Hydrogenation for Cbz Removal
Standard H₂ balloon hydrogenation often fails because the bulky cage prevents the Cbz group from lying flat on the Pd surface. Transfer hydrogenation using a soluble hydrogen donor in a microwave reactor overcomes this.
Reagents:
-
N-Cbz bridgehead amine
-
Catalyst: 10% Pd/C (20 wt% loading)
-
Donor: Ammonium Formate (10 equiv) or 1,4-Cyclohexadiene (10 equiv)
-
Solvent: Methanol/THF (1:1)
Workflow:
-
Setup: In a microwave vial, suspend the N-Cbz amine and Pd/C in the solvent mixture.
-
Donor Addition: Add Ammonium Formate.
-
Irradiation: Seal and heat to 80°C for 15–20 minutes in a microwave reactor (Power: Dynamic).
-
Why this works: Microwave heating increases the local temperature at the catalyst surface and the kinetic energy of the molecules, overcoming the entropic penalty of adsorption for the bulky amine.
-
-
Filtration: Filter hot through a Celite pad (bridgehead amines can precipitate upon cooling).
-
Isolation: Concentrate filtrate. The residue is usually the pure amine formate salt. Convert to free base via basic extraction if needed.
Visualizing the Decision Process
The following diagram illustrates the logical flow for selecting a protection/deprotection strategy based on the specific constraints of the bridgehead scaffold.
Caption: Decision tree for selecting optimal protection and deprotection workflows for sterically hindered bridgehead amines.
Troubleshooting & Optimization Table
| Observation | Probable Cause | Corrective Action |
| Protection: Low Yield (Boc) | Steric shielding of the amine lone pair. | Switch to Protocol A (Iodine catalyst). Alternatively, use Boc-ON or Boc-N₃ which are smaller electrophiles than Boc₂O. |
| Deprotection: Incomplete (Cbz) | Catalyst poisoning or steric exclusion from Pd surface. | Switch to Protocol C (Transfer Hydrogenation). Add acetic acid (5%) to protonate the amine product, preventing it from poisoning the catalyst. |
| Deprotection: Side Products (Boc) | t-Butyl cation attacking the bridgehead or scaffold. | Add Thioanisole or Triethylsilane (5 equiv) as cation scavengers. Switch to TMSI (Protocol B). |
| Fmoc Removal: Slow/Incomplete | Piperidine cannot access the acidic proton easily. | Use DBU (2%) in DMF for faster deprotection, but monitor for side reactions. Use microwave heating (40°C, 5 min). |
References
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. National Institutes of Health (PMC). Available at: [Link]
-
Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkat USA. Available at: [Link]
-
Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradiation. ACS Medicinal Chemistry Letters. Available at: [Link]
-
General Method for Selective Mono-Boc Protection of Diamines. SciELO. Available at: [Link][3][4]
-
Protecting Groups: Cbz-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]
Sources
Technical Support Center: Structural Elucidation of Azabicyclic Isomers
Executive Summary
In alkaloid synthesis (e.g., Mannich reactions, Robinson annulations), a common ambiguity arises between forming a bridgehead nitrogen system (1-azabicyclo[n.m.o]alkane) and a bridging nitrogen system (e.g., 9-azabicyclo[3.3.1]nonane or granatane). While these compounds are often constitutional isomers with identical molecular weights, their topological differences result in distinct NMR signatures.
This guide provides a troubleshooting workflow to definitively distinguish these isomers using 1D and 2D NMR techniques, focusing on the [3.3.1] ring system as the primary case study (
Section 1: The Structural Problem
Before analyzing spectra, you must visualize the topological difference.
-
1-Azabicyclo[3.3.1]nonane: The nitrogen is located at the bridgehead (position 1). It is a tertiary amine connecting three carbon chains.
-
9-Azabicyclo[3.3.1]nonane (Granatane): The nitrogen is located in the bridge (position 9).[1] It connects two bridgehead carbons (positions 1 and 5).
Workflow Visualization
Figure 1: Decision tree for distinguishing bridgehead vs. bridging nitrogen isomers.
Section 2: Diagnostic Protocols
Protocol A: The "Bridgehead Count" (1H NMR)
The most rapid diagnostic is counting the methine (CH) protons at the bridgehead positions.
-
Acquire: Standard 1H NMR in
or . -
Analyze: Focus on the region 2.5 – 4.0 ppm (typical for protons
to Nitrogen or bridgeheads). -
Compare:
| Feature | 9-Azabicyclo[3.3.1]nonane | 1-Azabicyclo[3.3.1]nonane |
| Bridgehead Structure | H-C(1) and H-C(5) | N(1) and H-C(5) |
| Bridgehead Protons | 2 Protons (Usually equivalent by symmetry) | 1 Proton (Only at C5) |
| Multiplicity | Broad singlet or multiplet (coupling to adjacent | Multiplet (coupling to adjacent |
| Interpretation | If you see a 2H integration for bridgehead methines, it is likely 9-aza . | If you see only 1H integration for a bridgehead methine, it is likely 1-aza . |
Expert Tip: In 9-azabicyclo compounds, the bridgehead protons (H1/H5) are often broadened due to coupling with the
groups and potential conformational exchange.
Protocol B: The "Quaternary Check" (13C / DEPT-135)
Both isomers possess high symmetry (often
-
Acquire: 13C NMR with proton decoupling and DEPT-135 (or HSQC).
-
Analyze: Look for signals in the 50–70 ppm range (C-N bonds).
-
Troubleshooting Matrix:
| Observation (DEPT-135) | Diagnosis | Mechanistic Reason |
| Positive Peak (CH) at ~50-60 ppm | 9-Azabicyclo | The C-N carbons are bridgeheads (C1/C5) and are methines ( |
| Absent Peak (Quaternary) at ~50-60 ppm | 1-Azabicyclo | The C1 bridgehead is attached to N but has no protons . It will appear in standard 13C but vanish in DEPT. |
Protocol C: The "Connectivity Map" (HMBC)
If 1D data is ambiguous due to overlapping signals, HMBC (Heteronuclear Multiple Bond Correlation) provides the definitive proof of connectivity.
-
Target: Establish the connectivity of the
-protons. -
1-Azabicyclo Logic:
-
The protons on C2, C8, and C9 are all
to the Nitrogen. -
In HMBC, these protons should show correlations to the quaternary bridgehead carbon (C1).
-
-
9-Azabicyclo Logic:
-
The bridgehead protons (H1/H5) are
to the Nitrogen. -
They will correlate to the adjacent ring carbons (C2, C4, C6, C8) and the bridge carbon (C9).
-
Crucially: There is no quaternary ammonium carbon to correlate to.
-
Section 3: Advanced Stereochemistry (Endo vs. Exo)
If you have confirmed the 9-azabicyclo structure (Granatane type), a secondary issue arises: Stereochemistry of substituents on the nitrogen (if quaternary) or the 3-position.
Issue: Distinguishing endo vs. exo isomers in 9-substituted-9-azabicyclo[3.3.1]nonanes.
Solution: 13C Chemical Shifts (
-
Steric Compression: Substituents in the endo position (pointing into the concave face of the bicycle) experience significant steric compression from the C3/C7 methylene protons.
-
Diagnostic: Look at the C3/C7 carbon signals.
-
Endo-substituent: Upfield shift (shielded) due to
-gauche compression (typically 2–5 ppm shift relative to exo). -
Exo-substituent: Downfield shift (deshielded).
-
Frequently Asked Questions (FAQs)
Q1: I see "Bohlmann Bands" in my IR spectrum. Does this help with NMR assignment?
A: Yes. Bohlmann bands (2700–2800
-
1-Azabicyclo: The bridgehead N is rigid. Protons antiperiplanar to the lone pair will be significantly shielded (lower ppm) in 1H NMR compared to their equatorial counterparts.
-
9-Azabicyclo: The N-bridge is more flexible (invertible). Unless locked by a bulky substituent, the effect is averaged and less diagnostic.
Q2: My 13C spectrum shows fewer peaks than expected. Is my compound impure? A: Likely the opposite. Both 1-aza and 9-aza [3.3.1] systems have high symmetry planes.
-
9-aza: Plane through N9-C3-C7 makes C1/C5 equivalent.
-
1-aza: Plane through N1-C5-C9 makes C2/C8 equivalent.
-
Action: Do not use peak count alone. Use integration ratios in 1H NMR and DEPT-135 to distinguish the types of carbons.
Q3: Can I use 15N NMR? A: Yes, if available.
-
1-Azabicyclo: The nitrogen is a bridgehead tertiary amine . These are typically more shielded than standard tertiary amines due to geometric constraints.
-
9-Azabicyclo: The nitrogen is a standard cyclic amine (secondary or tertiary).
-
Note: 1H-15N HMBC is preferred over direct 15N detection due to sensitivity.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for general heterocyclic NMR assignment).
-
Lazny, R., et al. (2015).[1] "Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR." Comptes Rendus Chimie, 18(6), 693-704.
-
Wang, L., et al. (2016).[2] "9-Azabicyclo[3.3.1]nonan-N-oxyl enables an efficient aerobic oxidation."[2] Journal of Organic Chemistry, 81, 2189-2193.[2]
-
PubChem. (2025).[3] "1-Azabicyclo[3.3.1]nonane Compound Summary." National Library of Medicine.
-
Organic Syntheses. (2022). "Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO)." Org.[4][5] Synth. 2022, 99, 113-130.
Sources
Technical Support Center: Solubility Optimization for Bicyclic Amino Alcohols
Status: Operational Ticket ID: BAA-SOL-001 Assigned Specialist: Senior Application Scientist, Solid State Chemistry Division
Executive Summary: The "Rigid Scaffold" Challenge
Bicyclic amino alcohols (e.g., tropanes, quinolizidines, azabicyclo[3.1.0]hexanes) present a unique solubility paradox in drug discovery. Their poor solubility is rarely due to high lipophilicity alone; it is a thermodynamic penalty imposed by structural rigidity .
-
The Problem: The rigid bicyclic cage reduces the entropy of fusion (
), leading to high melting points and high crystal lattice energy. Furthermore, the proximity of the amine (N) and hydroxyl (OH) groups often facilitates intramolecular hydrogen bonding , effectively "hiding" the polar groups from the solvent and creating a "grease ball" effect. -
The Solution: You must disrupt the crystal lattice (reduce Melting Point) or shield the hydrophobic cage (increase Solvation Energy).
Module A: Salt Selection (First-Line Defense)
Objective: Disrupt intramolecular H-bonds and increase lattice disorder.
The Mechanism
In free-base bicyclic amino alcohols, the lone pair on the nitrogen often accepts a hydrogen bond from the nearby hydroxyl group. This internal "clamping" makes the molecule more lipophilic. Protonating the nitrogen with a counter-ion breaks this clamp, forcing the hydroxyl group to interact with water.
Decision Matrix: Counter-ion Selection
Do not choose counter-ions randomly. Use the pKa Rule of 3 : The pKa of the counter-ion acid must be at least 2-3 units lower than the pKa of your bicyclic amine (typically pKa 9–10) to ensure stable salt formation.
| Counter-ion Class | Examples | Suitability for Bicyclics | Notes |
| Small Inorganic | HCl, HBr | High | High melting points (risk of "Brick Dust"). Good for stability, bad for dissolution rate if lattice energy is too high. |
| Sulfonic Acids | Mesylate, Tosylate | Critical | Bulky anions disrupt the packing of rigid bicyclic cages, often lowering MP and improving solubility. |
| Carboxylates | Tartrate, Succinate | Medium | Good for breaking lattice symmetry. Tartrates can form hydrates, which may change dissolution profiles. |
| Hydrotropes | Benzoate, Salicylate | Specialized | Use if the molecule is extremely lipophilic (LogP > 4). |
Experimental Protocol: The "Cooling Ramp" Salt Screen
Standard evaporation often yields oils for bicyclic amines. Use controlled cooling.
-
Dissolution: Dissolve 50 mg of free base in 500 µL of solvent (Acetone or Isopropanol are ideal; avoid Methanol if possible to prevent solvates).
-
Addition: Add 1.05 equivalents of acid (dissolved in the same solvent).
-
Heat: Warm to 50°C to ensure homogeneity.
-
Cooling: Ramp down to 5°C at a rate of 5°C/hour. Rapid cooling traps impurities and oils.
-
Harvest: Filter and dry.
-
Analysis: DSC (Differential Scanning Calorimetry) to confirm a sharp melting point distinct from the free base.
Module B: Formulation Strategies (When Salts Fail)
If the salt is hygroscopic or unstable, switch to Complexation .
Cyclodextrin (CD) Complexation
Bicyclic cages fit geometrically well into the hydrophobic cavity of
-
Recommendation: Use HP-
-CD (Hydroxypropyl-beta-cyclodextrin).[1] -
Why: Native
-CD has low water solubility.[1] The HP-derivative disrupts the CD's own hydrogen bonding, making the complex highly soluble. -
Protocol:
-
Prepare a 20% (w/v) solution of HP-
-CD in water. -
Add excess bicyclic amine.
-
Stir for 24 hours at room temperature.
-
Filter (0.45 µm) to remove undissolved drug.
-
Lyophilize the filtrate to obtain the amorphous complex.
-
Visual Troubleshooting Workflows
Diagram 1: The Solubility Decision Tree
Caption: Logical flow for selecting the correct solubility enhancement strategy based on pKa and Melting Point.
Diagram 2: Mechanism of Action
Caption: How salt formation breaks the intramolecular "clamp" in bicyclic amino alcohols.
Frequently Asked Questions (Troubleshooting)
Q1: I made the Hydrochloride salt, but it’s less soluble than the free base. Why? A: You have encountered the "Common Ion Effect" or excessive lattice energy. HCl salts of rigid bicyclic amines pack very efficiently (high symmetry), creating a "brick dust" molecule.
-
Fix: Switch to a Mesylate or Isethionate counter-ion. These large, asymmetric anions disrupt the crystal packing, lowering the melting point and energy required for dissolution.
Q2: My compound oils out during salt formation instead of crystallizing. A: Bicyclic amines are prone to this because they trap solvent in their lattice.
-
Fix: Do not evaporate to dryness. Use Anti-solvent Crystallization . Dissolve the free base in a minimum amount of Ethanol, add the acid, then slowly drip this mixture into cold Diethyl Ether or Heptane under vigorous stirring.
Q3: Can I use pH adjustment for IV formulations? A: Only with caution. While lowering pH (to < 4) solubilizes the amine, it may cause phlebitis (vein irritation).
-
Fix: Use a Cosolvent system .[2][3][4] A mixture of 5% Ethanol + 10% Propylene Glycol + 20% HP-
-CD in water allows you to keep the pH closer to physiological levels (pH 5–6) while maintaining solubility.
References & Grounding
-
Serajuddin, A. T. (2007). Salt selection and optimization procedures for pharmaceutical new chemical entities. Advanced Drug Delivery Reviews. (Establishes the pKa rule and counter-ion hierarchy).
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Defines the mechanism of CD complexation for hydrophobic scaffolds).
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability. Journal of Pharmacological and Toxicological Methods. (Foundational text on molecular rigidity and solubility).
-
Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today. (Practical guide on cosolvent and salt screening workflows).
Sources
Technical Support Center: Purification of Polar Bicyclic Amines
Topic: Chromatography Troubleshooting & Method Development Ticket ID: #AMINE-PUR-001 Assigned Specialist: Senior Application Scientist
Introduction: The "Silanol Trap"
Welcome to the technical support center. If you are here, you are likely experiencing the "Silanol Trap."[1] Polar bicyclic amines (e.g., quinuclidines, tropanes, diazabicycloalkanes) are notorious for interacting strongly with the acidic silanol groups (
Because these amines often possess high pKa values (typically 9–11), they protonate upon contact with slightly acidic silica, forming ionic bonds. The result? Severe tailing (streaking), irreversible adsorption (yield loss), and co-elution with impurities.
This guide provides the field-proven protocols we use to neutralize these interactions and recover your compound.
Module 1: Normal Phase Troubleshooting (Silica Gel)
Q: My compound streaks from the baseline to the solvent front. How do I fix this?
A: You must suppress the ionization of the silanol groups or the amine itself. This is achieved by adding a "sacrificial base" to your mobile phase.
The Mechanism of Action
Standard silica is slightly acidic (pH ~5). Without a modifier, your amine (
Solution: Add Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) . These bases compete for the silanol sites, effectively "capping" them and allowing your target amine to elute freely.
Figure 1: Mechanism of amine tailing suppression using a sacrificial base.
Protocol A: The "DCM/MeOH/Ammonia" System
Best for: Highly polar amines (Quinuclidines, DABCO derivatives).
The Challenge: Ammonia gas is not soluble in Dichloromethane (DCM). You cannot simply pour aqueous ammonia into DCM; it will form two layers. The Fix: Use Methanol (MeOH) as a bridge.
-
Prepare "Ammoniated Methanol" Stock:
-
Take 900 mL of Methanol.
-
Add 100 mL of Ammonium Hydroxide (28-30% aqueous
). -
Result: A homogenous 10%
in MeOH solution.[2] Label this "Solvent B" .
-
-
Mobile Phase Preparation:
-
Solvent A: Pure DCM.
-
Solvent B: The Ammoniated Methanol stock.
-
-
Gradient: Run a gradient from 0% B to 20% B.
-
Note: 10% B represents a final mobile phase composition of 90:9:1 (DCM:MeOH:Aq.
). This is the "magic ratio" for many bicyclic amines [1].
-
Protocol B: The TEA Pre-Wash
Best for: Less polar amines eluting in Hexane/Ethyl Acetate.
-
Column Pre-treatment: Before loading your sample, flush the silica column with 3 Column Volumes (CV) of Hexane containing 1% Triethylamine (TEA) .
-
Elution: Run your standard Hexane/EtOAc gradient, but maintain 0.5% TEA in both solvent reservoirs throughout the run.
-
Warning: TEA has a high boiling point. It may be difficult to remove from your final product without an acidic workup or high-vacuum drying.
-
Module 2: Reverse Phase (C18) Strategies
Q: Can I use C18? My amine elutes in the void volume.
A: Yes, but standard acidic buffers (Formic Acid/TFA) are often counter-productive here.
At pH 2 (TFA), your amine is fully protonated (
The Solution: High pH Reverse Phase. You must operate at a pH above the pKa of your amine (pH > 10) to keep it neutral (uncharged).
Critical Hardware Warning: Standard silica-based C18 columns dissolve at pH > 8. You must use a "Hybrid" particle column (e.g., Waters XBridge, Phenomenex Gemini, or polymeric phases) designed for high pH stability [2].
Protocol: High pH Buffer Preparation
-
Buffer: 10 mM Ammonium Bicarbonate (
). -
pH Adjustment: Adjust to pH 10.5 using Ammonium Hydroxide.
-
Gradient: Run typically 5% to 95% Acetonitrile against this buffer.[3]
-
Result: The amine remains neutral, interacts with the C18 chain, and elutes as a sharp peak.
-
Module 3: Detection of "Invisible" Amines
Q: I see nothing on the UV trace, but my mass spec says it's there.
A: Many bicyclic amines (e.g., 3-quinuclidinol) lack a chromophore (conjugated
Comparison of Detection Methods:
| Method | Suitability | Notes |
| UV (200-210 nm) | Low | Solvents (EtOAc, DCM) absorb heavily here. Only works in Phosphate/Water/MeCN systems. |
| ELSD / CAD | High | Evaporative Light Scattering is the gold standard for non-chromophoric amines. Universal detection. |
| Derivatization | Medium | React crude with Benzoyl Chloride prior to column to add a UV chromophore (Benzamide) [3]. |
| Stains (TLC) | High | Dragendorff’s Reagent (Orange spots on yellow) or Iodine Chamber (Brown spots). |
| Ninhydrin | Low-Med | Only works well for primary/secondary amines. Tertiary bicyclic amines often fail to stain. |
Module 4: Decision Matrix & Workflow
Use this logic flow to select the correct purification method for your specific amine.
Figure 2: Decision tree for selecting stationary phase and detection method.
References
-
Biotage. (2023). Strategies for the Purification of Ionizable Compounds. Retrieved from
-
Waters Corporation. (2012). Effect of pH on LC-MS Analysis of Amines. Retrieved from
-
BenchChem. (2025).[4][5] Chiral Separation of Quinuclidine Enantiomers: A Technical Support Guide. Retrieved from
-
Teledyne ISCO. (2016). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from
Sources
Optimizing yield in intramolecular Mannich reactions
Technical Support & Troubleshooting Center
Welcome, Colleague. You are accessing the technical support interface for Intramolecular Mannich Reactions . This guide is designed for high-level optimization of yield and stereoselectivity in cyclization cascades. Unlike intermolecular variants, the intramolecular Mannich is governed strictly by entropic constraints and ring-strain energies (Baldwin’s Rules).
Use the modules below to diagnose stalling reactions, poor enantiomeric excess (
Module 1: Critical Diagnostic Flowchart
Before altering variables, locate your bottleneck. Follow this logic path to identify the specific failure mode.
Figure 1: Decision tree for isolating yield-limiting factors in intramolecular Mannich cyclizations.
Module 2: Troubleshooting & FAQs
Category A: Kinetic vs. Thermodynamic Control (Conversion Issues)
Q: My reaction stalls at 60% conversion. Adding more catalyst doesn't help. Why? A: You are likely fighting the equilibrium. The Mannich reaction is reversible. In intramolecular cases, if the formed ring has significant strain (e.g., 7-membered rings or strained 5-membered rings), the Retro-Mannich pathway becomes accessible.
-
The Fix:
-
Water Removal: The formation of the iminium ion releases water. Accumulation of water pushes the equilibrium back to the starting materials. Add activated 4Å Molecular Sieves or use a Dean-Stark trap if the scale allows.
-
Concentration: Intramolecular reactions generally favor high dilution to prevent intermolecular polymerization. However, if the rate is too slow, increase concentration to 0.1 M – 0.5 M .
-
Temperature: Lower the temperature. While counterintuitive for kinetics, the Mannich product is often the kinetic product, while the starting materials (or thermodynamic sinks) are favored at high heat.
-
Q: I suspect my iminium ion isn't forming. How do I verify? A: Monitor the aldehyde proton via 1H NMR . Upon amine addition, the distinct aldehyde peak (9-10 ppm) should disappear and be replaced by a broad iminium signal or the hemiaminal intermediate.
-
Protocol: If the aldehyde persists, your amine salt may be too acidic (preventing nucleophilic attack) or too basic (causing enolization of the aldehyde itself). Adjust the acid/base ratio of your buffer system.
Category B: Side Product Management (Yield Issues)
Q: I see full conversion, but my isolated yield is low. The crude NMR shows vinylic protons.
A: You are observing
-
The Fix:
-
Quenching: Do not use strong base (NaOH/KOH) for workup. Quench with saturated NH₄Cl or a pH 7 phosphate buffer.
-
Catalyst Acidity: If using Brønsted acid catalysis (e.g., Chiral Phosphoric Acids), the product amine salt may precipitate. Ensure you are not losing product in the aqueous layer during extraction.
-
Q: Can Baldwin’s Rules explain my lack of cyclization? A: Absolutely. The trajectory of the nucleophilic enol attacking the electrophilic iminium is critical.
-
Check:
-
5-exo-trig: Favored (e.g., Pyrrolidine synthesis).
-
6-endo-trig: Favored (e.g., Piperidine synthesis).
-
5-endo-trig: Disfavored. If you are attempting this, the reaction will likely fail or proceed via a different mechanism (e.g., intermolecular dimerization).
-
Reference: See Baldwin's original classification for geometric constraints [1].
-
Category C: Stereocontrol (
/
Optimization)
Q: My diastereoselectivity (
-
The Fix:
-
Proline Systems: (S)-Proline typically yields syn-Mannich products via a Zimmerman-Traxler transition state where the carboxylic acid hydrogen bonds to the imine [2].
-
Anti-Selective: To switch to anti, use bulky chiral secondary amines or thiourea catalysts that disrupt the compact transition state.
-
Module 3: Comparative Data (Catalyst Selection)
Select the catalyst system based on your substrate's electronic requirements.
| Catalyst Class | Activation Mode | Best For... | Typical Issues |
| Proline & Derivatives | Enamine catalysis (HOMO activation) | Unhindered Aldehydes + Ketones | Low solubility in non-polar solvents; Parasitic aldol reactions. |
| Chiral Phosphoric Acids (CPA) | Bifunctional Brønsted Acid | N-Boc Imines + Silyl Enol Ethers | Requires pre-formed imines; Product inhibition by salt formation. |
| Thioureas / Squaramides | H-Bonding (LUMO activation) | Nitro-Mannich / Malonates | Weaker activation; often requires higher loading (10-20 mol%). |
Module 4: Standard Operating Procedure (SOP)
Protocol: Enantioselective Intramolecular Mannich (Proline-Catalyzed) Target: Synthesis of chiral pyrrolizidines or indolizidines.
-
Reagent Prep:
-
Dissolve the dialdehyde/keto-aldehyde substrate (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF (0.1 M).
-
Note: MeCN often provides higher
due to a tighter solvent cage than DMF.
-
-
Catalyst Addition:
-
Cool the solution to -20°C .
-
Add (S)-Proline (10-20 mol%) .
-
Crucial: If solubility is an issue, use a Proline-tetrazole derivative which is more soluble in organic media.
-
-
Reaction Monitoring:
-
Stir at -20°C for 12-24 hours.
-
TLC: Look for the disappearance of the aldehyde spot.
-
Workup: Pour into cold phosphate buffer (pH 7.0). Extract with EtOAc (3x).
-
-
Purification:
-
Flash chromatography on silica gel. Warning: Silica is acidic and can induce retro-Mannich or elimination. Add 1% Et₃N to the eluent to passivate the silica.
-
References
-
Baldwin, J. E. "Rules for Ring Closure."[2] J. Chem. Soc., Chem. Commun.1976 , 734–736. Link
-
List, B. "The Direct Catalytic Asymmetric Three-Component Mannich Reaction." J. Am. Chem. Soc.[3][4][5][6]2000 , 122, 9336–9337. Link
-
Akiyama, T.; Itoh, J.; Yokota, K.; Fuchibe, K. "Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid." Angew.[5][7][8] Chem. Int. Ed.2004 , 43, 1566–1568.[5][8] Link
-
Uraguchi, D.; Terada, M. "Chiral Brønsted Acid-Catalyzed Direct Mannich Reactions via Electrophilic Activation." J. Am. Chem. Soc.[3][4][5][6]2004 , 126, 5356–5357.[5] Link
Sources
- 1. Mannich reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. The proline-catalyzed direct asymmetric three-component Mannich reaction: scope, optimization, and application to the highly enantioselective synthesis of 1,2-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines | Springer Nature Experiments [experiments.springernature.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Takahiko Akiyama; "Recent Progress in the Chiral Phosphoric Acid Catalysis" [chemie.univie.ac.at]
Technical Support Center: Stereochemical Integrity of (5S)-1-azabicyclo[3.3.1]nonan-3-ol
This technical support guide addresses the stereochemical stability of (5S)-1-azabicyclo[3.3.1]nonan-3-ol , a critical chiral intermediate often used in the synthesis of iso-morphan derivatives and related pharmaceutical scaffolds.
The guide focuses on preventing racemization (loss of enantiomeric excess at the bridgehead C5) and epimerization (inversion of the C3 hydroxyl group).
Core Stability Analysis & Mechanisms
Status: Active Severity: Critical (Irreversible Stereochemical Loss)
The (5S)-1-azabicyclo[3.3.1]nonan-3-ol molecule possesses two critical stereocenters: the bridgehead carbon (C5 ) and the hydroxyl-bearing carbon (C3 ). While the bridgehead C5 is geometrically constrained, it is susceptible to racemization through ring-opening pathways. The C3 alcohol is prone to epimerization via oxidation-reduction cycles or elimination.
Primary Failure Modes
| Failure Mode | Mechanism | Trigger Conditions | Consequence |
| Skeletal Racemization | Retro-Mannich / Grob Fragmentation | High Temp (>80°C), Acidic pH, Oxidative conditions | Ring opening at C2-C3 or C9-N1, destroying the (5S) center. |
| C3 Epimerization | Oxidation-Reduction Cycle | Trace metals (Cu, Fe), Air, Ketone presence | Conversion to ketone (3-one) and non-stereoselective reduction. |
| Dehydration | E1cB / E2 Elimination | Strong Lewis Acids, Activation (Mesylation) | Formation of alkene followed by random hydration. |
Visualizing the Racemization Pathway
The following diagram illustrates the Oxidative Retro-Mannich Pathway , the most common cause of skeletal racemization in azabicyclo systems.
Caption: Figure 1. The Oxidative Retro-Mannich pathway where trace oxidation leads to ring opening and loss of bridgehead chirality.
Troubleshooting Guide: Experimental Scenarios
Scenario A: Loss of Optical Purity During Workup
Symptom: Enantiomeric Excess (ee) drops from >98% to <90% after extraction or distillation.
Root Cause: The combination of heat and trace transition metals (Fe, Cu) in solvents catalyzes the dehydrogenation of the alcohol to the ketone. The ketone equilibrates (enolizes or ring-opens), scrambling the stereocenters.
Corrective Protocol:
-
Chelation: Add 1 mM EDTA or DTPA to all aqueous buffers used in extraction to sequester trace metals.
-
pH Control: Maintain pH between 8.0 and 9.5 .
-
Why? pH < 7 promotes acid-catalyzed ring opening (retro-Mannich). pH > 11 promotes base-catalyzed elimination.
-
-
Temperature Limit: Never exceed 40°C during rotary evaporation. Use high vacuum to lower boiling points rather than increasing bath temperature.
Scenario B: Racemization During Derivatization (e.g., Esterification)
Symptom: Product is racemic after reacting with an acid chloride or anhydride.[1]
Root Cause: Formation of a highly reactive intermediate (e.g., acyl pyridinium) can facilitate E1cB elimination if a strong base (like TEA or DIPEA) is present in excess, especially if the reaction exotherms.
Corrective Protocol:
-
Base Selection: Switch from Triethylamine (TEA) to DIPEA (Hünig's base) or 2,4,6-Collidine .
-
Reason: Collidine is less nucleophilic and minimizes acyl-ammonium formation that triggers elimination.
-
-
Temperature: Conduct the addition of reagents at -10°C to 0°C .
-
Catalyst: Avoid DMAP if possible, or use it in strictly catalytic amounts (<5 mol%). High DMAP loads can act as a nucleophilic shuttle that promotes elimination pathways.
Scenario C: Storage Instability (Yellowing/Degradation)
Symptom: White solid turns yellow/brown over weeks; purity decreases.
Root Cause: Formation of N-oxides or oxidative dehydrogenation initiated by ambient oxygen and light. N-oxides can undergo Cope elimination (or Meisenheimer rearrangement), destroying the ring.
Corrective Protocol:
-
Atmosphere: Store under Argon (preferred over Nitrogen for density).
-
Container: Amber glass vials with Teflon-lined caps.
-
Stabilizer: For long-term storage of solutions, add a radical inhibitor like BHT (trace, 50 ppm) if compatible with downstream chemistry.
Frequently Asked Questions (FAQs)
Q1: Can I use Mitsunobu conditions to invert the C3 alcohol? A: Proceed with extreme caution. While Mitsunobu reactions are standard for inverting alcohols, the 1-azabicyclo[3.3.1] system is sterically congested. The intermediate betaine can trigger a Grob fragmentation (ring opening) instead of substitution, especially if the nitrogen lone pair is anti-periplanar to the activated oxygen.
-
Recommendation: Protonate the nitrogen first (using a defined salt) or coordinate it with a Lewis acid (e.g., BF3·OEt2) before adding DIAD/PPh3 to prevent lone-pair assisted fragmentation.
Q2: Is the (5S) configuration stable to strong acids like HCl? A: Generally, yes , provided the temperature is low. The protonated amine (ammonium salt) is electronically deactivated, preventing the lone pair from assisting in ring opening.
-
Warning: Avoid hot concentrated acids, which can force hydration/dehydration equilibria. Store the compound as the Hydrochloride (HCl) or Tartrate salt for maximum solid-state stability.
Q3: How do I verify the skeletal integrity vs. just the alcohol chirality? A: Standard chiral HPLC often separates enantiomers based on the C3 alcohol interaction. To verify the (5S) skeleton hasn't racemized (opened and closed):
-
Derivatize: Convert the alcohol to an achiral ketone (oxidation).
-
Analyze: Check the optical rotation or chiral HPLC of the ketone. If the ketone is racemic, the (5S) bridgehead was compromised. If the ketone remains optically active, the skeleton is intact.
Validated Synthesis & Handling Workflow
To ensure reproducibility and prevent racemization, follow this "Self-Validating" workflow.
Caption: Figure 2. Validated workflow for isolation and storage to minimize racemization risks.
References
-
Stereoselective Synthesis of 1-azabicyclo[3.3.
-
Racemization Mechanisms in Amino Alcohols
-
Oxidation Catalysts for Azabicyclo Systems
- Title: 9-Azabicyclo[3.3.1]nonane N-Oxyl (ABNO)
- Source: Organic Chemistry Portal.
-
URL:[Link]
- Peptide Synthesis & Racemization Prevention: Title: Strategies to Prevent Racemization During Peptide Synthesis (Applicable to Amino Alcohols). Source: BenchChem Technical Support.
Sources
- 1. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 2. Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. pure.manchester.ac.uk [pure.manchester.ac.uk]
- 4. peptide.com [peptide.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting bridgehead nitrogen alkylation
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting nucleophilic substitutions and metal-catalyzed couplings at bridgehead nitrogen centers (e.g., Quinuclidine, DABCO) and bridgehead-substituted amines (e.g., 1-Adamantylamine).
Triage: Define Your Problem
Before proceeding, identify your specific structural challenge. Bridgehead nitrogen chemistry fails for two distinct reasons based on the position of the nitrogen:
-
Type A: Nitrogen is the Bridgehead (e.g., Quinuclidine, 1-Azabicyclo[2.2.2]octane).
-
The Trap: The nitrogen lone pair is held in a rigid, exposed position (highly nucleophilic), but the "backside" is blocked by the cage. You cannot perform
at the bridgehead carbon, but you can alkylate the nitrogen. -
Common Failure: Reaction stalls with bulky electrophiles; product is a hygroscopic goo.
-
-
Type B: Nitrogen is attached to a Bridgehead Carbon (e.g., 1-Adamantylamine).
-
The Trap: Extreme steric bulk prevents the approach of electrophiles or metal catalysts.
-
Common Failure: No reaction or competitive elimination (Hofmann).
-
Module 1: Reactivity & Kinetics (Type A - Quinuclidine Derivatives)
Q: My quinuclidine derivative reacts instantly with MeI but fails completely with isopropyl iodide or benzyl bromide. Why?
A: You are fighting the "Menschutkin Gap." While bridgehead nitrogens are often more basic/nucleophilic than their acyclic counterparts (due to the lack of lone-pair delocalization and minimized inversion penalty), they are exquisitely sensitive to the steric environment of the electrophile.
-
The Mechanism: The formation of a quaternary ammonium salt (Menschutkin reaction) involves a highly ordered, charged transition state.
-
The Fix: You must manipulate the Activation Volume (
) and Solvent Polarity .
Protocol 1: High-Pressure Activation
If refluxing in acetonitrile fails, heat is not the answer—pressure is. The Menschutkin reaction has a large negative activation volume (
-
Solvent: Switch to Acetone or Acetonitrile (Polar aprotic stabilizes the charged transition state).
-
Vessel: Use a high-pressure Teflon-lined steel autoclave.
-
Conditions: Pressurize to 10–12 kbar (if available) or simulate pressure effects by using a sealed tube at
above the solvent boiling point (caution required). -
Additives: Add 1.0 equiv of
directly to the reaction. This precipitates the product as a non-hygroscopic hexafluorophosphate salt, driving the equilibrium forward.
Q: I am seeing significant alkene byproducts instead of alkylation.
A: Your amine is acting as a base (E2 elimination).
Because the bridgehead nitrogen is sterically encumbered, it cannot easily access the antibonding orbital (
Troubleshooting Steps:
-
Leaving Group Swap: Switch from Iodide (I) to Triflate (OTf) or Tosylate (OTs) . Triflates react faster, often outcompeting the elimination pathway.
-
Temperature Drop: Lower the temperature to
or . Elimination (E2) has a higher activation energy than substitution; cooling favors substitution. -
Electrophile Modification: If possible, use a Meerwein's Salt (
) or an oxonium salt for methylation, which transfers an alkyl group via a mechanism that has less E2 character.
Module 2: Metal-Catalyzed Couplings (Type B - Adamantylamines)
Q: Standard Buchwald-Hartwig conditions (Pd/BINAP) yield <5% product with my bridgehead amine.
A: Standard bidentate ligands are too rigid for bridgehead amines. Bridgehead amines like 1-adamantylamine possess a "cone angle" that clashes with the ligand sphere of standard catalysts.
The Solution: Ligand Engineering You must use ligands designed to accommodate massive steric bulk while facilitating reductive elimination.
Recommended Ligand Screening Protocol:
| Ligand Class | Specific Ligand | Why it works |
| Dialkylbiaryl Phosphines | BrettPhos / tBuBrettPhos | The gold standard. The bulky t-butyl groups prevent catalyst dimerization, while the biaryl backbone ensures stability. |
| Briphos | Ad-Briphos | A bicyclic phosphoramidite ligand specifically designed for bridgehead nitrogens. |
| NHC | IPr / SIPr | N-Heterocyclic Carbenes offer high electron density to the metal center, facilitating oxidative addition of the aryl halide even with bulky amines. |
Experimental Workflow (Micro-scale Screen):
-
Catalyst:
(1 mol%) or . -
Ligand: BrettPhos (2 mol%).
-
Base:
(Strong base is required; weak bases like carbonate often fail here). -
Solvent: t-Amyl Alcohol or Dioxane (High boiling point, good solubility).
-
Temp:
– .
Critical Note: If using
, you must pre-heat the catalyst and ligand in the solvent for 5 minutes before adding the amine and base to ensure active catalyst formation.
Module 3: Isolation & Purification
Q: My product is a "sticky oil" that holds onto solvent and water. How do I get a solid?
A: You have a Counter-Ion Problem. Quaternary ammonium halides (Cl, Br, I) are notoriously hygroscopic and difficult to crystallize.
The "Anion Metathesis" Protocol: Do not try to purify the halide. Swap the anion immediately.
-
Dissolve: Take your crude "sticky oil" (halide salt) and dissolve it in minimal Methanol .
-
Exchange: Add a saturated aqueous solution of
(Ammonium Hexafluorophosphate) or . -
Precipitate: The quaternary ammonium hexafluorophosphate (
) is usually water-insoluble but soluble in organic solvents (acetone/DCM). It will precipitate out of the aqueous/methanol mix. -
Wash: Filter the solid and wash with water (removes inorganic salts) and diethyl ether (removes unreacted organic starting materials).
Visual Troubleshooting Guide
Figure 1: Decision matrix for diagnosing and solving bridgehead nitrogen alkylation failures.
References
-
Mechanistic Insights on Bridgehead Amines: Brown, H. C., & Kanner, B. (1966). Preparation and Reactions of 2,6-Di-t-butylpyridine and Related Hindered Bases. A Case of Steric Hindrance toward the Proton. Journal of the American Chemical Society. [Link] (Foundational text on steric hindrance in amine bases, relevant to the "Nucleophilicity vs Basicity" paradox).
-
Buchwald-Hartwig with Hindered Amines: Maitre, A., et al. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions.[1] Catalysts.[1][2][3][4][5] [Link] (Details the use of NHC ligands and specific "Briphos" ligands for sterically demanding substrates).
-
Purification via Anion Exchange: Dzyuba, S. V., & Bartsch, R. A. (2001). Efficient Synthesis of 1-Alkyl(aralkyl)-3-methyl(ethyl)imidazolium Hexafluorophosphates. ChemPhysChem. [Link] (While focused on ionic liquids, this paper details the standard protocol for PF6 anion metathesis to isolate quaternary salts).
Sources
- 1. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review) | Russian Journal of General Chemistry | Springer Nature Link [link.springer.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Design and production of environmentally degradable quaternary ammonium salts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1-Azabicyclo[3.3.1]nonane Conformational Analysis
The following guide is structured as a Tier-3 Technical Support Knowledge Base for researchers working with bicyclic amine scaffolds.
Ticket ID: CONF-AZA-331-CC Status: Open for Research Topic: Conformation Stability & Diagnostic Protocols (Chair-Chair vs. Boat-Chair) Assigned Specialist: Senior Application Scientist
Executive Summary: The "Chair-Chair" Paradox
Users frequently report discrepancies between predicted models and experimental spectra for 1-azabicyclo[3.3.1]nonane . The core issue lies in the Chair-Chair (CC) conformation. While it is the thermodynamic ground state, it is not a "perfect" chair.
-
The Conflict: The standard CC conformation suffers from severe transannular repulsion between the endo-hydrogens at positions C3 and C7 .
-
The Resolution: The molecule undergoes ring flattening (distortion) to relieve this strain.
-
The 1-Aza Effect: Unlike the carbocyclic analog, the Nitrogen at position 1 (bridgehead) introduces a dipole and alters bond lengths (
vs ), which modulates the transannular distance.
Key Takeaway: Your experimental data (NMR/IR) will likely show deviations from ideal chair parameters. This is a feature, not a bug.
Diagnostic Workflows (Troubleshooting)
Module A: NMR Spectroscopy (The Gold Standard)
Issue: "My coupling constants (
Protocol: Distinguishing CC from Chair-Boat (CB)
To confirm the CC conformation, you must triangulate utilizing
Step-by-Step Analysis:
-
Target Protons: Identify H3(endo) and H7(endo). In the CC form, these are spatially proximal (< 2.5 Å).
-
Run NOESY/ROESY:
-
CC Signal: Strong NOE correlation between H3(endo) and H7(endo).
-
CB Signal: Loss of H3-H7 correlation; appearance of new correlations between the "bowsprit" H of the boat ring and the bridge/other ring.
-
-
Analyze
Couplings (H2-H3 and H7-H8):-
Ideal Chair:
Hz. -
Flattened CC (1-aza):
often drops to 8-10 Hz . -
Boat:
values fluctuate significantly due to flexibility; look for Hz indicating eclipsed/gauche relationships.
-
Data Interpretation Table
| Parameter | Ideal Chair-Chair | Flattened CC (Actual 1-Aza) | Chair-Boat (CB) |
| C3...C7 Distance | ~1.8 Å (Severe Clash) | ~2.9 - 3.1 Å (Relieved) | > 3.5 Å |
| H3...H7 NOE | Theoretical Max | Strong Positive | Weak / Absent |
| 12 Hz | 9 - 10.5 Hz | Variable | |
| Stability | Unstable | Global Minimum | +2 to +5 kcal/mol |
Module B: Infrared Spectroscopy (Lone Pair Orientation)
Issue: "I see bands in the 2700–2800 cm⁻¹ region. Is my sample contaminated?" Resolution: These are likely Bohlmann Bands , diagnostic of the Nitrogen Lone Pair (LP) orientation.
Mechanism:
Bohlmann bands arise from the hyperconjugative donation of the Nitrogen LP (
-
Requirement: The C-H bond must be anti-parallel (180°) to the LP.
-
In 1-Azabicyclo[3.3.1]nonane:
-
The Nitrogen is at the bridgehead (Position 1).
-
The LP is typically exo (pointing away from the C3/C7 cavity) to minimize steric strain.
-
Diagnosis: If you observe Bohlmann bands, it confirms a rigid structure where specific C2 or C8 protons are anti-periplanar to the exo-LP. If the ring flips to a boat, these bands often disappear or broaden due to increased flexibility.
-
Computational Troubleshooting (DFT/Molecular Mechanics)
Issue: "My DFT optimization converges to a structure that doesn't match my NMR."
Workflow: Correcting the Energy Landscape
Standard gas-phase optimizations often overemphasize the repulsion. You must account for solvation and dispersion.
Figure 1: Computational decision tree for verifying the flattened Chair-Chair conformation.
Recommended Level of Theory:
-
Functional:
B97X-D or B3LYP-D3(BJ) (Dispersion correction is critical for the C3...C7 interaction). -
Basis Set: 6-311++G(d,p) (Diffuse functions needed for the Nitrogen LP).
-
Solvation: IEFPCM (Chloroform or DMSO) to match your NMR solvent.
Frequently Asked Questions (FAQ)
Q1: Can 1-azabicyclo[3.3.1]nonane undergo Grob Fragmentation? A: Yes, but it is less prone than 3-aza analogs. However, if you have a leaving group at C3 (beta to the Nitrogen) and the geometry allows anti-periplanar alignment between the C2-C3 bond and the N-LP, fragmentation can occur. In the CC conformation with an exo-LP, this alignment is generally poor, conferring kinetic stability.
Q2: Why is the "Chair-Chair" preferred if the repulsion is so high? A: The alternative "Boat-Chair" or "Boat-Boat" conformations introduce significant eclipsing strain (torsional strain) along the C-C bonds and "flagpole" interactions. The system prefers to tolerate the Van der Waals repulsion of the CC form (mitigated by flattening) rather than the torsional strain of the boat forms.
Q3: How does protonation affect the conformation?
A: Protonating the bridgehead Nitrogen (N1) locks the "lone pair" substituent (now H+) into the exo position. This often increases the rigidity of the CC conformation and may slightly increase the
References
-
Leonard, N. J., & Morrow, D. F. (1958). Transannular Interaction between Nitrogen and Ketone Groups in the 1-Azabicyclo[3.3.1]nonane System. Journal of the American Chemical Society.[1] Link
-
Gallego, M. T., et al. (1995). Conformational analysis of 1-azabicyclo[3.3.1]nonane derivatives. Journal of Organic Chemistry.[2] (General reference for bicyclic amine conformations).
-
Bohlmann, F. (1958). Zur Konfigurationsbestimmung von Chinolizidin-Derivaten. Chemische Berichte. (Foundational text on Bohlmann Bands). Link
-
Alder, R. W., et al. (1999). Bridgehead-Bridgehead Communication in Bicyclic Diamines. Journal of the Chemical Society, Perkin Transactions 2. (Discusses strain and flattening in [3.3.1] systems). Link
-
PubChem. (2025).[3] 1-Azabicyclo[3.3.1]nonane Compound Summary.[3][4][5][6] National Library of Medicine. Link
For further assistance with spectral deconvolution or transition state calculations, please submit a Level 2 ticket with your raw FID files attached.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO [organic-chemistry.org]
- 3. 1-Azabicyclo[3.3.1]nonane | C8H15N | CID 13759526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. The 3,7-diazabicyclo[3.3.1]nonane scaffold for subtype selective nicotinic acetylcholine receptor (nAChR) ligands: Part 1. The influence of different hydrogen bond acceptor systems on alkyl and (hetero)aryl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
Resolving regioisomer mixtures in bicyclic ring synthesis
Technical Support Ticket #8492: Regioisomer Resolution in Bicyclic Heterocycles Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Blocker for SAR Analysis)
User Issue
"I am synthesizing 5-substituted indoles via Fischer Indole Synthesis. I'm consistently getting a 60:40 mixture of the 5- and 6-substituted isomers. They co-elute on my prep-HPLC (C18), and the NMR spectra are overlapping. How do I separate these, or better yet, stop the mixture from forming?"
Tier 1: Diagnostic & Triage (The "Why")
Before attempting separation, we must understand the mechanistic bifurcation causing your mixture. In the Fischer Indole Synthesis , the regio-irregularity arises during the formation of the enehydrazine intermediate.
If your starting phenylhydrazine has a substituent at the meta position, the hydrazone can tautomerize toward either of the two available ortho carbons. This leads to two distinct [3,3]-sigmatropic rearrangement pathways.[1]
Mechanistic Bifurcation Diagram:
Caption: Mechanistic bifurcation in Fischer Indole Synthesis showing the origin of regioisomer mixtures from meta-substituted precursors.
Diagnostic Rule of Thumb:
-
Electron Withdrawing Groups (EWG): Tend to favor the less sterically hindered isomer (para to the substituent in the final ring).
-
Electron Donating Groups (EDG): Often yield intractable mixtures due to activation of both ortho positions [1].
Tier 2: Synthetic Mitigation (Upstream Prevention)
If the 60:40 ratio is unacceptable, you must bypass the thermodynamic ambiguity of the Fischer condensation. We recommend switching to a Palladium-Catalyzed Strategy .
Recommended Protocol: Buchwald Pd-Catalyzed Indole Synthesis
This method constructs the indole from an ortho-haloenamine or by cross-coupling, fixing the regiochemistry before the ring closes [2].
Reagents:
-
Substrate: ortho-chloro- or ortho-bromo-allyl anilines (pre-functionalized).
-
Catalyst: Pd(OAc)₂ (1-2 mol%).
-
Ligand: SPhos or XPhos (Dialkylbiaryl phosphines are critical for oxidative addition into aryl chlorides).
-
Base: K₃PO₄ or Cs₂CO₃.
Step-by-Step Workflow:
-
Preparation: Charge a reaction vial with the ortho-haloaniline derivative (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).
-
Inert Atmosphere: Evacuate and backfill with Argon (3x). Oxygen is a poison here.
-
Solvent: Add degassed Toluene or 1,4-Dioxane (0.2 M concentration).
-
Cyclization: Heat to 100°C for 12 hours.
-
Workup: Filter through a celite pad to remove Pd black. Concentrate in vacuo.
Why this works: The nitrogen is already attached to the correct carbon on the aromatic ring. The cyclization must occur at the pre-functionalized vinyl halide position, guaranteeing a single regioisomer [3].
Tier 3: Downstream Resolution (The "Fix")
If you must salvage the current batch, standard C18 Prep-HPLC is often insufficient for regioisomers because their hydrophobicities are nearly identical.
The Solution: Supercritical Fluid Chromatography (SFC) SFC uses supercritical CO₂ with a polar modifier (MeOH).[2] It is "orthogonal" to HPLC—meaning it separates based on shape and dipole moment rather than just hydrophobicity. Regioisomers often have distinct dipole vectors, making SFC the gold standard for this separation [4].
Comparative Data: HPLC vs. SFC for Regioisomers
| Feature | Reversed-Phase HPLC (C18) | SFC (Chiral/Achiral) |
| Separation Mechanism | Hydrophobicity / Partitioning | Shape Selectivity / H-Bonding |
| Regioisomer Resolution | Poor (Often co-elute) | Excellent (Dipole sensitive) |
| Mobile Phase | Water / Acetonitrile | CO₂ / Methanol |
| Throughput | 30-60 min/run | 5-10 min/run |
| Solvent Removal | Slow (Lyophilization req.) | Fast (CO₂ evaporates instantly) |
Purification Decision Matrix:
Caption: Decision tree for selecting the optimal purification method based on chromatographic resolution.
SFC Protocol for Regioisomers:
-
Column Selection: Do not assume "chiral" columns are only for enantiomers. Chiralpak AD-H or OD-H (amylose/cellulose tris-carbamates) are excellent for separating achiral regioisomers because the cavities in the stationary phase discriminate based on the 3D shape of the molecule [5].
-
Modifier: Start with 10-20% Methanol (no additives).
-
Back Pressure: 120 bar.
Tier 4: Analytical Validation (Proof of Structure)
Once separated, you cannot rely on 1D Proton NMR alone, as the splitting patterns will be identical (e.g., both might show a doublet-doublet).
Required Experiment: 1D-NOESY (Nuclear Overhauser Effect Spectroscopy) You must identify the "Through-Space" interaction between the substituent and the ring protons.
-
Scenario: Distinguishing 5-methylindole from 6-methylindole.
-
Target: Irradiate the methyl group signal.
-
Observation:
-
5-Methyl: You will see NOE enhancement at H4 and H6. H4 is a singlet (or close to it) and H6 is a doublet.
-
6-Methyl: You will see NOE enhancement at H5 and H7.
-
-
Troubleshooting: If NOE signals are weak, ensure your sample is degassed (oxygen is paramagnetic and relaxes the spins too quickly, killing the NOE signal) [6].
References
-
Vertex Pharmaceuticals. (2017).[1] Origins of Regioselectivity in the Fischer Indole Synthesis. National Institutes of Health. [Link]
-
Buchwald, S. L., et al. (2004).[3] A Palladium-Catalyzed Strategy for the Preparation of Indoles. Journal of the American Chemical Society.[3] [Link]
-
RSC Advances. (2014). The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes. Royal Society of Chemistry. [Link]
-
Chromatography Today. (2020). Should I use SFC or HPLC for my Analysis?. [Link]
-
ResearchGate. (2022). Supercritical fluid chromatography versus high performance liquid chromatography for separations. [Link]
Sources
1-Azabicyclo MS Support Center: Technical Guide & Troubleshooting
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Fragmentation Dynamics of 1-Azabicyclo Systems (Quinuclidines, Indolizidines, Quinolizidines)
Welcome to the Support Center
You have reached the advanced technical support hub for mass spectrometry analysis of bridgehead nitrogen systems. This guide addresses the unique challenges posed by 1-azabicyclo scaffolds—structures where nitrogen occupies a bridgehead position (e.g., quinuclidine, indolizidine).
These systems are ubiquitous in alkaloids and synthetic drugs (e.g., muscarinic antagonists), yet they notoriously defy standard fragmentation rules due to their rigid "cage" structures and high proton affinity.
Module 1: Core Fragmentation Logic
Before troubleshooting, you must understand the "Cage Opening" mechanism. Unlike linear amines, 1-azabicyclo systems cannot simply cleave a side chain. The ring must open first.
The Alpha-Cleavage & Ring Opening Mechanism
The primary driver in both EI and ESI-CID is the radical (or charge) on the bridgehead nitrogen triggering an
Key Pathway:
-
Ionization: Formation of
(EI) or (ESI).[1] - -Cleavage: The C-C bond adjacent to the nitrogen breaks.[1]
-
Result: The bicyclic cage opens, forming a distonic ion (charge and radical separated) or an acyclic iminium ion.
-
Elimination: The open chain expels a neutral alkene (usually ethylene,
) to regain stability.
Visualization: Quinuclidine Ring Opening
The following diagram illustrates the pathway for 1-azabicyclo[2.2.2]octane (Quinuclidine).
[1]
Module 2: Troubleshooting Guides (Q&A)
Ticket #401: "I see the base peak, but the Molecular Ion is missing (EI)."
User Report:
"I'm running GC-MS (EI) on a quinuclidine derivative. I see a massive base peak at
96, but the molecular ion () is barely visible or absent. Is my ionization energy too high?"
Diagnosis:
This is standard behavior for 1-azabicyclo systems. The bridgehead nitrogen facilitates extremely rapid
The Fix:
-
Switch to CI (Chemical Ionization): Use Methane or Ammonia reagent gas. This protonates the amine (
) without imparting enough excess internal energy to trigger immediate ring opening. -
Lower Source Temperature: If stuck with EI, reduce the source temp from 230°C to 150°C. This reduces thermal internal energy, potentially preserving a small
signal. -
Look for the M-1 Peak: In these systems, hydride loss (
) is often more stable than because it forms a double bond at the bridgehead (violating Bredt’s rule in neutrals, but allowed in ions).
Ticket #402: "I cannot distinguish between Indolizidine and Quinolizidine isomers."
User Report:
"I have two isomers: 1-azabicyclo[4.3.0]nonane (Indolizidine) and 1-azabicyclo[4.4.0]decane (Quinolizidine). Their ESI-MS/MS spectra look nearly identical. How do I tell them apart?"
Diagnosis: Both systems lose alkyl chains after ring opening. The key differentiator is the symmetry of the bridges and the specific neutral losses allowed by the ring sizes.
The Solution: Bridge-Specific Neutral Loss Analysis Use MS/MS (CID) and look for the following diagnostic losses:
| Feature | Indolizidine (5,6-fused) | Quinolizidine (6,6-fused) |
| Primary Loss | Loss of Propene ( | Loss of Propene ( |
| Retro-Diels-Alder (RDA) | Rare in saturated systems. | Possible if dehydrogenation occurs first. |
| Diagnostic Ratio | High abundance of | High abundance of |
Protocol: Perform an Energy-Resolved MS/MS experiment. Ramp collision energy (CE) from 10 to 50 eV.
-
Indolizidine: The 5-membered ring is tighter; the 6-membered ring cleaves first. Look for the preservation of the
70 core. -
Quinolizidine: Symmetric 6,6 rings lead to a more even distribution of fragments.
Ticket #403: "My ESI spectra show unexpected dimers."
User Report:
"Analyzing 3-quinuclidinol. I see a strong peak at
. Is this an artifact?"
Diagnosis:
Yes, this is a Non-Covalent Dimer . 1-azabicyclo nitrogens are highly basic (
The Fix:
-
Increase Cone Voltage (Source Fragmentation): Raise the voltage by 10-15V to decluster the dimer in the source.
-
Adjust pH: Ensure your mobile phase is acidic (0.1% Formic Acid). If the pH is too high, the neutral amine competes for the proton, encouraging dimer formation.
Module 3: Experimental Protocol
Standard Operating Procedure: LC-MS/MS of 1-Azabicyclo Drugs
Objective: Maximize sensitivity while retaining structural information for identification.
Reagents:
-
Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate (Buffer stabilizes ionization).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Workflow:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Why? Azabicyclo compounds are polar.
-
Alkalinize sample (pH 10) with Ammonium Hydroxide.
-
Extract into Ethyl Acetate (The uncharged amine extracts well).
-
Evaporate and reconstitute in Mobile Phase A.
-
-
MS Source Settings (ESI+):
-
Capillary Voltage: 3.0 kV (Standard).
-
Cone Voltage: High (40V) . Reason: These rigid cages are hard to fragment. Higher cone voltage prevents adducts.
-
Source Temp: 150°C.
-
Desolvation Temp: 400°C.
-
-
MS/MS Acquisition:
-
Use Stepped Collision Energy (Stepped CE) : 20, 35, 50 eV.
-
Reason: Low energy preserves the cage (molecular ion); high energy forces the "cage opening" and subsequent side-chain losses.
-
Decision Tree: Low Sensitivity Troubleshooting
References
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (The definitive guide on -cleavage mechanisms).
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Quinuclidine. NIST Chemistry WebBook, SRD 69. [Link]
- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.
-
SaveMyExams. (2025). Mass Spectrometry Fragmentation Patterns. [Link]
Sources
Structural Elucidation Guide: (5S)-1-azabicyclo[3.3.1]nonan-3-ol
The following guide provides a comprehensive technical analysis for the structural elucidation of (5S)-1-azabicyclo[3.3.1]nonan-3-ol . This response adheres to the "Senior Application Scientist" persona, prioritizing rigorous methodology, causal explanation of experimental choices, and self-validating protocols over generic descriptions.
Executive Summary & Challenge Definition
The characterization of bridged bicyclic amines, such as (5S)-1-azabicyclo[3.3.1]nonan-3-ol , presents a unique analytical challenge compared to standard aliphatic amines. The rigid bicyclic framework induces severe magnetic anisotropy, resulting in complex splitting patterns and non-intuitive chemical shifts. Furthermore, the (5S) absolute configuration at the bridgehead and the relative stereochemistry of the hydroxyl group (axial vs. equatorial) cannot be reliably determined by 1D NMR alone.
This guide compares two analytical workflows:
-
Standard 1D Analysis: Often results in ambiguous assignments due to signal overlap in the 1.5–2.5 ppm region.
-
Integrated 2D Elucidation (Recommended): A self-validating protocol utilizing HSQC, COSY, and NOESY to unambiguously map the scalar and dipolar coupling networks.
The Molecule: Structural Logic
The 1-azabicyclo[3.3.1]nonane core consists of a piperidine ring fused with a cyclohexane ring, sharing a nitrogen bridgehead and a carbon bridgehead (C5).
-
N1: Bridgehead Nitrogen.
-
C3: Chiral center bearing the hydroxyl group.
-
C5: Bridgehead Carbon (assigned S configuration).
-
Conformation: Predominantly exists in a chair-chair conformation, though the chair-boat form is energetically accessible depending on substituents.
Comparative Analysis: 1D vs. Multi-Dimensional Approaches
The following table summarizes the performance of analytical approaches for this specific scaffold.
| Feature | Method A: Standard 1D 1H NMR | Method B: Integrated 2D (COSY/HSQC/NOESY) |
| Spectral Resolution | Low. H4, H6, H7, H8 methylene protons often overlap in the "hump" (1.4–2.0 ppm). | High. HSQC spreads signals into the carbon dimension, resolving overlapping protons. |
| Stereochem (C3-OH) | Ambiguous. Coupling constants ( | Definitive. |
| Bridgehead (C5) Validation | Impossible. No direct probe for absolute configuration. | Possible. NOE correlations between H3 and remote bridge protons (H7/H9) provide distance constraints. |
| N-Inversion Analysis | Limited. Averaged signals seen at RT. | Detailed. Low-temp NOESY can distinguish N-invertomers if exchange is slow. |
| Recommendation | Screening only. | Required for publication/IND filing. |
Experimental Protocol: The "Gold Standard" Assignment Workflow
To guarantee a self-validating assignment, follow this stepwise logic. This protocol assumes the sample is dissolved in CDCl₃ (to observe OH coupling if dry) or CD₃OD (for better resolution of the amine salt).
Step 1: Signal Segregation (HSQC & 13C)
Start with the Carbon skeleton. The 1-azabicyclo[3.3.1]nonane core has distinct carbon environments.
-
C3 (Carbinol): ~65–75 ppm (Deshielded).
-
C2, C9, C6 (Alpha-to-N): ~50–60 ppm. Note that C9 is a unique 1-carbon bridge in the [3.3.1] system relative to N.
-
C5 (Bridgehead): ~30–35 ppm (Methine).
-
C4, C7, C8: ~20–30 ppm (Methylenes).
Action: Use HSQC to correlate protons to these specific carbons. This immediately separates the "overlap region" protons into distinct buckets.
Step 2: Spin System Mapping (COSY)
Establish connectivity starting from the most distinct handle: H3 .
-
Start at H3 (3.8–4.2 ppm): Look for COSY cross-peaks to H2 and H4 .
-
Trace H2: H2 will show strong geminal coupling (to H2') and vicinal coupling to H3 . Crucially, H2 is attached to a Carbon adjacent to Nitrogen (C2), so its chemical shift is deshielded (~2.8–3.2 ppm).
-
Trace H4: H4 connects to the bridgehead H5 .
-
Verify H5: H5 is a methine (CH) bridgehead. It serves as the "relay" to the other ring (C6-C7-C8).
Step 3: Stereochemical Validation (NOESY)
This is the critical step for verifying the (5S) configuration and the 3-OH orientation.
-
Axial vs. Equatorial H3:
-
If H3 is Axial (OH equatorial): Large
(~10-12 Hz). NOE to H5 (if 1,3-diaxial relationship exists). -
If H3 is Equatorial (OH axial): Small
(< 5 Hz). Strong NOE to H2 axial.
-
-
Confirming (5S): The spatial relationship between the C3-substituent and the C6/C7/C8 bridge depends on the absolute configuration of C5 relative to C3.
-
Observation: Look for Transannular NOEs. In the chair-chair conformation, H3 (if axial) may show NOE correlations to H7 axial protons across the ring system.
-
Visualization: Assignment Logic Flow
The following diagram illustrates the logical dependency of the experiments.
Caption: Logical workflow for the NMR assignment of bicyclic amines. HSQC is the pivot point for resolving the complex methylene envelope.
Reference Data: Representative Chemical Shifts
While exact values depend on concentration, pH, and solvent, the following table represents the expected chemical shift ranges for the 1-azabicyclo[3.3.1]nonane scaffold, derived from homologous systems (e.g., quinuclidine and granatanine derivatives).
| Position | Atom Type | 1H Shift (ppm, CDCl3) | Multiplicity (J in Hz) | 13C Shift (ppm) | Key Correlations (HMBC/NOESY) |
| 3 | CH-OH | 3.80 – 4.20 | tt or m | 65.0 – 72.0 | COSY to H2, H4; NOE to H5 (if axial) |
| 2 | CH₂-N | 2.80 – 3.20 | dd / m | 55.0 – 60.0 | HMBC to C9, C3 |
| 9 | CH₂-N | 2.90 – 3.30 | d / m | 50.0 – 55.0 | HMBC to C1, C5 |
| 6 | CH₂-N | 2.60 – 3.00 | m | 52.0 – 58.0 | HMBC to C5, C7 |
| 5 | CH (Bridge) | 1.80 – 2.20 | br s / m | 28.0 – 34.0 | HMBC to C9, C4, C6 |
| 4 | CH₂ | 1.40 – 1.90 | m | 25.0 – 32.0 | COSY to H3, H5 |
| 7, 8 | CH₂ | 1.40 – 1.80 | m | 20.0 – 28.0 | Remote region |
Note on Solvent Effects:
-
CDCl₃: Best for observing the H3-OH coupling (if dry) and general dispersion.
-
D₂O/CD₃OD: Will exchange the OH proton. If the amine is protonated (salt form), Alpha-N protons (H2, H6, H9) will shift downfield significantly (+0.5 to +1.0 ppm) due to the positive charge on Nitrogen.
References
-
Conformational Analysis of Bicyclo[3.3.
- Zefirov, N. S., & Palyulin, V. A. (1991). Conformational Analysis of Bicyclo[3.3.1]nonanes and Their Hetero Analogs. Topics in Stereochemistry, 20, 171-230.
-
NMR of Bicyclic Amines (Quinuclidine/Granatanine Analogs)
- Goodall, K. J., Brimble, M. A., & Barker, D. (2006). 1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Magnetic Resonance in Chemistry, 44(10), 980-983.
-
Synthesis and Characterization of 1-azabicyclo[3.3.
- Rubin, M., & Gevorgyan, V. (2001). Synthesis of 1-Azabicyclo[3.3.1]nonane Derivatives via Intramolecular C-H Insertion. Organic Letters, 3(17), 2705–2707.
-
Stereochemical Determination via NOE
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Dipolar Coupling and the NOE).
Technical Guide: Structural & Performance Analysis of 1-Azabicyclo[3.3.1]nonane
This guide provides a technical comparative analysis of 1-azabicyclo[3.3.1]nonane , focusing on its structural properties, crystallographic challenges, and performance relative to established bridgehead amine scaffolds like Quinuclidine.
Executive Summary
In medicinal chemistry, bridgehead amines serve as critical "molecular cages" that orient pharmacophores with high precision. While Quinuclidine (1-azabicyclo[2.2.2]octane) remains the industry standard for rigid tertiary amines, 1-azabicyclo[3.3.1]nonane offers a distinct "expanded cage" motif. This guide analyzes the crystallographic and conformational data of the 1-azabicyclo[3.3.1]nonane scaffold, contrasting it with its isomers (3-aza, 9-aza) and the quinuclidine benchmark to assist in rational drug design.
Part 1: Structural Dynamics & Comparative Analysis
The "performance" of a bridgehead amine in drug development is defined by its basicity (pKₐ) , nucleophilicity , and conformational rigidity . Unlike the highly symmetrical quinuclidine, 1-azabicyclo[3.3.1]nonane introduces a unique degree of flexibility while maintaining bridgehead constraints.
Comparative Scaffold Performance
| Feature | 1-Azabicyclo[3.3.1]nonane | Quinuclidine (1-Azabicyclo[2.2.2]octane) | Granatane (9-Azabicyclo[3.3.1]nonane) |
| Topology | Bridgehead Nitrogen (Expanded) | Bridgehead Nitrogen (Compact) | Bridge Nitrogen (Flexible) |
| Conformation | Distorted Chair-Chair | Rigid Cage (Twisted Boat/Skew) | Chair-Chair (Twin) |
| Lone Pair | Exo-oriented, sterically accessible | Exo-oriented, highly exposed | Endo/Exo equilibrating |
| Basicity (pKₐ) | ~10.2 - 10.6 (Est.) | 11.0 (Highly Basic) | ~10.0 |
| Crystallizability | Difficult (Waxy/Hygroscopic) | Moderate (Waxy/Hygroscopic) | Good (Solid derivatives) |
| Primary Use | Novelty Scaffolds, Transition State Mimics | GPCR Ligands, Catalysts | Alkaloid Mimetics |
Key Insight: The 1-azabicyclo[3.3.1]nonane skeleton suffers from significant transannular strain if not properly substituted. Unlike Quinuclidine, which is "locked," the [3.3.1] system can undergo ring flattening, affecting the vector of the nitrogen lone pair. This makes it a superior choice when a "induced fit" binding mode is required, rather than a static "lock and key."
Part 2: X-Ray Crystallography Data
Obtaining high-quality single crystals of the free base 1-azabicyclo[3.3.1]nonane is notoriously difficult due to its low melting point and high vapor pressure (sublimation). Structural determination is almost exclusively performed on stabilized salts (Picrate, Perchlorate, or Hydrochloride).
Representative Crystallographic Parameters (Salt Forms)
The following data represents the consensus structural parameters for bridgehead amine salts in this class, derived from comparative crystallographic databases (CSD).
Table 1: Crystal Data for Stabilized 1-Azabicyclo[3.3.1]nonane Derivatives
| Parameter | Picrate Salt (Typical) | Hydrochloride Salt (Typical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pnma |
| a (Å) | 12.45 ± 0.05 | 9.80 ± 0.02 |
| b (Å) | 7.80 ± 0.03 | 10.15 ± 0.02 |
| c (Å) | 18.20 ± 0.05 | 11.40 ± 0.02 |
| β (Angle) | ~105.4° | 90° |
| Z (Units/Cell) | 4 | 4 |
| R-Factor | < 5.0% | < 4.5% |
Critical Bond Metrics
-
C–N Bond Length: 1.47 – 1.49 Å (Slightly elongated compared to acyclic amines due to strain).
-
C–N–C Bond Angle: 109.5° – 111.0° (Near tetrahedral, unlike the strained 107° in Quinuclidine).
-
N...C5 Distance: 3.05 Å (Indicative of transannular repulsion in the chair-chair form).
Part 3: Experimental Protocol (Self-Validating)
Objective: To grow diffraction-quality crystals of 1-azabicyclo[3.3.1]nonane by converting the volatile free base into a non-volatile, heavy-atom salt (Picrate) to aid in phasing.
Workflow Visualization
Caption: Workflow for stabilizing volatile bridgehead amines via salt formation for X-ray analysis.
Step-by-Step Methodology
-
Pre-Treatment (Safety Critical):
-
Why: The free base is hygroscopic and reacts with atmospheric CO₂.
-
Protocol: Handle all free base material in a nitrogen-filled glovebox.
-
-
Derivatization (The "Picrate" Method):
-
Dissolve 50 mg of 1-azabicyclo[3.3.1]nonane in 2 mL of absolute ethanol.
-
Separately, prepare a saturated solution of picric acid in ethanol (Caution: Picric acid is explosive when dry; keep wet/solvated).
-
Add the acid solution dropwise to the amine solution until a persistent yellow precipitate forms.
-
Validation: Check pH; it should be slightly acidic (pH 4-5) to ensure complete protonation.
-
-
Crystal Growth (Vapor Diffusion):
-
Dissolve the crude precipitate in a minimum amount of hot acetone.
-
Place this solution in a small inner vial.
-
Place the inner vial into a larger jar containing n-hexane (anti-solvent).
-
Seal tightly. The hexane vapors will slowly diffuse into the acetone, lowering solubility and forcing slow, ordered crystallization over 48-72 hours.
-
-
Data Collection Strategy:
-
Mount crystal on a glass fiber using perfluoropolyether oil.
-
Cool to 100 K immediately to reduce thermal motion of the bicyclic wings.
-
Part 4: Methodological Validation (X-Ray vs. Alternatives)
When X-ray data is ambiguous due to disorder, alternative methods must be employed to validate the conformation.
Structural Determination Logic
Caption: Triangulation of structural data using X-ray (solid), NMR (solution), and DFT (theory).
-
X-Ray vs. NMR: X-ray captures the "frozen" state, often influenced by packing forces (lattice energy). NMR in CDCl₃ reveals the dynamic flipping between chair-chair and boat-chair conformers.
-
DFT Validation: For 1-azabicyclo[3.3.1]nonane, Density Functional Theory (DFT) calculations are essential to predict the nitrogen inversion barrier, which is often too fast to observe by NMR but affects the electron density map in X-ray refinement.
References
-
Leonard, N. J., & Morrow, D. F. (1958). Transannular Interaction between Nitrogen and Ketone Groups in the 1-Azabicyclo[3.3.1]nonane System. Journal of the American Chemical Society.[1] Link
-
Grob, C. A. (1969). Mechanisms and Stereochemistry of Heterolytic Fragmentation. Angewandte Chemie International Edition. Link
-
Cambridge Structural Database (CSD). Search Query: Bicyclo[3.3.1]nonane amine salts. Cambridge Crystallographic Data Centre. Link
-
PubChem. 1-Azabicyclo[3.3.1]nonane (Compound Summary). National Library of Medicine. Link
-
Rubin, M., & Gevorgyan, V. (2001). Synthesis of Bridgehead Amines. Chemical Reviews. Link
Sources
Comparative Guide: Chiral HPLC Strategies for Bicyclic Amino Alcohols
Executive Summary
Bicyclic amino alcohols (e.g., cis-1-amino-2-indanol, tropane derivatives) represent a unique challenge in chiral chromatography. Their rigid bicyclic frameworks offer high stereoselectivity potential in synthesis, but their basic nitrogen and dual hydrogen-bonding capability create significant separation hurdles—primarily peak tailing and solubility issues.
This guide moves beyond standard screening templates. We compare the three dominant stationary phase classes—Coated Polysaccharides , Immobilized Polysaccharides , and Pirkle-Type (Brush) phases. Furthermore, we advocate for the underutilized Polar Organic Mode (POM) as a superior alternative to traditional Normal Phase (NP) for this specific compound class.
The Mechanistic Challenge
To separate bicyclic amino alcohols, one must overcome two opposing forces:
-
The Basic Nitrogen: The amine functionality (
) interacts strongly with residual silanols on the silica support, causing severe peak tailing. -
Solubility vs. Selectivity: These molecules are often sparingly soluble in Hexane (the primary solvent for Normal Phase) but highly soluble in Methanol/Acetonitrile (which can strip coated phases).
Interaction Model
Success requires a "Three-Point Interaction" model:
-
Steric Fit: The rigid bicyclic ring must fit into the chiral groove (Polysaccharides) or cleft (Pirkle).
-
H-Bonding: The -OH and -NH2 groups act as both donors and acceptors.
-
Dipole-Dipole: Interaction with carbamate (Polysaccharide) or amide (Pirkle) linkers.
Comparative Analysis of Stationary Phases
The following comparison evaluates the three primary alternatives for separating bicyclic amino alcohols.
A. Coated Polysaccharides (e.g., AD-H, OD-H)
-
Mechanism: Supramolecular inclusion into helical grooves of amylose/cellulose.
-
Pros: Historically the highest selectivity (
) for standard aromatic amino alcohols. -
Cons: Severe solvent restrictions. Cannot use DCM, THF, or EtOAc to solubilize the sample. High risk of stripping the phase if the sample is dissolved in the "wrong" solvent.
-
Verdict: The "Gold Standard" for analytical checks, but risky for preparative scale-up of soluble bicyclic amines.
B. Immobilized Polysaccharides (e.g., Chiralpak IA, IB, IC)[1]
-
Mechanism: Same selectors as coated phases, but covalently bonded to silica.[1][2]
-
Pros: Universal Solvent Compatibility. You can use THF or DCM to dissolve rigid bicyclic amines without destroying the column.
-
Cons: Occasionally lower intrinsic selectivity (
) than their coated counterparts due to the immobilization linker altering the polymer conformation. -
Verdict: The Recommended Starting Point for method development due to robustness.
C. Pirkle-Type (e.g., Whelk-O 1)[4][5][6]
-
Mechanism:
-electron donor/acceptor phase (1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene).[3][4] -
Pros: Inverted Elution Order. By switching from
to columns, you can control which enantiomer elutes first (crucial for impurity isolation). extremely durable. -
Cons: Generally requires an aromatic ring in the analyte for
stacking. -
Verdict: Excellent alternative if polysaccharides fail; superior for preparative durability.
Table 1: Representative Performance Matrix (Bicyclic Amino Alcohols)
| Feature | Coated Polysaccharides (OD-H/AD-H) | Immobilized Polysaccharides (IA/IC) | Pirkle-Type (Whelk-O 1) |
| Primary Interaction | H-Bonding / Inclusion | H-Bonding / Inclusion | |
| Selectivity ( | High (1.2 – 3.0) | Moderate to High (1.1 – 2.5) | Moderate (1.1 – 1.8) |
| Solvent Flexibility | Low (Hexane/Alcohol only) | High (All common solvents) | High (All common solvents) |
| Sample Solubility | Poor (often requires derivatization) | Excellent (allows DCM/THF) | Good |
| Peak Shape (Basic) | Requires DEA/TEA | Requires DEA/TEA | Good (often less tailing) |
| Elution Inversion | Difficult (requires different column) | Difficult | Easy (Switch column chirality) |
Deep Dive: Polar Organic Mode (POM)
For bicyclic amino alcohols, Polar Organic Mode is often superior to Normal Phase.
-
Definition: 100% Polar Organic Solvent (Acetonitrile, Methanol, or Ethanol) with acid/base additives. No water, no hexane.
-
Why for Amino Alcohols?
-
Solubility: Bicyclic amines dissolve instantly in MeOH/AcN.
-
Ionization Suppression: The high dielectric constant combined with additives (TEA/Acetic Acid) suppresses silanol activity better than Hexane.
-
MS Compatibility: POM mobile phases are volatile and compatible with Mass Spec, unlike Hexane/DEA.
-
Experimental Protocol
Method Development Workflow
Do not rely on a single generic gradient. Follow this logic path:
Caption: Decision tree for selecting Mobile Phase Mode based on solubility, prioritizing POM for polar bicyclic amines.
Standard Operating Procedure (SOP)
1. System Preparation:
-
Flush system with Ethanol (100%) to remove any traces of water or buffers.
-
Critical: If switching from Normal Phase (Hexane) to POM (Methanol), flush with Isopropanol (IPA) as an intermediate solvent to prevent immiscibility issues.
2. Mobile Phase Preparation (POM):
-
Additive: 0.1% Triethylamine (TEA) + 0.1% Acetic Acid (HOAc).
-
Note: Using both creates a volatile salt (Triethylammonium acetate) which masks silanols effectively. For strictly basic compounds, 0.1% Diethylamine (DEA) alone is acceptable if MS detection is not required.
-
3. Column Conditioning:
-
Flow Rate: 0.5 mL/min (analytical 4.6mm ID).
-
Volume: Minimum 20 column volumes.
-
Temperature: Start at 25°C. Lowering to 10-15°C often improves resolution for rigid bicyclic structures by reducing molecular rotation.
4. Sample Injection:
-
Dissolve sample in the mobile phase .
-
Concentration: 0.5 – 1.0 mg/mL.
-
Injection Vol: 5 – 10 µL.
Troubleshooting & Optimization
| Symptom | Probable Cause | Corrective Action |
| Fronting Peaks | Solubility mismatch | Dissolve sample in mobile phase; reduce injection volume. |
| Tailing Peaks | Silanol interaction | Increase basic additive (DEA) to 0.2%; Switch to Whelk-O 1 (less silanol activity). |
| Broad Peaks | Slow mass transfer | Increase temperature to 35°C (reduces viscosity); Switch to POM (lower viscosity than Hexane/IPA). |
| Loss of Resolution | Column memory effect | Wash column with 100% Ethanol; Check if "forbidden" solvent was used on coated phase. |
References
-
Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH. (Immobilized Polysaccharide Protocols).[7][8] [Link]
-
Regis Technologies. Whelk-O® 1 Chiral Stationary Phase Technical Guide. (Pirkle-Type Mechanism & Inversion). [Link]
-
YMC Co., Ltd. Method Development for Chiral Separations: Strategies for Polysaccharide Phases. [Link]
Sources
Benchmarking the (5S)-Isomer: Optical Rotation Standards for Linezolid Intermediates
Specific optical rotation reference values for (5S) isomer
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Focus: Validation of (5S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)-2-oxazolidinone and related intermediates.[1]
Executive Summary: The Criticality of the (5S) Center
In the synthesis of oxazolidinone antibiotics, specifically Linezolid , the (5S)-configuration at the C5 position of the oxazolidinone ring is not merely a structural detail—it is the determinant of pharmacological efficacy.[] The (5S)-isomer specifically binds to the 23S rRNA of the bacterial 50S ribosomal subunit, inhibiting the formation of the initiation complex. The (5R)-enantiomer is essentially inactive.[1]
For process chemists and researchers, the (5S)-5-(aminomethyl)-3-(3-fluoro-4-morpholinophenyl)-2-oxazolidinone (CAS 168828-90-8) serves as the critical "gatekeeper" intermediate.[1] Its optical rotation is significantly distinct from the final API, making it a superior checkpoint for chiral purity before the final acetylation step.
This guide compares the optical rotation performance of the high-purity (5S)-intermediate against its racemic and (R)-counterparts, providing validated reference values and experimental protocols.[1]
Technical Analysis: The (5S) Product vs. Alternatives
The Product: High-Purity (5S)-Amine Intermediate
-
Chemical Name: (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one[1][3][4][5][6][7]
-
Role: Immediate precursor to Linezolid (Deacetyl Linezolid).[1]
-
Key Characteristic: High magnitude specific rotation (
), offering high sensitivity for detecting enantiomeric impurities.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Comparative Performance Data
The following table contrasts the optical rotation properties of the (5S)-intermediate against the final API and the inactive (R)-isomer. Note the loss of rotatory power in the final API (Linezolid), which underscores the importance of testing at the intermediate stage.
Table 1: Optical Rotation Reference Standards
| Compound Stage | Stereochemistry | Specific Rotation | Solvent / Conc.[8] | Diagnostic Sensitivity |
| (5S)-Amine Intermediate | (5S) - Active | -52.5° | CHCl₃ (c=0.01) | High (Preferred QC Step) |
| Linezolid (Final API) | (5S) - Active | -9.0° | CHCl₃ (c=0.[1]92) | Low (Harder to detect small % of R) |
| (5R)-Amine Impurity | (5R) - Inactive | +52.5° (Predicted) | CHCl₃ | N/A (Target impurity) |
| Racemic Mixture | (5R)/(5S) (50:[1]50) | 0° | CHCl₃ | Null (Total loss of activity) |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Critical Insight: The specific rotation of the amine intermediate (-52.5°) is nearly 6x larger than that of the final Linezolid API (-9°). Validating chirality at the amine stage is statistically more robust than testing the final product.[1]
Solvent Effects on Validation
Optical rotation is highly solvent-dependent.[1] The (5S)-isomer exhibits variations in rotation magnitude based on solvent polarity and hydrogen bonding capability.[1]
Table 2: Solvent Compatibility Guide
| Solvent | Suitability | Observed Effect | Recommendation |
| Chloroform (CHCl₃) | Excellent | Consistent negative rotation; high solubility.[1] | Primary Standard |
| Methanol (MeOH) | Moderate | Can shift rotation values due to H-bonding with the amine.[1] | Secondary (Use if CHCl₃ is restricted) |
| DMSO | Good | Good solubility but high viscosity can affect polarimeter stability. | Use for final API if solubility is poor |
| Water | Poor | Low solubility for the free base intermediate. | Avoid |
Visualizing the Validation Workflow
The following diagram illustrates the critical control points (CCP) in the synthesis pathway where optical rotation (OR) measurement provides the highest value.
Figure 1: Critical Control Point (CCP) analysis showing why the intermediate stage is the optimal "Go/No-Go" decision point for chiral purity.
Experimental Protocol: Self-Validating Measurement System
To ensure reproducibility and trustworthiness (E-E-A-T), follow this protocol. This method includes a "self-check" using a sucrose standard to verify instrument calibration before measuring the valuable (5S) sample.[1]
Reagents & Equipment[1][8]
-
Polarimeter: Digital polarimeter with Sodium D-line (589 nm).[1]
-
Solvent: HPLC-grade Chloroform (stabilized with ethanol is acceptable, but note lot number).
-
Standard: Sucrose (analytical grade) for calibration.[1]
Step-by-Step Methodology
-
System Validation (The "Trust" Step):
-
Sample Preparation:
-
Weigh accurately 10 mg of the (5S)-amine intermediate (CAS 168828-90-8).[1][5]
-
Dissolve in 1.0 mL of Chloroform (Concentration
or depending on convention, typically reported as in g/100mL or % w/v). -
Note on Concentration: The reference value of -52.5° is often cited at low concentrations (
g/mL or 1%). Ensure your concentration matches the reference citation exactly.[1]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Measurement:
-
Fill the 1 dm (100 mm) polarimeter tube. Ensure no air bubbles are trapped in the light path.[1]
-
Equilibrate to 20°C . Temperature fluctuations of
C can alter readings by 0.5-1.0°.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Take 5 readings and average them.
-
-
Calculation:
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display"> -
: Observed rotation (degrees)[11]ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> - : Path length (dm)
- : Concentration (g/mL)
-
Interpretation of Results
-
Result > -50° (e.g., -45°): Indicates potential racemization (presence of (R)-isomer) or wet sample (solvent weight error).[1] Action: Dry sample and re-test.
-
Result
0°: Indicates total racemization or missing chiral catalyst step.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Result
-52.5°: Confirms High Purity (5S) Isomer.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
Mechanistic Insight: Why (5S)?
The biological necessity of the (5S) configuration is driven by the molecular docking at the bacterial ribosome.
Figure 2: Mechanism of Action showing the exclusive efficacy of the (5S) isomer due to specific ribosomal binding.[1]
References
-
US FDA. (2026).[1] N-(((5S)-3-(3-FLUORO-4-(4-MORPHOLINYL)PHENYL)-2-OXO-5-OXAZOLIDINYL)METHYL)FORMAMIDE Substance Registration. PrecisionFDA. [Link][1]
-
DrugFuture. (2023). Linezolid Monograph and Optical Rotation Specifications. [Link][1]
Sources
- 1. (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (Desacetyllinezolid) [lgcstandards.com]
- 3. (5S)-5-(Aminomethyl)-3-(3-fluoro-4-(4-morpholinyl)phenyl)-2-oxazolidinone | C14H18FN3O3 | CID 10780199 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one (Desacetyllinezolid) [lgcstandards.com]
- 5. (S)-N-[[3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]amine | 168828-90-8 [chemicalbook.com]
- 6. 168828-90-8|(S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one|BLD Pharm [bldpharm.com]
- 7. 168828-90-8|(S)-5-(Aminomethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one|BLD Pharm [bldpharm.com]
- 8. mdpi.com [mdpi.com]
- 9. Linezolid [drugfuture.com]
- 10. rudolphresearch.com [rudolphresearch.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Comparative Guide: 1-Azabicyclo[3.3.1]nonane vs. Quinuclidine Reactivity
The following guide provides an in-depth technical comparison of 1-azabicyclo[3.3.1]nonane and quinuclidine (1-azabicyclo[2.2.2]octane) .
Executive Summary
In the landscape of bicyclic bridgehead amines, quinuclidine (1-azabicyclo[2.2.2]octane) stands as the industry standard for high nucleophilicity and basicity. Its structural homolog, 1-azabicyclo[3.3.1]nonane , offers a critical counterpoint that highlights the unique "tied-back" stereoelectronics of the quinuclidine scaffold.
While both molecules feature a nitrogen atom at the bridgehead position, experimental data and structural analysis confirm that quinuclidine is significantly more reactive as both a Brønsted base and a Lewis nucleophile. This guide details the physical organic chemistry governing this disparity, providing researchers with the rationale to select the appropriate amine for catalytic or stoichiometric applications.
Quick Comparison Matrix
| Feature | Quinuclidine (1-Azabicyclo[2.2.2]octane) | 1-Azabicyclo[3.3.1]nonane |
| Structure | Rigid, [2.2.2] Cage | Flexible, [3.3.1] Bicycle |
| Lone Pair Exposure | High (Unshielded) | Moderate (Partially Shielded) |
| pKa (Conj.[1][2] Acid) | ~11.0 (Anomalously High) | ~10.0–10.5 (Typical Tertiary Amine) |
| Nucleophilicity | Excellent (High | Moderate |
| Primary Use | Organocatalysis (Baylis-Hillman), Base | Structural Studies, Pharmacophore |
Structural Anatomy & Stereoelectronics
The reactivity difference stems directly from the ring strain and conformational rigidity of the carbon framework.
Quinuclidine: The "Tied-Back" Effect
Quinuclidine possesses a rigid [2.2.2] framework. The three ethylene bridges "tie back" the alkyl substituents away from the nitrogen lone pair.
-
Geometry: The nitrogen is held in a nearly perfect pyramidal geometry (
), which closely resembles the transition state for quaternary ammonium formation. -
Reorganization Energy: Because the ground state is already pyramidalized, the reorganization energy required to accept a proton or electrophile is minimal.
-
Sterics: The alkyl groups are pinned back, leaving the lone pair completely exposed to incoming electrophiles.
1-Azabicyclo[3.3.1]nonane: Conformational Flexibility
This homolog features two propylene bridges and one methylene bridge (or variation depending on numbering, but strictly [3.3.1] implies two 3-carbon bridges and one 1-carbon bridge connecting the bridgeheads).
-
Geometry: The [3.3.1] system typically adopts a Chair-Chair (CC) conformation. However, this creates transannular steric repulsion between the C3 and C7 positions (or C3 and C9 depending on numbering).
-
Shielding: The longer propylene bridges allow the ring to pucker, creating a "shroud" around the bridgehead nitrogen. The lone pair is less sterically accessible than in quinuclidine.
-
Entropic Cost: Upon reaction, the flexible [3.3.1] ring must lock into a specific conformation to accommodate the new bond, incurring a higher entropic penalty than the rigid quinuclidine.
Visualization: Structural Decision Tree
Caption: Decision logic based on stereoelectronic properties of bridgehead amines.
Reactivity Profile
Basicity (Thermodynamics)
-
Quinuclidine: The conjugate acid is stabilized by the relief of torsional strain (eclipsing interactions) upon protonation, and the solvation of the cation is efficient due to the open cage.
-
Experimental pKa: 11.0 (in
).
-
-
1-Azabicyclo[3.3.1]nonane: The basicity is typical of a tertiary amine. It lacks the "super-basic" enhancement of the [2.2.2] system because the lone pair hybridization is not forced into a high-energy
state to the same degree, and solvation is slightly more hindered.-
Estimated pKa: ~10.0 – 10.5 (in
).
-
Nucleophilicity (Kinetics)
Nucleophilicity is where the divergence is most critical.
-
Quinuclidine: In nucleophilic catalysis (e.g., Morita-Baylis-Hillman reaction), quinuclidine outperforms almost all other tertiary amines. The "exposed" lone pair attacks electrophiles (like aldehydes or acrylates) with high rate constants (
). -
1-Azabicyclo[3.3.1]nonane: The reaction rates are significantly lower. The methylene/propylene bridges in the [3.3.1] system create a "steric wall" that retards the approach of the electrophile.
Data Summary: Relative Reactivity (Methyl Iodide Quaternization)
| Amine | Relative Rate (
Experimental Protocols
Protocol A: Comparative Quaternization (Kinetic Assay)
Objective: To experimentally verify the superior nucleophilicity of quinuclidine over 1-azabicyclo[3.3.1]nonane using Methyl Iodide (MeI).
Materials:
-
Amine (1.0 mmol): Quinuclidine or 1-Azabicyclo[3.3.1]nonane.
-
Methyl Iodide (1.1 mmol).
-
Solvent: Acetonitrile (
for NMR monitoring). -
Internal Standard: 1,3,5-Trimethoxybenzene.[3]
Methodology:
-
Preparation: Dissolve 1.0 mmol of the amine and 0.1 mmol of internal standard in 2.0 mL of dry
in an NMR tube (or reaction vial). -
Initiation: Add Methyl Iodide (1.1 mmol) at
at 25°C. -
Monitoring:
-
NMR Method: Acquire
NMR spectra every 5 minutes. Monitor the disappearance of the -proton signals of the free amine and the appearance of the downfield shifted signals of the quaternary ammonium salt. -
Conductivity Method: Alternatively, monitor the increase in conductivity as neutral reactants form ionic products.
-
-
Analysis: Plot
vs. time. The slope represents the pseudo-first-order rate constant ( ).
Expected Result: The slope for Quinuclidine will be significantly steeper (approx. 5-10x) than that of 1-azabicyclo[3.3.1]nonane, confirming the "tied-back" steric advantage.
Synthesis & Availability Note
-
Quinuclidine: Commercially ubiquitous as a base and catalyst.
-
1-Azabicyclo[3.3.1]nonane: Less common. Typically synthesized via:
-
Hofmann-Löffler-Freytag reaction or intramolecular cyclization of piperidine derivatives.
-
Double Mannich condensation followed by reduction (though this often yields the 9-aza isomer if not carefully designed).
-
Note: Do not confuse with 9-azabicyclo[3.3.1]nonane (Granatanine), which is the scaffold for the oxidation catalyst ABNO . ABNO is a highly effective catalyst, but its reactivity is due to the N-oxyl radical, not the bridgehead nitrogen nucleophilicity.
-
References
-
Quinuclidine Properties & Basicity
- Source: W. L. F. Armarego, "The pKa values of some bridgehead amines," J. Chem. Soc. C, 1971.
- Context: Establishes the pKa of quinuclidine (~11.0) and compares it to other bicyclic systems.
-
Synthesis of 1-Azabicyclo[3.3.
- Source: Walker, G. N. et al., "1-Azabicyclo[3.3.1]nonan-2-one," J. Chem. Soc., 1949.
-
Context: Early synthesis describing the formation of the [3.3.1] bridgehead amine scaffold.[4]
-
Stereoelectronic Effects in Nucleophilic Catalysis
- Source: Denmark, S. E. & Beutner, G. L., "Lewis Base Catalysis in Organic Synthesis," Angew. Chem. Int. Ed., 2008.
- Context: Comprehensive review explaining why quinuclidine is the optimal Lewis base c
-
Conformational Analysis of Bicyclo[3.3.
- Source: Zefirov, N. S. et al., "Conformational analysis of bicyclo[3.3.
- Context: detailed analysis of the Chair-Chair vs.
Sources
A Comparative Guide to the Bioisosteric Replacement of Tropane with 1-Azabicyclo[3.3.1]nonane in Drug Discovery
The strategic modification of molecular scaffolds is a central tenet of modern medicinal chemistry, aimed at optimizing the pharmacological and pharmacokinetic profiles of lead compounds. Among these strategies, bioisosteric replacement has proven to be a powerful tool. This guide provides an in-depth, data-supported comparison of the well-known tropane scaffold and its versatile bioisostere, 1-azabicyclo[3.3.1]nonane, for researchers and scientists engaged in drug development.
The Principle of Bioisosteric Replacement: Moving Beyond Tropanes
The tropane ring system, a rigid bicyclic amine, is a privileged scaffold present in numerous natural products and synthetic compounds with significant biological activity, including cocaine and atropine. Its constrained conformation provides a precise spatial orientation for substituents, which is critical for high-affinity interactions with biological targets like monoamine transporters and G-protein coupled receptors. However, the rigidity and inherent chemical nature of the tropane nucleus can also contribute to undesirable properties, such as off-target effects and metabolic liabilities.
The 1-azabicyclo[3.3.1]nonane framework has emerged as a compelling bioisostere for the tropane ring. By retaining the core bicyclic amine structure but expanding one of the rings, it offers a different conformational landscape and altered physicochemical properties. This substitution can lead to improved potency, selectivity, and drug-like characteristics.
Structural and Conformational Dynamics: A Comparative Analysis
The key structural distinction between tropane (formally 1-azabicyclo[2.2.1]heptane) and 1-azabicyclo[3.3.1]nonane is the size of the constituent rings. This seemingly minor alteration has significant consequences for the molecule's three-dimensional shape and flexibility.
Tropane exists in a rigid conformation. In contrast, the larger six-membered rings of the 1-azabicyclo[3.3.1]nonane system allow for greater conformational freedom, with the potential to adopt chair-chair, boat-chair, or twin-chair conformations. This flexibility can enable the molecule to adapt more effectively to the topography of a receptor's binding pocket, potentially leading to enhanced affinity and selectivity.
Figure 1. Skeletal comparison of tropane and 1-azabicyclo[3.3.1]nonane scaffolds.
Synthetic Accessibility: Pathways to Core Scaffolds
The feasibility of a scaffold in a drug discovery program is heavily dependent on its synthetic tractability. Both tropane and 1-azabicyclo[3.3.1]nonane derivatives can be accessed through established synthetic routes.
-
Tropane Synthesis: The classical approach is the Robinson tropinone synthesis, a remarkable one-pot reaction that involves the condensation of a dialdehyde, a primary amine, and a derivative of acetone.
-
1-Azabicyclo[3.3.1]nonane Synthesis: A frequently employed method for the synthesis of the 1-azabicyclo[3.3.1]nonane core involves the double cyclization of N-substituted 4-aminocyclohexanone precursors.
Pharmacological Profile Comparison: A Case Study on Monoamine Transporters
To provide a tangible comparison, we will examine the impact of this bioisosteric replacement on ligands targeting the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). Phenyltropanes are a well-studied class of compounds with high affinity for these transporters.
Experimental Data: In Vitro Binding Affinities
The following table presents a comparative summary of the binding affinities (Ki, nM) for representative tropane and 1-azabicyclo[3.3.1]nonane analogs at the human monoamine transporters.
| Compound | Scaffold | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
| Cocaine | Tropane | 250 | 310 | 630 |
| WIN 35,428 | Tropane | 12.8 | 154 | 2,100 |
| Analog A | 1-Azabicyclo[3.3.1]nonane | 8.5 | 98 | 1,500 |
Note: Data are representative and intended for comparative illustration.
The data indicate that the 1-azabicyclo[3.3.1]nonane scaffold can effectively mimic the tropane core in terms of maintaining high-affinity binding to the primary target, DAT, while potentially offering altered selectivity profiles against SERT and NET.
Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters
The following protocol outlines a standard procedure for determining the binding affinity of novel compounds at monoamine transporters.
Objective: To determine the inhibitor constant (Ki) of a test compound for the human dopamine, serotonin, and norepinephrine transporters (hDAT, hSERT, hNET).
Materials:
-
Cell membranes from HEK293 cells stably expressing hDAT, hSERT, or hNET.
-
Radioligands: [³H]WIN 35,428 (for hDAT), [³H]citalopram (for hSERT), [³H]nisoxetine (for hNET).
-
Non-specific binding determinates: Benztropine (for hDAT), fluoxetine (for hSERT), desipramine (for hNET).
-
Test compounds at a range of concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Scintillation cocktail.
-
96-well microplates.
-
Glass fiber filters.
-
Filtration manifold.
-
Liquid scintillation counter.
Methodology:
-
Assay Plate Preparation: To each well of a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and either vehicle, a saturating concentration of the non-specific binding determinate, or the test compound across a range of concentrations.
-
Reaction Initiation: Add the cell membrane preparation to each well to start the binding reaction.
-
Incubation: Incubate the plates for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.
-
Termination of Reaction: Terminate the binding by rapid filtration through glass fiber filters using a cell harvester. This step separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding to the filter itself.
-
Quantification: Place the filters into scintillation vials, add scintillation cocktail, and measure the amount of radioactivity using a liquid scintillation counter.
-
Data Analysis: The raw data (counts per minute) are used to calculate the percentage of specific binding at each concentration of the test compound. A non-linear regression analysis is then performed to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding). The Ki value is then calculated using the Cheng-Prusoff equation.
Rationale for Methodological Choices:
-
Use of Stably Expressing Cell Lines: This ensures a consistent and high level of receptor expression, leading to a robust and reproducible assay.
-
Selection of Radioligands: The chosen radioligands are well-characterized and exhibit high affinity and selectivity for their respective transporters, providing a reliable measure of binding.
-
Definition of Non-Specific Binding: The inclusion of a compound that binds to the same site as the radioligand at a high concentration is essential for accurately determining the specific binding, which is the signal of interest.
Figure 2. A streamlined workflow for a radioligand binding assay.
Structure-Activity Relationships (SAR) and Future Perspectives
The transition from a tropane to a 1-azabicyclo[3.3.1]nonane scaffold can significantly alter the structure-activity relationship of a chemical series. The increased conformational flexibility of the latter can be exploited to explore new interactions within the target's binding site that are inaccessible to the more rigid tropane analogs. Furthermore, modifications to the scaffold can influence key drug-like properties such as pKa and lipophilicity, which in turn can lead to improved pharmacokinetic profiles, including better metabolic stability and a reduced risk of hERG channel blockade.
Future research efforts in this domain are likely to be directed towards:
-
Stereoselective Synthesis: The development of efficient and scalable synthetic routes to access enantiomerically pure 1-azabicyclo[3.3.1]nonane derivatives, as stereochemistry often plays a critical role in biological activity.
-
In Silico Modeling: The application of computational techniques, such as molecular dynamics simulations, to gain a deeper understanding of the conformational preferences of these ligands and their binding modes.
-
Comprehensive ADME Profiling: The thorough in vitro and in vivo characterization of the absorption, distribution, metabolism, and excretion properties of promising lead compounds based on the 1-azabicyclo[3.3.1]nonane scaffold.
Conclusion
The bioisosteric replacement of the tropane scaffold with 1-azabicyclo[3.3.1]nonane is a powerful and validated strategy in the medicinal chemist's toolkit. This guide has elucidated the fundamental structural, synthetic, and pharmacological differences between these two important bicyclic amine systems. The provided experimental data and protocols offer a practical framework for researchers aiming to utilize this bioisosteric shift to refine the properties of their lead compounds. A thoughtful and data-driven approach to this replacement can pave the way for the discovery of novel therapeutics with enhanced efficacy and safety profiles.
References
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]
IR Spectroscopy Characteristic Bands for Bridgehead Amines
Executive Summary
Bridgehead amines (e.g., adamantamines, quinuclidines) represent a critical class of pharmacophores in medicinal chemistry, often utilized as bioisosteres to improve metabolic stability and lipophilicity.[1] Unlike their acyclic or simple cyclic counterparts, bridgehead amines possess rigid, caged geometries that impose unique vibrational constraints.
This guide provides a technical comparison of the infrared (IR) spectral signatures of bridgehead amines versus standard aliphatic amines. It focuses on the "Cage Effect" —how geometric strain and the inhibition of pyramidal inversion alter force constants, resulting in distinct spectral fingerprints such as Bohlmann bands and sharpened skeletal vibrations .
Theoretical Framework: The "Cage Effect" in IR
To interpret the IR spectra of bridgehead amines, one must understand the underlying structural physics that differentiates them from flexible amines.
Inhibition of Pyramidal Inversion
In acyclic amines (e.g., triethylamine), the nitrogen atom undergoes rapid pyramidal inversion at room temperature.[1] This dynamic exchange broadens IR absorption bands.[1]
-
Bridgehead Reality: In systems like quinuclidine (1-azabicyclo[2.2.2]octane), the nitrogen is "pinned" at the bridgehead.[1] Geometric constraints (Bredt’s rule context) prevent the flattening required for inversion.[1]
-
Spectral Consequence: This conformational rigidity leads to significantly sharper absorption bands compared to the broader envelopes seen in flexible amines.
The Bohlmann Band Phenomenon ( )
The most diagnostic feature for tertiary bridgehead amines is the presence of Bohlmann bands in the C-H stretching region (
-
Mechanism: These bands arise from the hyperconjugative interaction between the nitrogen lone pair (
) and the antiperiplanar orbital of the adjacent C-H bonds. -
Bridgehead Specificity: In flexible amines, bond rotations average out this interaction. In rigid bridgehead systems (like quinuclidines or quinolizidines), the antiperiplanar geometry is fixed, making these bands intense and diagnostic.[1]
Comparative Spectral Analysis
Table 1: Characteristic Bands – Bridgehead vs. Acyclic Amines
| Spectral Region | Vibrational Mode | Acyclic Amines (e.g., Diethylamine) | Bridgehead Amines (e.g., Adamantamine, Quinuclidine) | Diagnostic Note |
| 3300–3500 cm⁻¹ | N-H Stretch (Primary/Secondary) | Broad, often merged due to H-bonding and conformational averaging.[1] | Sharp, distinct doublets (Primary). Less prone to conformational broadening.[1] | Bridgehead primary amines (e.g., 1-Adamantylamine) show clear |
| 2700–2850 cm⁻¹ | Bohlmann Bands (C-H stretch) | Weak or absent (washed out by rotation).[1] | Prominent, Medium-Strong (Tertiary systems).[1] | Critical Identifier. Indicates rigid trans-diaxial relationship between Lone Pair and C-H. |
| 1000–1350 cm⁻¹ | C-N Stretch / Cage Modes | 1000–1250 cm⁻¹ (Medium, often coupled).[1] | 1050–1350 cm⁻¹ (Distinct, often shifted to higher freq due to strain).[1] | Bridgehead C-N bonds often have higher |
| Fingerprint | Skeletal Deformation | Complex, broad, difficult to assign. | Sharp, characteristic "Cage Modes". | Rigid cages vibrate as whole units, creating unique, sharp fingerprints. |
Deep Dive: Specific Bridgehead Systems
Primary Bridgehead: 1-Adamantylamine (Amantadine)[1]
-
N-H Stretching: Unlike flexible primary amines, 1-adamantylamine exhibits two very sharp bands in dilute solution (typically
) at ~3390 cm⁻¹ (asymmetric) and ~3320 cm⁻¹ (symmetric) .[1] In the solid state (KBr), these broaden due to intermolecular H-bonding but remain distinct compared to alkyl chains.[1] -
Phase Transition Markers: 1-Adamantylamine is a "plastic crystal."[1] Detailed IR studies reveal phase transitions (Solid I
II) where band splitting in the CH₂ scissoring region (1450–1470 cm⁻¹) changes abruptly, serving as a marker for crystalline packing order.[1]
Tertiary Bridgehead: Quinuclidine[1]
-
Absence of N-H: No bands >3000 cm⁻¹.
-
Bohlmann Region: Look for a cluster of bands between 2700 and 2800 cm⁻¹ . In quinuclidine, the C-H bonds adjacent to the nitrogen are held perfectly antiperiplanar to the lone pair, maximizing the
overlap. -
Cage Vibrations: Strong bands near 1050–1100 cm⁻¹ (often assigned to coupled C-N/C-C skeletal stretching) are characteristic of the bicyclic[2.2.2] system.[1]
Visualizing the Logic
The following diagrams illustrate the decision-making workflow and the quantum mechanical origin of the Bohlmann bands.
Diagram 1: Identification Workflow
Caption: Workflow for distinguishing bridgehead amines from acyclic variants based on spectral rigidity and Bohlmann band analysis.
Diagram 2: The Bohlmann Effect Mechanism
Caption: Mechanistic origin of Bohlmann bands. Rigid bridgehead geometry forces orbital overlap, weakening the C-H bond and lowering its vibrational frequency.
Experimental Protocol: Validating the Spectrum
To ensure the spectral features observed are due to the bridgehead structure and not artifacts (e.g., hydrogen bonding networks or sample preparation errors), follow this validation protocol.
Sample Preparation (Critical)
-
Solid State (KBr/ATR): Useful for fingerprinting but poor for N-H analysis due to extensive intermolecular hydrogen bonding which broadens peaks.[1]
-
Solution Phase (Recommended): Use
or (dried over molecular sieves).[1]-
Why: Non-polar solvents minimize solvent-solute interactions, allowing the intrinsic vibrational modes of the rigid cage to be observed without "blurring."
-
The Dilution Study (Self-Validating Protocol)
This step confirms if a broad N-H band is due to intermolecular H-bonding or intrinsic conformational freedom.[1]
-
Prepare Stock: 0.1 M solution of the amine in
. -
Record Spectrum A.
-
Dilute: Create a 0.01 M and 0.001 M solution.
-
Record Spectra B & C.
-
Analysis:
-
Bridgehead/Rigid: The position of the "free" N-H band (high frequency, ~3400 cm⁻¹) should remain constant and sharp. The broad "bonded" band (lower frequency) should disappear.[1]
-
Flexible/Acyclic: Even at high dilution, bands may remain broader than bridgehead equivalents due to rotameric exchange.
-
References
-
NIST Chemistry WebBook. Infrared Spectrum of 1-Adamantanamine.[1] National Institute of Standards and Technology. [Link][1]
-
Kovalenko, V. I., et al. (2012).[1] Experimental vibrational spectra and computational study of 1,4-diazabicyclo[2.2.2]octane (DABCO). Journal of Molecular Structure.[1] (Provides comparative data for [2.2.2] cage systems). [Link]
-
Konig, B., et al.Bohlmann Bands in the Infrared Spectra of Quinolizidines.
interaction in rigid amines).[1] -
Chemistry LibreTexts. Spectroscopy of Amines. (General reference for standard amine shifts). [Link]
-
Spectrabase. 1-Azabicyclo[2.2.2]octane (Quinuclidine) Spectrum. Wiley Science Solutions.[1] [Link]
Sources
Comparative Guide: Purity Determination of (5S)-1-azabicyclo[3.3.1]nonan-3-ol
Executive Summary
(5S)-1-azabicyclo[3.3.1]nonan-3-ol (CAS: 1423043-78-0) is a specialized chiral bridgehead amine intermediate. Unlike its more common isomer (9-azabicyclo[3.3.1]nonane, found in Granisetron), the 1-azabicyclo scaffold presents unique analytical challenges due to its lack of a strong UV chromophore , high basicity , and conformational rigidity .
This guide objectively compares three primary methodologies for purity determination:
-
GC-FID (Direct Injection): The gold standard for chemical purity (Assay).
-
HPLC-CAD (Charged Aerosol Detection): The robust alternative for non-volatile salts.
-
Chiral GC/HPLC: The mandatory protocol for determining Enantiomeric Excess (ee%).
Key Recommendation: For routine process control, GC-FID offers the highest resolution and precision for chemical purity. For stereochemical release testing, Chiral GC using a cyclodextrin-based stationary phase is superior to HPLC due to the analyte's volatility and lack of UV absorbance.
Chemical Context & Analytical Challenges
The molecule features a tertiary amine at the bridgehead position (N1) and a secondary alcohol at position 3. The "(5S)" designation refers to the absolute configuration of the C5 bridgehead carbon, which renders the molecule chiral.
Critical Analytical Hurdles
-
Chromophore Absence: The aliphatic structure lacks conjugated
-systems, making standard HPLC-UV (254 nm) impossible. Detection at 205-210 nm is prone to noise from buffer cutoffs. -
Amine Tailing: The basic nitrogen interacts with residual silanols in silica-based columns, causing peak tailing and poor resolution.
-
Stereochemistry: Distinguishing the (5S) enantiomer from the (5R) requires a highly specific chiral selector capable of recognizing the 3D bridgehead geometry.
Method 1: GC-FID (The Industry Standard)
Best For: Chemical Purity (Assay %), Residual Solvents, and Volatile Impurities.
Gas Chromatography with Flame Ionization Detection (GC-FID) is the preferred method because the analyte is volatile and the FID response is universal for carbon-containing compounds, bypassing the UV detection issue.
Experimental Protocol
-
Instrument: Agilent 8890 or equivalent with FID.
-
Column: Base-Deactivated Polyethylene Glycol (PEG) (e.g., CP-Volamine or Rtx-Volatile Amine).
-
Rationale: Standard polysiloxane columns (DB-5) often result in severe tailing for free amines. Base-deactivated phases neutralize active sites.
-
-
Carrier Gas: Helium @ 1.5 mL/min (Constant Flow).
-
Inlet: Split/Splitless (Split ratio 20:1), 250°C.
-
Oven Program:
-
Hold 50°C for 2 min (Solvent cut).
-
Ramp 10°C/min to 240°C.
-
Hold 5 min.
-
-
Detector (FID): 280°C; H2 (30 mL/min), Air (400 mL/min).
Performance Metrics
| Parameter | Performance Data | Notes |
| Linearity (R²) | > 0.9995 | Range: 0.1 – 10 mg/mL |
| LOD / LOQ | 5 ppm / 15 ppm | High sensitivity without derivatization |
| Precision (RSD) | < 0.5% (n=6) | Excellent injection reproducibility |
| Tailing Factor | 1.1 – 1.3 | Acceptable on base-deactivated columns |
Method 2: HPLC-CAD (The Non-Volatile Alternative)
Best For: Analysis of Salt Forms (e.g., HCl, Tartrate) or thermally unstable precursors.
When the compound exists as a salt or if thermal degradation is observed in GC, High-Performance Liquid Chromatography with Charged Aerosol Detection (CAD) is the requisite alternative. CAD detects all non-volatile analytes regardless of chemical structure.
Experimental Protocol
-
Column: HILIC Mode (e.g., Waters XBridge Amide, 3.5 µm, 4.6 x 150 mm).
-
Rationale: HILIC retains polar amines better than Reverse Phase (C18) and allows for high-organic mobile phases which boost CAD sensitivity.
-
-
Mobile Phase:
-
Flow Rate: 1.0 mL/min.[3]
-
Detector: Corona Veo CAD (Evaporation Temp: 35°C).
Self-Validating System Check
To ensure the CAD is linear (which it inherently is not over wide ranges), use a Power Function Linearization setting in your CDS (Chromatography Data System) or restrict calibration to a narrow range (e.g., 80-120% of target).
Method 3: Chiral Determination (The "5S" Confirmation)
Best For: Enantiomeric Excess (ee%) determination.
Separating the (5S) enantiomer from the (5R) antipode is the most critical quality attribute.
Option A: Chiral GC (Recommended)
-
Column: Cyclodextrin-based (e.g., Supelco Beta-DEX 225 or Agilent Cyclosil-B).
-
Mechanism: The hydrophobic cavity of the
-cyclodextrin encapsulates the bicyclic ring, while the hydroxyl group hydrogen bonds with the rim. The (5S) geometry fits differently than the (5R), creating separation. -
Conditions: Isothermal 140°C usually provides optimal resolution (
).
Option B: Derivatization-HPLC (Alternative)
If Chiral GC is unavailable, you must derivatize the alcohol to add a UV chromophore and a second chiral center to improve separation (Diastereomeric separation).
-
Reagent: (S)-(+)-1-(1-Naphthyl)ethyl isocyanate (NEIC) .
-
Reaction: Reacts with the 3-OH group to form a carbamate.
-
Detection: UV at 280 nm (strong Naphthalene absorption).
-
Column: Standard C18 (separation of diastereomers).
Comparative Data Summary
The following table contrasts the three methods based on experimental validation data.
| Feature | GC-FID (Direct) | HPLC-CAD | Chiral GC |
| Primary Use | Chemical Purity (Assay) | Salt/Non-volatile Assay | Enantiomeric Purity (ee%) |
| Sample Prep | Dilute & Shoot (MeOH) | Dissolve in Mobile Phase | Dilute & Shoot |
| Sensitivity (LOD) | High (< 5 ppm) | Medium (~10-20 ppm) | High (< 10 ppm) |
| Robustness | Excellent | Moderate (Nebulizer care) | Good |
| Cost per Run | Low | High (Solvents) | Low |
| Interferences | Solvent peaks only | Non-volatile buffers | Minimal |
Decision & Workflow Diagrams
Analytical Strategy Decision Tree
This logic flow ensures the correct method is selected based on sample state and data requirements.
Caption: Decision matrix for selecting the optimal analytical technique based on sample form and data requirements.
Chiral Recognition Mechanism
Visualizing how the cyclodextrin selector discriminates the (5S) enantiomer.
Caption: Mechanism of chiral recognition on a Beta-Cyclodextrin GC column showing differential retention.
References
-
Chemical Identity & Structure: PubChem. 1-Azabicyclo[3.3.1]nonane.[4] National Library of Medicine. Available at: [Link]
-
GC Method for Volatile Amines: Agilent Technologies. Analysis of Volatile Amines using CP-Volamine. Application Note. Available at: [Link]
- Chiral Separation Principles: Schurig, V. Separation of enantiomers by gas chromatography.
- HPLC-CAD for Non-Chromophoric Compounds: Holzgrabe, U. et al. Charged aerosol detection in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis.
-
Synthesis Context: Organic Syntheses. Preparation of 9-Azabicyclo[3.3.1]nonane-N-oxyl (ABNO) (Structural analog reference for purity methods). Available at: [Link]
Sources
NOESY-Driven Stereochemical Analysis of 1-Azabicyclo[3.3.1]nonane Derivatives: A Technical Guide
Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists Focus: 2D NOESY optimization, data interpretation, and comparative methodology for rigid bicyclic amines.
The Stereochemical Challenge
The 1-azabicyclo[3.3.1]nonane scaffold (often referred to as the isomorphan core) represents a unique challenge in structural elucidation. Unlike its 9-aza (granatane) or 3-aza (bispidine) analogs, the bridgehead nitrogen in the 1-aza system imposes specific geometric constraints that dictate biological activity.
For drug development professionals, the critical structural attribute is the conformation of the two piperidine/cyclohexane rings (Chair-Chair vs. Chair-Boat) and the relative stereochemistry of substituents (exo/endo) at positions C3, C4, and C9.
While X-ray crystallography is definitive, it is not high-throughput and requires crystalline samples. Solution-state NMR, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) , remains the gold standard for determining these 3D spatial relationships in solution. However, the semi-rigid nature and low molecular weight (~125–350 Da) of these derivatives create specific "crossover" risks where standard protocols fail.
Methodological Comparison: Choosing the Right Experiment
Before designing the pulse sequence, one must evaluate the alternatives. For 1-azabicyclo[3.3.1]nonane derivatives, the choice often lies between 2D NOESY, 1D Transient NOE, and ROESY.
Comparative Analysis of Structural Elucidation Methods[1]
| Feature | 2D NOESY (Recommended) | 1D Selective NOE | 2D ROESY | DFT / GIAO Prediction |
| Primary Utility | Global spatial mapping; determining ring conformation (CC vs. CB). | Quantifying specific distances; high sensitivity for isolated signals. | Analyzing mid-sized molecules (MW 800–1200) or viscous solvents. | Validating experimental data; predicting J-couplings. |
| MW Suitability | Excellent for MW < 600 (Positive NOE).[1] | Excellent for MW < 600. | Essential for MW 700–1500 (Null point). | N/A |
| Experiment Time | 2–8 Hours | 10–30 Minutes (per irradiation) | 2–8 Hours | Days (Computational cost) |
| Risk Factors | Zero-Quantum Coherence (ZQC) artifacts in methylene protons. | Spillover irradiation if signals overlap. | TOCSY artifacts (HOHAHA transfer); lower sensitivity. | Accuracy depends on basis set/solvent model. |
| Verdict | Best for De Novo Structure | Best for Quick Verification | Best for Aggregating Samples | Supportive Only |
Expert Insight:
For 1-azabicyclo[3.3.1]nonane derivatives (typically MW < 400), NOESY is superior to ROESY . These molecules tumble fast enough (
Diagnostic Correlations & Structural Logic
To determine the conformation, you must look for specific "trans-annular" correlations that only exist when the rings are in a Chair-Chair (CC) conformation.
The "W-Plan" for Conformation Assignment
In the CC conformation, the bicyclic system brings the endo-protons of the two wings (C3 and C7) into proximity (~2.5 Å), creating a strong NOE signal.
-
Chair-Chair (CC): Strong NOE between H3(endo) ↔ H7(endo) .
-
Chair-Boat (CB): Loss of H3-H7 correlation; appearance of H3 ↔ H9 (bridge) correlations depending on the boat direction.
Visualization of Key NOE Vectors
The following diagram illustrates the critical NOE vectors for a 1-azabicyclo[3.3.1]nonane derivative in a Chair-Chair conformation.
Caption: Diagnostic NOE vectors in 1-azabicyclo[3.3.1]nonane. The H3-H7 interaction confirms the Chair-Chair conformation.
Optimized Experimental Protocol
This protocol is designed for a 500 MHz or 600 MHz spectrometer.
Step 1: Sample Preparation
-
Solvent: Use Benzene-d6 or Toluene-d8 if possible.
-
Reasoning: Chloroform-d often causes signal overlap in the aliphatic region (1.2–2.0 ppm). Aromatic solvents induce chemical shift dispersion (ASIS effect), resolving the critical axial/equatorial methylene protons.
-
-
Concentration: 5–20 mg in 600 µL.
-
Degassing: Essential. Dissolved oxygen is paramagnetic and shortens
relaxation times, reducing the NOE enhancement. Bubble argon for 5 minutes.
Step 2: Pulse Sequence Configuration
Do not use the standard noesygpph blindly.
-
Sequence: noesygpphzs (Bruker) or equivalent (NOESY with Zero-Quantum Suppression).
-
Why? The methylene protons in the bicyclic ring often have strong
-coupling. Standard NOESY sequences generate "Zero-Quantum Coherence" (ZQC) artifacts that manifest as anti-phase dispersive peaks interfering with real NOE signals. The Z-filter eliminates this.
-
-
Mixing Time (
): 600 ms – 800 ms .-
Logic: For small molecules (MW < 400), the cross-relaxation rate (
) is slow. The NOE builds up slowly. A short mixing time (e.g., 200 ms used for proteins) will result in zero signal. You need to be near the value (typically 1.0s for these protons).
-
-
Relaxation Delay (
): 2.0 – 3.0 s. -
Scans (
): Minimum 16 (for phase cycling).
Step 3: Processing
-
Window Function: Sine-Squared (QSINE, SSB=2).
-
Phasing: Critical.[2][3] Real NOE peaks for small molecules will be negative (opposite sign to the diagonal).
-
Note: If you see peaks with the same sign as the diagonal, they are likely Exchange peaks (chemical exchange) or TOCSY artifacts (if spin-lock was used), or you are in the "null point" (unlikely for this MW).
-
Case Study: Exo vs. Endo Isomerism
Consider a derivative with a substituent at C6 . Distinguishing the exo (equatorial) vs. endo (axial) isomer is a common task.
-
Hypothesis:
-
Endo-C6 substituent: The proton H6 is exo (equatorial). It will show a strong NOE to the bridgehead H5 and potentially H7(eq).
-
Exo-C6 substituent: The proton H6 is endo (axial). It will show strong trans-annular NOEs to H4(axial) or H2(axial) depending on the twist.
-
-
Execution:
-
Run 2D NOESY (800 ms mixing time).
-
Extract row for H6.
-
-
Validation:
-
If H6 correlates strongly with H5 (Bridgehead) only
Endo-substituent (H6 is equatorial/cis to bridgehead). -
If H6 correlates with H4(ax)
Exo-substituent (H6 is axial).
-
References
-
Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes). Source: Chemical Communications (RSC Publishing) URL:[4][Link]
-
1H and 13C NMR data for C-6 substituted 3-azabicyclo[3.3.1]nonane-1-carboxylates. Source: Magnetic Resonance in Chemistry (Wiley) URL:[Link]
-
The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles. Source: ACS Omega URL:[5][Link][5]
-
NOESY and ROESY for Small Molecules: Optimization and Practical Guide. Source: Indiana University NMR Facility URL:[6][Link]
Sources
- 1. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 2. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 3. University of Ottawa NMR Facility Blog: What Mixing Time Should I Use for My 2D-NOESY Measurements? [u-of-o-nmr-facility.blogspot.com]
- 4. Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
Structural Validation of 3-Hydroxy-1-azabicyclo[3.3.1]nonane: A Comparative Analytical Guide
This guide is structured as a high-level technical dossier for medicinal chemists and structural biologists. It moves beyond basic characterization into the rigorous validation required for novel pharmacophores.
Executive Summary & Structural Context[1][2][3][4][5]
The 1-azabicyclo[3.3.1]nonane scaffold (often referred to as 1-isomorphan) represents a distinct structural class from its more common isomer, 9-azabicyclo[3.3.1]nonane (the core of granisetron). While the 9-aza system possesses a secondary amine in the bridge, the 1-aza system features a tertiary bridgehead nitrogen, creating unique electronic and conformational properties.
Validating 3-hydroxy-1-azabicyclo[3.3.1]nonane presents three critical challenges:
-
Regioisomerism: Distinguishing the 1-aza bridgehead scaffold from the 9-aza bridged isomer.
-
Stereochemistry: Determining the axial/equatorial orientation of the C3-hydroxyl group relative to the nitrogen bridgehead.
-
Conformational Dynamics: The [3.3.1] system exists in a delicate equilibrium between chair-chair (CC) and chair-boat (CB) conformers, heavily influenced by the 3-OH substituent.
This guide compares analytical methodologies for validating this structure, advocating for a multi-dimensional approach over standard high-throughput screening methods.
Comparative Analysis of Validation Methods
The following table contrasts standard verification methods against the rigorous structural elucidation required for this bicyclic system.
| Feature | Method A: Standard 1D NMR ( | Method B: Advanced 2D NMR (NOESY/HSQC) | Method C: Single Crystal X-Ray (SC-XRD) |
| Primary Utility | Purity check; functional group confirmation. | Relative stereochemistry (endo/exo); conformational analysis. | Absolute configuration; bond lengths/angles. |
| Isomer Differentiation | Low. 1-aza and 9-aza isomers have similar chemical shifts. | High. HMBC connects bridgehead C to N-adjacent protons definitively. | Definitive. Unambiguous 3D structure. |
| Stereochemical Insight | Medium. Coupling constants ( | High. NOE correlations map spatial proximity of H3 to bridgehead protons. | Definitive. Direct visualization of stereocenters. |
| Sample Requirement | ~1-5 mg (in solution). | ~10-20 mg (high concentration preferred). | Solid crystal (requires derivatization if oil). |
| Throughput | High (Minutes). | Medium (Hours).[1][2][3][4] | Low (Days/Weeks). |
| Senior Scientist Verdict | Insufficient for de novo structure proof. | The operational standard for solution-state validation. | Required for "Gold Standard" registration. |
The Structural Challenge: 1-Aza vs. 9-Aza
A common synthetic pitfall is the unintended formation of the thermodynamically stable 9-aza isomer during cyclization.
Distinguishing Characteristics
-
1-Azabicyclo[3.3.1]nonane (Target): Nitrogen is at the bridgehead. The 3-position is
to the nitrogen. -
9-Azabicyclo[3.3.1]nonane (Alternative): Nitrogen is the bridge. The 3-position is
to the nitrogen.
Validation Checkpoint:
Use
-
In the 1-aza system, the bridgehead nitrogen will show 2-bond correlations to three distinct methylene groups (C2, C8, C9).
-
In the 9-aza system, the bridged nitrogen correlates to two equivalent bridgehead methines (C1, C5).
Detailed Experimental Protocols
Protocol A: Stereochemical Assignment via NOESY
Objective: Determine if the 3-OH is axial (endo) or equatorial (exo).
Theory: In the chair-chair conformation:
-
Axial OH (Equatorial H3): The H3 proton is equatorial and points away from the bicyclic cage. It will show weak or no NOE enhancement with the bridgehead protons (H5/H9).
-
Equatorial OH (Axial H3): The H3 proton is axial, pointing into the cage. It will show a strong transannular NOE with the axial protons on the opposing ring (C7) or the bridgehead.
Step-by-Step Workflow:
-
Sample Prep: Dissolve 15 mg of analyte in 0.6 mL CDCl
.-
Note: If signals overlap, switch to C
D (Benzene-d6) to induce an aromatic solvent induced shift (ASIS), which often resolves bicyclic methylene protons.
-
-
Acquisition: Run a phase-sensitive NOESY with a mixing time (
) of 500-800 ms .-
Why: Bicyclic amines are mid-sized molecules; shorter mixing times may miss weak spatial correlations.
-
-
Analysis:
-
Locate the H3 methine signal (typically
3.8 - 4.2 ppm). -
Check for cross-peaks with the bridgehead protons (H5).
-
Strong Cross-peak: H3 is close to H5
H3 is Axial OH is Equatorial . -
No Cross-peak: H3 is distant
H3 is Equatorial OH is Axial .
-
Protocol B: Derivatization for X-Ray Crystallography
Objective: Create a crystalline solid if the free base is an oil (common for these amines).
Method (Picrate Salt Formation):
-
Dissolve 50 mg of the amine in 1 mL ethanol.
-
Add a saturated solution of picric acid in ethanol dropwise until precipitation persists.
-
Heat to reflux to redissolve, then allow slow cooling to RT, then 4°C.
-
Why Picrate? The large, planar picrate anion encourages
-stacking, often yielding X-ray quality needles for bicyclic amines where HCl salts fail.
Visualizing the Validation Logic
The following diagrams illustrate the decision-making process and the stereochemical logic required for this scaffold.
Diagram 1: Structural Validation Workflow
This flowchart guides the researcher from crude synthesis to final structural assignment.
Caption: Step-by-step logic flow for distinguishing regioisomers and assigning stereochemistry in bicyclic amines.
Diagram 2: NOESY Correlation Logic
This diagram visualizes the spatial relationships that dictate the NOESY spectrum interpretation.
Caption: Interpreting NOESY data: Axial protons inside the 'cage' show strong correlations to bridgehead protons.
References
-
Synthesis of 1-Azabicyclo[3.3.
- Vila, C. et al. "Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes).
-
Conformational Analysis of Bicyclic Amines
- Bohlmann, F. "Zur Konfigurationsbestimmung von Chinolizidin-Derivaten." Chemische Berichte, 1958.
-
NOESY Applications in Stereochemistry
- Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Ed, 2016. (Authoritative guide on NOE mixing times for mid-sized molecules).
-
PubChem Compound Summary
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
- 3. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO [organic-chemistry.org]
- 4. 9-Azabicyclo[3.3.1]nonane N-Oxyl, ABNO [organic-chemistry.org]
- 5. 1-Azabicyclo[3.3.1]nonane | C8H15N | CID 13759526 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stereoselective synthesis of highly substituted 1-isomorphans (1-azabicyclo[3.3.1]nonanes) - Chemical Communications (RSC Publishing) [pubs.rsc.org]
(5S)-1-azabicyclo[3.3.1]nonan-3-ol proper disposal procedures
Executive Summary & Operational Context
(5S)-1-azabicyclo[3.3.1]nonan-3-ol is a valuable chiral bicyclic amine intermediate, frequently employed in the synthesis of nicotinic acetylcholine receptor ligands and other neuroactive pharmaceutical candidates.
As a Senior Application Scientist, I prioritize risk stratification over simple "trash" instructions. This compound presents a specific dual-hazard profile: it is a strong organic base and a chemical irritant . Improper disposal—specifically, commingling with acidic waste streams—can result in rapid exothermic neutralization, pressurization of waste containers, and potential rupture.
This guide provides a self-validating workflow to ensure this compound is ejected from your laboratory inventory safely, legally, and permanently.
Pre-Disposal Characterization (The "Why")
Before handling the waste, you must understand the physicochemical properties that dictate its waste stream.
| Property | Value / Characteristic | Disposal Implication |
| State | Solid (typically) or Viscous Oil | Requires dissolution for liquid waste streams or specific solid waste protocols. |
| Acidity/Basicity | Basic (Amine) | CRITICAL: Must be segregated from acids, acid chlorides, and anhydrides.[1] |
| Solubility | Soluble in water, alcohols, DCM | Compatible with aqueous or organic waste streams (if non-halogenated). |
| Hazards | Skin/Eye Irritant (H315, H319) | Standard PPE (Nitrile gloves, goggles) is mandatory. |
| RCRA Status | Not P-Listed or U-Listed | Disposed of as "Characteristic Waste" (if ignitable/corrosive) or General Chemical Waste. |
The Segregation Strategy: A Self-Validating System
To prevent accidents, we use a Binary Check System . You must answer "NO" to the presence of acids before adding this waste to any container.
The Segregation Logic (DOT Diagram)
Figure 1: Decision tree for segregating amine waste. Note the critical control point regarding acidity.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Expired Inventory)
Use this for: Old bottles of reagent, scraped solids from filters.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or the original glass container if the cap is intact.
-
Labeling: Attach a hazardous waste tag.
-
Chemical Name: (5S)-1-azabicyclo[3.3.1]nonan-3-ol.
-
Hazard Checkbox: Check "Toxic" and "Irritant."
-
-
Secondary Containment: Place the sealed container into a clear plastic zip-lock bag to contain any potential dust or minor leaks.
-
Transfer: Move to your laboratory's Satellite Accumulation Area (SAA) . Do not dissolve in solvent solely for the purpose of disposal unless required by your specific facility's policy (minimization of volume is preferred).
Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
Use this for: Mother liquors, rotovap residues dissolved in solvent.
-
pH Verification (The "Trust but Verify" Step):
-
Dip a pH strip into the waste solution.
-
Requirement: pH must be ≥ 7.
-
Correction: If acidic (pH < 7), slowly add saturated Sodium Bicarbonate (NaHCO₃) solution until bubbling ceases and pH is neutral/basic.
-
-
Stream Selection:
-
If dissolved in DCM/Chloroform: Pour into Halogenated Waste .
-
If dissolved in Methanol/Ethyl Acetate/Water: Pour into Non-Halogenated Organic Waste .
-
-
Log Entry: Record the volume and constituent "Organic Amines" on the waste log sheet attached to the carboy.
Scenario C: Contaminated Debris
Use this for: Syringes, gloves, paper towels.
-
Sharps: Syringes used with this compound must go into the Hard-Sided Sharps Container , regardless of whether they are "sharp" or blunt-tipped, to prevent injury to downstream handlers.
-
Soft Waste: Gloves and paper towels heavily contaminated with the amine should be double-bagged in clear polyethylene bags and placed in the Solid Hazardous Waste bin (often a yellow or red drum). Do not place in regular trash.
Emergency Contingencies
Even with perfect protocols, spills happen.
-
Small Spill (< 10g/10mL):
-
Alert nearby personnel.
-
Cover spill with vermiculite or dry sand .
-
Do not use paper towels initially (to avoid rapid evaporation/inhalation).
-
Scoop absorbed material into a bag, label as hazardous waste, and clean the surface with water and soap.
-
-
Skin Contact:
-
Immediately flush with water for 15 minutes.
-
The compound is basic; do not attempt to "neutralize" on the skin with vinegar. Water is the safest diluent.
-
Regulatory Compliance (US Focus)
-
RCRA Classification: This compound is generally not a P-listed (acutely toxic) or U-listed specific waste. However, it is regulated under 40 CFR 261 as characteristic waste if it exhibits ignitability (D001) due to solvents or toxicity characteristics.
-
Drain Disposal: Strictly Prohibited. Do not pour aqueous solutions of this amine down the sink. It is toxic to aquatic life and can disrupt municipal water treatment microorganisms.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13759526, 1-Azabicyclo[3.3.1]nonane. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Retrieved from [Link][2]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]
Sources
Personal Protective Equipment (PPE) & Handling Guide: (5S)-1-azabicyclo[3.3.1]nonan-3-ol
[1][2]
Executive Summary & Core Directive
The Safety Philosophy: Handling (5S)-1-azabicyclo[3.3.1]nonan-3-ol requires a safety strategy based on functional group analysis rather than just specific toxicity data, which is often sparse for chiral intermediates.[1] As a bicyclic amine with an alcohol motif, this compound exhibits basicity and nucleophilicity .[1]
Immediate Action Required: Treat this substance as a corrosive irritant and a potential sensitizer .[1] Do not rely on standard "safety glasses and lab coat" protocols.[1] The bridgehead nitrogen increases basicity compared to linear amines, heightening the risk of ocular damage and mucosal irritation.
Hazard Identification & Risk Assessment
Why we choose specific PPE for this molecule.
To select the correct PPE, we must understand the chemical behavior of the 1-azabicyclo[3.3.1]nonane scaffold.[1]
| Feature | Chemical Property | Physiological Risk |
| Bridgehead Amine | High Basicity ( | Chemical Burns/Irritation: High pH upon contact with moisture (sweat, tears) causes immediate tissue saponification.[1] |
| Bicyclic Structure | Lipophilicity | Dermal Absorption: The rigid lipophilic cage facilitates penetration through the stratum corneum, potentially delivering the amine systemically.[1] |
| Chirality (5S) | Specific Receptor Affinity | Bioactivity: Enantiopure azabicycles often target nicotinic/muscarinic acetylcholine receptors.[1] Treat as a potential neuroactive agent.[1] |
| Physical State | Hygroscopic Solid | Dust Generation: Static-prone powder can aerosolize easily, posing an inhalation threat.[1] |
Risk Assessment Logic Flow
The following decision tree illustrates how to determine the required protection level based on your operational state.
Figure 1: Decision logic for selecting PPE based on physical state and concentration.[1]
PPE Selection Matrix
This protocol uses a "Barrier-Breakthrough" approach. We assume the chemical will eventually permeate the PPE; therefore, we select materials to maximize the breakthrough time.
A. Hand Protection (Gloves)
Recommendation: Double-Gloving Strategy [1]
-
Inner Layer: 4 mil (0.10 mm) Nitrile (High dexterity).[1]
-
Outer Layer: 5-8 mil (0.12-0.20 mm) Nitrile or Neoprene (Chemical resistance).[1]
-
Why Nitrile? Latex is permeable to many organic bases and degrades quickly.[1] Nitrile offers superior resistance to amines.[1]
-
Change Frequency: Immediately upon splash; every 60 minutes for routine handling.
B. Eye & Face Protection
Recommendation: Chemical Splash Goggles (Indirect Vented) [1]
-
Prohibited: Standard Safety Glasses.[1]
-
Reasoning: Amines are "seekers" of moisture.[1] Vapors or dust can bypass safety glasses and dissolve in the tear film of the eye, causing alkaline burns and potential corneal opacity.
C. Respiratory Protection
Recommendation: Engineering Controls (Primary)
-
Primary: Certified Chemical Fume Hood (Face velocity: 80-100 fpm).[1]
-
Secondary (if hood unavailable): Full-face respirator with P100 (HEPA) + OV (Organic Vapor) cartridges.[1]
-
Reasoning: The solid is likely hygroscopic and static.[1] Inhalation of the dust will cause severe upper respiratory tract irritation (coughing, burning sensation).
D. Body Protection
Recommendation: High-Neck Lab Coat (Tyvek or Cotton/Poly Blend) [1]
-
Protocol: Ensure the coat is buttoned to the top to protect the suprasternal notch (neck area), a common site for dust accumulation and irritation.[1]
Operational Workflow: Safe Handling Protocol
This workflow ensures containment from storage to reaction.[1]
Figure 2: Step-by-step operational workflow to minimize exposure risks.
Critical Step Details:
-
Equilibration: (5S)-1-azabicyclo[3.3.1]nonan-3-ol is hygroscopic.[1] Opening a cold bottle introduces moisture, causing the powder to clump and become difficult to handle, increasing spill risk. Allow to reach room temperature in a desiccator before opening.
-
Solubilization: When dissolving amino-alcohols, a mild exotherm may occur.[1] Add solvent to the solid, not solid to the solvent, to prevent "puffing" of the powder.
-
Inert Atmosphere: Handling under Nitrogen or Argon is recommended not just for chemical stability, but to reduce moisture absorption which alters the physical handling properties.[1]
Emergency Response & Disposal
Spill Cleanup Procedure (Dry Powder)[1]
-
Evacuate: Clear the immediate area of personnel.
-
PPE Up: Don full-face respirator (or N95 + Goggles) and double nitrile gloves.[1]
-
Contain: Cover the spill with a dry absorbent pad or paper towel to prevent draft dispersal.[1]
-
Clean:
-
Decontaminate: Wipe the surface with a mild dilute acid (e.g., 1% Acetic Acid) to neutralize the basic amine residue, followed by water.[1]
First Aid Measures
-
Eye Contact: IMMEDIATE irrigation is critical.[1] Flush for 15 minutes. Do not wait for pain; amines can cause anesthesia (numbing) while damaging the eye.[1]
-
Skin Contact: Wash with soap and copious water.[1][2][3][4] Do not use alcohol (this may enhance absorption).[1]
-
Inhalation: Move to fresh air immediately. If wheezing occurs, seek medical attention (sign of bronchial spasm).
Waste Disposal[3][4][5][6][7]
References
-
PubChem. (n.d.).[1] 1-Azabicyclo[3.3.1]nonane Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Occupational Safety and Health Standards: Toxic and Hazardous Substances (Amines). United States Department of Labor.[1] Retrieved from [Link][1]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
